molecular formula C29H36N2O8S2 B607637 Trimebutine (3-TCBS) CAS No. 1456509-46-8

Trimebutine (3-TCBS)

Cat. No.: B607637
CAS No.: 1456509-46-8
M. Wt: 604.7 g/mol
InChI Key: ACKBGPXURGPUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimebutine 3-Thiocarbamoylbenzenesulfonate is a sulfonate-based salt form of a trimebutine derivative, an orally available, peripherally-acting opioid agonist and muscarinic antagonist, with potential visceral analgesic activity. Upon oral administration of GIC-1001, this agent may exert its therapeutic effects through the potential mechanisms of action for the trimebutine and sulfonate moieties: The trimebutine moiety can act as a motility enhancer in the gastrointestinal (GI) tract, as an antispasmodic agent to reduce colonic spasms, as an agonist of colonic mu and kappa opioid receptors, which could provide an analgesic effect, and blocks sodium channels and the release of a variety of GI peptides, which modulates the activity of visceral afferents. The sulfonate moiety releases hydrogen sulfide (H2S), which is involved, through an as of yet not fully elucidated mechanism of action, in the modulation of visceral perception and pain, possibly through the activation of ATP-sensitive potassium (KATP) ion channels and mu opioid receptors. Altogether, administration of this agent may both facilitate the insertion of the colonoscope during a colonoscopy and reduce colonic spasms and pain.
Analgesics;  structure in first source

Properties

CAS No.

1456509-46-8

Molecular Formula

C29H36N2O8S2

Molecular Weight

604.7 g/mol

IUPAC Name

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChI Key

ACKBGPXURGPUEW-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GIC-1001;  GIC1001;  GIC 1001;  GIC1001 TB-905-02;  GIC1001 CTB salt;  GIC1001 3-carbamothioylbenzenesulfonate salt.

Origin of Product

United States

Foundational & Exploratory

Trimebutine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a multifaceted drug employed in the management of gastrointestinal motility disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex mechanism of action that includes interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of trimebutine's engagement with mu (μ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: A Weak Agonist at Peripheral Opioid Receptors

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), act as agonists at peripheral μ, δ, and κ opioid receptors located within the enteric nervous system.[1][2][3][4] This interaction is considered a weak agonism, particularly at the μ-opioid receptor, when compared to traditional opioids like morphine.[2][3] This enkephalinergic agonism allows trimebutine to modulate gastrointestinal motility, contributing to its dual prokinetic and antispasmodic effects.[4] The activation of these receptors is a key component in trimebutine's ability to normalize bowel function.[1]

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of trimebutine and N-desmethyltrimebutine for opioid receptors have been quantified in various preclinical studies. The following tables summarize the key quantitative data from competitive binding assays and functional assays.

Table 1: Opioid Receptor Binding Affinities (Ki)
CompoundReceptor SubtypeKi (μM)Tissue SourceReference
Trimebutineμ (mu)0.18Canine Ileum Myenteric Plexus[5]
δ (delta)---
κ (kappa)---
N-desmethyltrimebutineμ (mu)0.72Canine Ileum Myenteric Plexus[5]
δ (delta)---
κ (kappa)---

Note: A comprehensive Ki value set for all three receptor subtypes from a single study was not available in the provided search results. The data from the canine ileum study provides valuable insight into the relative affinities.

Table 2: Inhibitory Concentrations (IC50) from Functional Assays
CompoundReceptor Subtype AssayIC50 (μM)Tissue/PreparationReference
Trimebutineμ (mu) - Guinea Pig Ileum0.75Guinea Pig Ileum[6]
κ (kappa) - Rabbit Vas Deferens7.1Rabbit Vas Deferens[6]
δ (delta) - Mouse Vas Deferens39Mouse Vas Deferens[6]
Table 3: Receptor Selectivity Index
CompoundReceptor Selectivity (μ : δ : κ)Reference
Trimebutine100 : 12 : 14.4[7]
N-desmethyltrimebutine100 : 32 : 25[7]
Morphine100 : 5 : 5[7]

Signaling Pathways of Trimebutine at Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Trimebutine Trimebutine OpioidReceptor Opioid Receptor (μ, δ, κ) Trimebutine->OpioidReceptor Binds to G_Protein Gαi/o-GDP Gβγ OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Ion Channels & Neurotransmitter Release PKA->CellularResponse Phosphorylates

Trimebutine's Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key experiments used to characterize the interaction of trimebutine with opioid receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (trimebutine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Membrane preparations from cells or tissues expressing opioid receptors (e.g., guinea pig brain homogenate).

  • Radiolabeled opioid ligand (e.g., [³H]-naloxone for general opioid binding, or more specific radioligands for each receptor subtype).

  • Unlabeled trimebutine and its metabolites at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of trimebutine in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of trimebutine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep_membranes Prepare Opioid Receptor- Expressing Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Trimebutine prep_membranes->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

  • Membrane preparations expressing opioid receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Trimebutine at various concentrations.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

  • Add trimebutine at various concentrations followed by the addition of [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Plot the concentration-response curve to determine the EC50 and Emax values for trimebutine-induced G-protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Trimebutine at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Incubate the cells with trimebutine at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable assay kit.

  • Generate a concentration-response curve to determine the IC50 of trimebutine for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

Trimebutine exerts its modulatory effects on gastrointestinal motility in part through its action as a weak agonist at peripheral mu, delta, and kappa opioid receptors. Its binding affinities and functional potencies have been characterized through a variety of in vitro assays. The primary signaling mechanism involves the canonical Gαi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This detailed understanding of trimebutine's interaction with the opioid system is crucial for the continued development and optimization of therapies for functional gastrointestinal disorders. Further research focusing on the specific downstream effectors and potential for biased agonism could provide even greater insights into its nuanced pharmacological profile.

References

An In-depth Technical Guide to the Molecular Pharmacology of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its therapeutic efficacy stems from a complex and unique molecular pharmacology, characterized by its interaction with multiple cellular targets. This technical guide provides a comprehensive overview of the molecular mechanisms of trimebutine, focusing on its interactions with opioid receptors and ion channels, and its influence on intracellular signaling pathways. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological actions to serve as a resource for researchers and professionals in drug development.

Chemical and Physical Properties

Trimebutine maleate is the maleate salt of trimebutine.[1][2] It is a white to off-white crystalline powder.[3]

Table 1: Chemical and Physical Properties of Trimebutine Maleate

PropertyValueReference(s)
Chemical Name (2RS)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate (Z)-butenedioate[2]
Molecular Formula C₂₆H₃₃NO₉[4][5]
Molecular Weight 503.54 g/mol [5][6]
CAS Number 34140-59-5[4][5]
Solubility Sparingly soluble in water, soluble in ethanol and chloroform.[3]

Core Mechanisms of Action

Trimebutine exerts its pharmacological effects through a dual action on the gastrointestinal tract, acting as both a prokinetic and an antispasmodic agent.[2] This paradoxical effect is concentration-dependent and is mediated by its interaction with a variety of molecular targets.[6][7] The primary mechanisms involve:

  • Opioid Receptor Modulation: Trimebutine acts as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][8][9] This interaction is crucial for its regulatory effects on gut motility and visceral sensitivity.[8][10]

  • Ion Channel Modulation: Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells, influencing cellular excitability and contractility.[1][11]

Opioid Receptor Interactions

Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), exhibit affinity for all three major opioid receptor subtypes.[5][12] However, it displays a relative selectivity for the μ-opioid receptor.[12][13][14]

Table 2: Opioid Receptor Binding Affinity and Selectivity of Trimebutine and Metabolites

CompoundReceptor SubtypeRelative Affinity/PotencyReceptor Selectivity IndexReference(s)
Trimebutine μ (mu)~30-fold less active than morphine100[12][15]
δ (delta)12[12][15]
κ (kappa)No appreciable affinity with selective ligands14.4[12][13][14][15]
N-desmethyltrimebutine μ (mu)~48-fold less active than morphine100[12][15]
δ (delta)32[12][15]
κ (kappa)25[12][15]
Morphine (Reference) μ (mu)-100[12][15]
δ (delta)5[12][15]
κ (kappa)5[12][15]

The agonistic activity at these receptors is considered "weak," which may contribute to its favorable side-effect profile compared to classical opioids.[12] The interaction with peripheral opioid receptors is believed to mediate its effects on gastrointestinal motility.[12][15]

Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Agonist GI_Motility Modulation of Gastrointestinal Motility Opioid_Receptors->GI_Motility Visceral_Sensitivity Modulation of Visceral Sensitivity Opioid_Receptors->Visceral_Sensitivity

Figure 1. Trimebutine's interaction with peripheral opioid receptors.

Ion Channel Modulation

Trimebutine's effects on gastrointestinal smooth muscle contractility are heavily influenced by its concentration-dependent modulation of various ion channels.

Table 3: Effects of Trimebutine on Ion Channels in Gastrointestinal Smooth Muscle

Ion ChannelTrimebutine ConcentrationEffectConsequenceReference(s)
L-type Ca²⁺ Channels High (100-300 μM)InhibitionReduced Ca²⁺ influx, decreased muscle contraction[4][6][7][11][16][17]
T-type Ca²⁺ Channels Low (1-10 μM)ActivationIncreased Ca²⁺ influx, enhanced muscle contraction[4][7]
Ca²⁺-activated K⁺ Channels (BKca) Low (1-10 μM)InhibitionMembrane depolarization, enhanced muscle contraction[7][11][16][18]
Delayed Rectifier K⁺ Channels Low (1-10 μM)InhibitionMembrane depolarization, induced muscle contractions[4]

At low concentrations, trimebutine inhibits potassium channels, leading to membrane depolarization and increased contractility.[4][7][11] Conversely, at higher concentrations, it inhibits L-type calcium channels, resulting in muscle relaxation.[4][6][7][11][16] This dual action explains its ability to normalize gut motility in both hypo- and hypermotility disorders.[7][11]

cluster_low Low Trimebutine Concentration (1-10 μM) cluster_high High Trimebutine Concentration (100-300 μM) Low_Trimebutine Trimebutine K_Channels K+ Channels (BKca, Delayed Rectifier) Low_Trimebutine->K_Channels Inhibition Depolarization Membrane Depolarization K_Channels->Depolarization Leads to Contraction1 Increased Contraction Depolarization->Contraction1 High_Trimebutine Trimebutine Ca_Channels L-type Ca2+ Channels High_Trimebutine->Ca_Channels Inhibition Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Leads to Relaxation Muscle Relaxation Ca_Influx->Relaxation

Figure 2. Concentration-dependent effects of Trimebutine on ion channels.

Modulation of Gastrointestinal Peptides

Trimebutine's actions are also mediated by the modulation of gastrointestinal peptide release, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[8][10][11] It has been shown to induce a premature phase III of the migrating motor complex (MMC) in the small intestine, an effect that may be linked to motilin release.[8][19]

Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the molecular pharmacology of trimebutine.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of trimebutine for opioid receptors.

  • Objective: To determine the inhibitory constant (Ki) of trimebutine for μ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., guinea pig brain homogenate).[15][20]

    • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

    • Non-specific binding control: Naloxone.[20]

    • Trimebutine maleate solutions of varying concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of trimebutine.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of naloxone.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each trimebutine concentration.

    • Determine the IC₅₀ value (concentration of trimebutine that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Start Start Prepare Prepare reagents: - Cell membranes - Radioligand - Trimebutine solutions - Buffers Start->Prepare Incubate Incubate membranes with radioligand and trimebutine Prepare->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity (Scintillation counting) Wash->Measure Analyze Calculate Ki from IC50 Measure->Analyze End End Analyze->End

Figure 3. Workflow for Opioid Receptor Binding Assay.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol outlines the whole-cell patch-clamp technique to study the effects of trimebutine on ion channels.[3][18]

  • Objective: To characterize the effects of trimebutine on the activity of specific ion channels (e.g., L-type Ca²⁺, BKca) in isolated gastrointestinal smooth muscle cells.[18]

  • Materials:

    • Isolated gastrointestinal smooth muscle cells (e.g., from guinea pig colon).[18]

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass micropipettes.

    • Extracellular and intracellular solutions.

    • Trimebutine maleate solutions.

  • Procedure:

    • Prepare a suspension of isolated smooth muscle cells.

    • Fabricate micropipettes with a resistance of 3-5 MΩ.

    • Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

    • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential.

    • Apply voltage protocols to elicit specific ion currents.

    • Perfuse the cell with extracellular solution containing varying concentrations of trimebutine.

    • Record the changes in ion current amplitude and kinetics in the presence of trimebutine.

    • Analyze the data to determine the dose-response relationship and mechanism of action.

In Vitro Gastrointestinal Motility Assay

This protocol describes the measurement of smooth muscle contractility in isolated intestinal segments.

  • Objective: To assess the effect of trimebutine on the spontaneous and induced contractions of gastrointestinal smooth muscle.

  • Materials:

    • Isolated segments of animal intestine (e.g., guinea pig ileum or colon).[18]

    • Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Isometric force transducer and data acquisition system.

    • Trimebutine maleate solutions.

    • Contractile agonists (e.g., acetylcholine, potassium chloride).

  • Procedure:

    • Mount the intestinal segment in the organ bath under a resting tension.

    • Allow the tissue to equilibrate until stable spontaneous contractions are observed.

    • Record baseline contractile activity.

    • Add cumulative concentrations of trimebutine to the organ bath and record the changes in the frequency and amplitude of contractions.

    • To assess the effect on induced contractions, pre-contract the tissue with an agonist and then add trimebutine.

    • Analyze the data to determine the concentration-response relationship for trimebutine's effects on motility.

In Vivo Model of Visceral Hypersensitivity

This protocol describes a model to evaluate the effect of trimebutine on visceral pain perception.

  • Objective: To determine if trimebutine can attenuate visceral hypersensitivity.

  • Model: Colorectal distension (CRD) in rodents.[8][14][21]

  • Materials:

    • Rodents (rats or mice).

    • Inflatable balloon catheter.

    • Pressure transducer and data acquisition system to measure abdominal withdrawal reflex (AWR) or electromyographic (EMG) activity of the abdominal muscles.

    • Trimebutine maleate for administration.

  • Procedure:

    • Acclimate the animals to the testing apparatus.

    • Insert the balloon catheter into the colorectum.

    • Administer trimebutine or vehicle to the animals.

    • After a predetermined time, inflate the balloon to various pressures to induce colorectal distension.

    • Record the AWR score or EMG activity as a measure of visceral pain.

    • Compare the responses between the trimebutine-treated and vehicle-treated groups to assess the analgesic effect of trimebutine.

Conclusion

Trimebutine maleate possesses a complex molecular pharmacology that underpins its clinical utility in functional gastrointestinal disorders. Its dual action as a modulator of both opioid receptors and ion channels allows for the normalization of gut motility and the attenuation of visceral hypersensitivity. The concentration-dependent nature of its effects on ion channels is a key feature of its mechanism. This guide provides a foundational understanding of trimebutine's molecular interactions and offers a framework for the experimental approaches used to investigate its pharmacological profile. Further research into the downstream signaling pathways activated by trimebutine and its metabolites will continue to refine our understanding of this versatile therapeutic agent.

References

Trimebutine's Modulation of Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine is a unique gastrointestinal motility modulator with a complex pharmacological profile, exhibiting both prokinetic and antispasmodic properties. This dual action makes it a valuable therapeutic agent for functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and postoperative ileus.[[“]] This technical guide provides an in-depth analysis of trimebutine's core mechanisms of action, focusing on its interactions with opioid receptors and ion channels. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its pharmacological effects and visualizations of its signaling pathways to support further research and drug development in this area.

Core Mechanisms of Action

Trimebutine's multifaceted effects on gastrointestinal motility stem from its ability to act on multiple cellular targets, primarily enkephalinergic (opioid) receptors and smooth muscle ion channels. This allows it to normalize gut motility, whether it is hypokinetic or hyperkinetic.[2]

Opioid Receptor Modulation

Trimebutine acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[3][4] Unlike traditional opioids, trimebutine does not exert significant central nervous system effects.[5] Its action on enteric opioid receptors is crucial for its motility-regulating effects.[6]

  • Prokinetic Effect: At low concentrations, trimebutine is thought to act primarily on µ-opioid receptors, which can enhance coordinated intestinal contractions and accelerate gastric emptying.[7] This is partly achieved by inhibiting the release of norepinephrine, an inhibitory neurotransmitter, thereby disinhibiting acetylcholine release and promoting motility.[7]

  • Antispasmodic Effect: At higher concentrations, trimebutine's agonism at κ- and δ-opioid receptors becomes more prominent, leading to an inhibition of acetylcholine release and a reduction in smooth muscle contractility.[7] This contributes to its antispasmodic effects.

Ion Channel Modulation

Trimebutine directly modulates the activity of several ion channels in gastrointestinal smooth muscle cells, which is a key component of its dual functionality.[2]

  • Potassium (K+) Channels: Trimebutine inhibits outward K+ currents, including both delayed rectifier K+ channels (IKv) and Ca2+-dependent K+ channels (IKCa).[8] This inhibition leads to membrane depolarization, which can increase the excitability of smooth muscle cells and induce contractions, contributing to its prokinetic effects at lower concentrations.[8]

  • Calcium (Ca2+) Channels: At higher concentrations, trimebutine inhibits L-type voltage-dependent Ca2+ channels.[[“]] This action reduces the influx of extracellular Ca2+ into smooth muscle cells, which is essential for muscle contraction.[[“]] By blocking this influx, trimebutine reduces the amplitude of spontaneous contractions and colonic peristalsis, underlying its antispasmodic properties.[[“]] Trimebutine exhibits a higher affinity for the inactivated state of these calcium channels.[[“]]

Modulation of Gastrointestinal Peptides

Trimebutine's interaction with opioid receptors also leads to the modulation of various gastrointestinal peptides that regulate motility.[3] Notably, it can induce the release of motilin, a hormone that initiates the migrating motor complex (MMC), and may also influence the release of gastrin and vasoactive intestinal peptide.[3][9]

Effects on Visceral Hypersensitivity

Trimebutine has been shown to reduce visceral hypersensitivity, a key feature of IBS. This effect is likely mediated through its action on opioid receptors on sensory afferent nerves in the gut, which can decrease the transmission of pain signals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding trimebutine's interaction with its primary targets.

Target Parameter Value Species/Tissue Reference
Opioid Receptors Receptor Selectivity Index (µ:δ:κ)100:12:14.4Guinea Pig Brain[10]
Relative Affinity vs. Morphine30-fold less active at µ-receptorGuinea Pig Brain[10]
Potassium Channels IC50 for IKv7.6 µMRabbit Ileal Smooth Muscle[8]
IC50 for IKCa23.5 µMRabbit Ileal Smooth Muscle[8]
Calcium Channels IC50 for L-type Ca2+ channels3.4 µM (K+-stimulated Ca2+ elevation)Not Specified[[“]]
IC50 for L-type Ca2+ channels7 µM (holding potential -40 mV)Rabbit Ileal Smooth Muscle[[“]]
IC50 for L-type Ca2+ channels36 µM (holding potential -60 mV)Rabbit Ileal Smooth Muscle[[“]]
Functional Effect Concentration Range Observed Effect Species/Tissue Reference
Prokinetic 10⁻⁸ - 10⁻⁷ MEnhancement of high-frequency stimulation-induced contractionGuinea Pig Ileum[7]
Antispasmodic 10⁻⁶ - 10⁻⁵ MInhibition of high-frequency stimulation-induced contractionGuinea Pig Ileum[7]
30 - 300 µMInhibition of spontaneous contraction amplitudeGuinea Pig Colon[[“]]
MMC Induction 100 mg (i.v.)Induction of premature Phase III of MMCHuman Duodenojejunum[11]

Key Experimental Protocols

Opioid Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of trimebutine for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the cell membrane fraction containing the opioid receptors. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) and varying concentrations of unlabeled trimebutine.

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with an ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of trimebutine. Use non-linear regression to determine the IC50 value (the concentration of trimebutine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contractility Assay

Objective: To assess the dual (stimulatory and inhibitory) effects of trimebutine on intestinal smooth muscle contractility.

Methodology:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount longitudinal muscle strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Isometric Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension. Apply a resting tension of approximately 1g.

  • Electrical Field Stimulation (EFS): Stimulate the intrinsic nerves within the muscle strip using platinum electrodes. Apply trains of electrical pulses at varying frequencies (e.g., low frequency at 0.2 Hz and high frequency at 5 Hz) to elicit contractile responses primarily mediated by acetylcholine release.

  • Drug Application: After a stable baseline is achieved, add cumulative concentrations of trimebutine to the organ bath and record the changes in both spontaneous and EFS-induced contractions.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of trimebutine. Express the responses as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or KCl).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of trimebutine on specific ion channel currents (e.g., K+ and Ca2+) in isolated gastrointestinal smooth muscle cells.

Methodology:

  • Cell Isolation: Enzymatically digest a section of the circular or longitudinal muscle layer from the rabbit ileum or guinea pig colon to obtain single smooth muscle cells.

  • Patch-Clamp Recording: Using a glass micropipette with a tip diameter of ~1 µm, form a high-resistance seal (>1 GΩ) with the membrane of a single smooth muscle cell. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

  • Voltage-Clamp Protocol: Hold the cell membrane at a specific potential (e.g., -60 mV) and apply a series of voltage steps to activate the ion channels of interest. To isolate specific currents, use specific channel blockers and ionic solutions (e.g., use a Cs+-based intracellular solution and add TEA to the extracellular solution to block K+ channels when measuring Ca2+ currents).

  • Drug Perfusion: Perfuse the cell with a solution containing trimebutine at various concentrations and record the changes in the ion channel currents.

  • Data Analysis: Measure the peak amplitude of the currents before and after trimebutine application. Generate dose-response curves to calculate the IC50 value for the inhibition of each specific ion current.

Gastrointestinal Manometry for Migrating Motor Complex (MMC) Analysis

Objective: To evaluate the effect of trimebutine on the migrating motor complex (MMC) in vivo.

Methodology:

  • Catheter Placement: In fasted human subjects or conscious dogs, a manometry catheter with multiple pressure sensors is passed through the nose and positioned in the duodenum and jejunum.

  • Baseline Recording: Record intraluminal pressure changes for a sufficient duration to identify at least one complete cycle of the MMC, characterized by Phase I (quiescence), Phase II (intermittent contractions), and Phase III (a burst of regular, high-amplitude contractions).

  • Trimebutine Administration: Administer trimebutine intravenously (e.g., 100 mg in humans) and continue to record the manometric activity.

  • Data Analysis: Analyze the manometry tracings to determine the effect of trimebutine on the MMC cycle length, the frequency and amplitude of Phase III contractions, and the propagation velocity of the Phase III activity front down the small intestine. Compare these parameters to the baseline recordings.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in trimebutine's modulation of gastrointestinal motility.

Trimebutine_Opioid_Signaling cluster_membrane Cell Membrane cluster_receptors Opioid Receptors cluster_gproteins G-Proteins cluster_channels Ion Channels cluster_neurotransmitters Neurotransmitter Release TMB Trimebutine Mu μ-Opioid R TMB->Mu Agonist Kappa κ-Opioid R TMB->Kappa Agonist Delta δ-Opioid R TMB->Delta Agonist Gi Gi Mu->Gi Go Go Mu->Go Kappa->Go Delta->Gi Delta->Go AC Adenylyl Cyclase Gi->AC Inhibition K_channel K+ Channel (Activation) Go->K_channel Activation Ca_channel Ca2+ Channel (Inhibition) Go->Ca_channel Inhibition cAMP ↓ cAMP ACh_release ↓ Acetylcholine Release Ca_channel->ACh_release

Caption: Opioid receptor signaling cascade initiated by trimebutine in enteric neurons.

Trimebutine_Ion_Channel_Modulation cluster_low_conc Prokinetic Effect cluster_high_conc Antispasmodic Effect TMB_low Trimebutine (Low Concentration) K_channel K+ Channels (IKv, IKCa) TMB_low->K_channel Inhibition TMB_high Trimebutine (High Concentration) Ca_channel L-type Ca2+ Channels TMB_high->Ca_channel Inhibition Depolarization Membrane Depolarization K_channel->Depolarization Contraction_inc ↑ Contraction Depolarization->Contraction_inc Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Contraction_dec ↓ Contraction Ca_influx->Contraction_dec

Caption: Dual, concentration-dependent effects of trimebutine on ion channels in GI smooth muscle.

Experimental_Workflow_MMC Start Fasted Subject Catheter Manometry Catheter Placement Start->Catheter Baseline Baseline MMC Recording (≥1 cycle) Catheter->Baseline TMB_admin IV Trimebutine Administration Baseline->TMB_admin Post_TMB_rec Post-Trimebutine Recording TMB_admin->Post_TMB_rec Analysis Data Analysis: - MMC Cycle Length - Phase III Characteristics - Propagation Velocity Post_TMB_rec->Analysis End Evaluation of Motility Modulation Analysis->End

Caption: Experimental workflow for assessing trimebutine's effect on the Migrating Motor Complex.

Conclusion

Trimebutine's unique ability to modulate gastrointestinal motility through a dual mechanism of action on both opioid receptors and ion channels makes it a compelling subject for further investigation. Its clinical efficacy in treating functional gastrointestinal disorders is well-supported by its complex pharmacology. This technical guide has provided a comprehensive overview of its core mechanisms, quantitative data, and key experimental methodologies to serve as a resource for researchers and drug development professionals. A deeper understanding of the intricate signaling pathways and the precise interplay between its different targets will be crucial for the development of novel and more targeted therapies for gastrointestinal motility disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of N-desmethyltrimebutine

This guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-desmethyltrimebutine (NDMT), the primary active metabolite of the gastrointestinal motility regulator, trimebutine.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract.[1] It undergoes extensive first-pass metabolism in the liver, resulting in the formation of its main and pharmacologically active metabolite, N-desmethyltrimebutine (nortrimebutine).[2][3] Due to this rapid and extensive metabolism, the parent drug, trimebutine, is often undetectable in plasma after oral administration.[4][5] Consequently, pharmacokinetic assessments of trimebutine are typically based on the plasma concentrations of NDMT.[4][6] This metabolite shares a similar pharmacological profile with the parent compound.[7]

Metabolism of Trimebutine

The biotransformation of trimebutine is complex, involving several metabolic pathways. The primary route is N-demethylation to form NDMT.[2][3] NDMT can then undergo a second N-demethylation to produce N-didesmethyltrimebutine.[2][3]

Other significant metabolic routes include the hydrolysis of the ester bond, which can occur before or after N-demethylation, and conjugation with glucuronic acid or sulfate.[2][3][8] In fact, a glucuronide conjugate of NDMT has been identified as a notable metabolite.[9][10] Studies in canines suggest a preference for N-demethylation followed by ester hydrolysis and conjugation, whereas in rats, a significant portion of trimebutine may be metabolized via ester hydrolysis prior to N-demethylation.[11] Research on human liver microsomes has indicated that CYP3A4 is a key enzyme in the metabolism of trimebutine.[12][13]

Below is a diagram illustrating the primary metabolic pathways of trimebutine.

Metabolism Trimebutine Trimebutine NDMT N-desmethyltrimebutine (Nortrimebutine) Trimebutine->NDMT N-demethylation (CYP3A4) Ester_Hydrolysis_Products Ester Hydrolysis Products Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis NDDMT N-didesmethyltrimebutine NDMT->NDDMT N-demethylation Conjugated_Metabolites Conjugated Metabolites (Glucuronide/Sulfate) NDMT->Conjugated_Metabolites Conjugation

Caption: Metabolic pathways of trimebutine.

Pharmacokinetics of N-desmethyltrimebutine

Following oral administration of trimebutine, NDMT is readily detected in the plasma. The pharmacokinetic parameters of NDMT have been characterized in several studies involving healthy human volunteers.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of N-desmethyltrimebutine from various studies.

Study PopulationTrimebutine DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
Healthy Mexican Females (n=12)200 mg (single dose)441.5 ± 159.91.5 ± 0.51344.2 ± 386.43.1 ± 1.1[7]
Healthy Volunteers (n=24)100 mg (single dose, Test Formulation)554.7 ± 323.41.7 ± 0.62246.6 ± 1278.57.0 ± 2.9[4]
Healthy Volunteers (n=24)100 mg (single dose, Reference Formulation)539.0 ± 318.91.6 ± 0.52323.0 ± 1529.16.8 ± 2.9[4]
Healthy Male Volunteers (n=12)100 mg (single dose, Test Formulation)489.3 ± 135.21.8 ± 0.51987.4 ± 456.7-[6][14]
Healthy Male Volunteers (n=12)100 mg (single dose, Reference Formulation)495.1 ± 142.81.7 ± 0.61957.8 ± 449.3-[6][14]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation.

Experimental Protocols

The determination of N-desmethyltrimebutine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[15][16]

General Experimental Workflow

The diagram below outlines a typical workflow for the analysis of N-desmethyltrimebutine in human plasma.

Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein_Precipitation Plasma_Separation->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Liquid_Liquid_Extraction HPLC_LCMS HPLC_LCMS Liquid_Liquid_Extraction->HPLC_LCMS Data_Acquisition Data_Acquisition HPLC_LCMS->Data_Acquisition Pharmacokinetic_Analysis Pharmacokinetic_Analysis Data_Acquisition->Pharmacokinetic_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Detailed Methodologies

1. HPLC-UV Method for Quantification of N-desmethyltrimebutine [15]

  • Sample Preparation: Plasma samples are extracted using n-hexane containing 2-pentanol.[15]

  • Chromatographic System: A reversed-phase HPLC system is used.[15]

    • Column: Partisil ODS2, 10 µm.[15]

  • Detection: UV detection is performed at a wavelength of 265 nm.[15][17]

  • Quantification: The method is typically linear over a concentration range of 20 to 5000 ng/mL.[15] The lower limit of quantification is around 20 ng/mL.[6][17]

2. LC-MS/MS Method for Quantification of Trimebutine and its Metabolites [16][18]

  • Sample Preparation:

    • Protein Precipitation: This is a common first step.[19][20]

    • Liquid-Liquid Extraction: Following protein precipitation, liquid-liquid extraction can be employed for further sample clean-up.[18]

    • Online Turbulent Flow Extraction: An automated approach where plasma supernatant is directly injected onto an extraction column.[16]

  • Chromatographic System:

    • Analytical Column: A Hypersil PFP Gold analytical column has been used.[16] Other studies have utilized a Sun Fire C18 column[19][20] or a YMC J'sphere C18 column.[18]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI) is commonly used.[16] Some methods may use positive-negative switching ESI to detect different metabolites simultaneously.[19][20]

    • Detection Mode: Detection is carried out on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[18]

    • Mass Transitions: For N-desmethyltrimebutine, a common mass transition monitored is m/z 374.0 → 195.0.[16]

  • Validation: These methods are validated over a specific concentration range, for instance, 10-1,000 ng/mL.[16]

Conclusion

N-desmethyltrimebutine is the principal active metabolite of trimebutine and its pharmacokinetic profile is essential for evaluating the clinical performance of the parent drug. The metabolism of trimebutine is multifaceted, with N-demethylation being the primary pathway, mediated in part by CYP3A4. Robust analytical methods, such as HPLC-UV and LC-MS/MS, have been developed and validated for the accurate quantification of N-desmethyltrimebutine in human plasma, enabling detailed pharmacokinetic and bioequivalence studies. This guide provides a foundational understanding for researchers and professionals involved in the development and study of trimebutine and its metabolites.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine, a non-competitive spasmolytic agent, is a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its unique modulatory effects on gut motility and visceral sensitivity. This technical guide provides a comprehensive overview of the chemical structure of Trimebutine, detailed synthetic pathways for its preparation, and an exploration of its complex mechanism of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in drug development and gastrointestinal pharmacology.

Chemical Structure and Properties

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a synthetic compound with a molecular formula of C₂₂H₂₉NO₅ and a molecular weight of 387.47 g/mol .[1] Its structure is characterized by the esterification of 3,4,5-trimethoxybenzoic acid with the amino alcohol, 2-(dimethylamino)-2-phenylbutan-1-ol.

The molecule possesses a chiral center at the quaternary carbon atom bonded to the phenyl and dimethylamino groups, and thus can exist as a racemic mixture. It is typically used clinically as the maleate salt, Trimebutine maleate (C₂₂H₂₉NO₅·C₄H₄O₄), to improve its solubility and bioavailability.

Table 1: Physicochemical Properties of Trimebutine

PropertyValue
IUPAC Name[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Molecular FormulaC₂₂H₂₉NO₅
Molecular Weight387.47 g/mol
CAS Number39133-31-8
AppearanceWhite to off-white crystalline powder
Melting Point79-82 °C
SolubilityPractically insoluble in water, soluble in ethanol and chloroform

Synthesis of Trimebutine

The synthesis of Trimebutine is a multi-step process that involves the preparation of two key intermediates: 2-(dimethylamino)-2-phenylbutan-1-ol and 3,4,5-trimethoxybenzoyl chloride , followed by their esterification.

Synthesis of Intermediate 1: 2-(Dimethylamino)-2-phenylbutan-1-ol

A common and industrially scalable route for the synthesis of this amino alcohol intermediate starts from propiophenone.

Experimental Protocol:

  • Step 1: Synthesis of 2-Ethyl-2-phenyloxirane.

    • To a suspension of sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), add trimethylsulfoxonium iodide in portions at room temperature.

    • After the initial reaction, add propiophenone dropwise to the mixture.

    • Stir the reaction mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethyl-2-phenyloxirane. A typical yield for this step is approximately 87%.

  • Step 2: Ring-opening of the Oxirane.

    • Prepare a solution of dimethylaluminum N,N-dimethylamide in diethyl ether.

    • Add the 2-ethyl-2-phenyloxirane to the solution at room temperature.

    • Stir the reaction for several hours. The reaction yields both the desired product, 2-(dimethylamino)-2-phenylbutan-1-ol, and a byproduct, 2-phenylbutanal.

    • After the reaction is complete, carefully hydrolyze the mixture and extract the products.

    • The desired amino alcohol can be purified by column chromatography. This step typically yields around 75% of 2-(dimethylamino)-2-phenylbutan-1-ol.

Synthesis of Intermediate 2: 3,4,5-Trimethoxybenzoyl chloride

This acid chloride is synthesized from the commercially available 3,4,5-trimethoxybenzoic acid.

Experimental Protocol:

  • Dissolve 3,4,5-trimethoxybenzoic acid in a suitable solvent such as toluene or dichloromethane.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Reflux the reaction mixture for 2-4 hours.

  • After the reaction is complete, remove the excess chlorinating agent and solvent by distillation under reduced pressure.

  • The resulting 3,4,5-trimethoxybenzoyl chloride is often used in the next step without further purification. The yield is typically quantitative.

Final Step: Esterification to form Trimebutine

The final step involves the esterification of the amino alcohol with the acid chloride.

Experimental Protocol:

  • Dissolve 2-(dimethylamino)-2-phenylbutan-1-ol in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane.

  • Add a base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • After the reaction, filter the mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Trimebutine can be purified by recrystallization or column chromatography. This final step can achieve yields of up to 92%.

Table 2: Summary of Quantitative Data for Trimebutine Synthesis

StepReactantsKey Reagents/SolventsTemperatureDurationYield
Intermediate 1
Oxirane FormationPropiophenone, Trimethylsulfoxonium iodideNaH, DMSO, THFRoom Temp.Several hours~87%
Ring Opening2-Ethyl-2-phenyloxirane, DimethylamineDimethylaluminum N,N-dimethylamide, Diethyl etherRoom Temp.Several hours~75%
Intermediate 2
Acid Chloride Formation3,4,5-Trimethoxybenzoic acidThionyl chloride or Oxalyl chlorideReflux2-4 hoursQuantitative
Final Product
Esterification2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-Trimethoxybenzoyl chlorideTriethylamine, DMAP, THF0°C to Room Temp.Several hours~92%

Signaling Pathways and Mechanism of Action

Trimebutine's pharmacological effects are complex and multi-faceted, involving interactions with various receptors and ion channels in the gastrointestinal tract. This dual action allows it to normalize gut motility, acting as a spasmolytic or prokinetic agent depending on the physiological state of the gut.

The primary mechanisms of action include:

  • Opioid Receptor Modulation: Trimebutine acts as a weak agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[2][3] This interaction is believed to be a key contributor to its ability to modulate intestinal motility and reduce visceral hypersensitivity.

  • Ion Channel Blockade: Trimebutine has been shown to block L-type calcium channels and potassium channels in gastrointestinal smooth muscle cells.[4] By inhibiting calcium influx, it can reduce smooth muscle contraction, leading to its spasmolytic effect.

  • Antimuscarinic Effects: Trimebutine also exhibits antimuscarinic properties, which contribute to its spasmolytic activity by antagonizing the effects of acetylcholine on muscarinic receptors in the gut.

Trimebutine_Synthesis_Workflow propiophenone Propiophenone oxirane 2-Ethyl-2-phenyloxirane propiophenone->oxirane Step 1: Corey-Chaykovsky Reaction trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic Acid acid_chloride 3,4,5-Trimethoxybenzoyl Chloride trimethoxybenzoic_acid->acid_chloride Step 3: Chlorination amino_alcohol 2-(Dimethylamino)-2- phenylbutan-1-ol oxirane->amino_alcohol Step 2: Ring Opening trimebutine Trimebutine amino_alcohol->trimebutine Step 4: Esterification acid_chloride->trimebutine

A simplified workflow for the synthesis of Trimebutine.

Trimebutine_Signaling_Pathway trimebutine Trimebutine mu_opioid μ-Opioid Receptor trimebutine->mu_opioid Agonist delta_opioid δ-Opioid Receptor trimebutine->delta_opioid Agonist kappa_opioid κ-Opioid Receptor trimebutine->kappa_opioid Agonist muscarinic_receptor Muscarinic Receptor trimebutine->muscarinic_receptor Antagonist l_type_ca_channel L-type Ca²⁺ Channel trimebutine->l_type_ca_channel Inhibits k_channel K⁺ Channel trimebutine->k_channel Inhibits motility_modulation Modulation of Gut Motility mu_opioid->motility_modulation visceral_sensitivity ↓ Visceral Sensitivity mu_opioid->visceral_sensitivity delta_opioid->motility_modulation delta_opioid->visceral_sensitivity kappa_opioid->motility_modulation kappa_opioid->visceral_sensitivity acetylcholine_effect ↓ Acetylcholine Effect muscarinic_receptor->acetylcholine_effect ca_influx ↓ Ca²⁺ Influx l_type_ca_channel->ca_influx smooth_muscle_contraction ↓ Smooth Muscle Contraction ca_influx->smooth_muscle_contraction smooth_muscle_contraction->motility_modulation acetylcholine_effect->smooth_muscle_contraction

Signaling pathways modulated by Trimebutine in the GI tract.

Conclusion

Trimebutine remains a clinically significant therapeutic agent for functional gastrointestinal disorders due to its multifaceted mechanism of action. A thorough understanding of its chemical structure and synthetic routes is crucial for the development of new analogs and improved manufacturing processes. The detailed synthetic protocols and mechanistic insights provided in this guide offer a valuable resource for scientists and researchers in the field of medicinal chemistry and gastroenterology, facilitating further research and innovation in the management of gastrointestinal motility disorders.

References

Trimebutine as a Modulator of Visceral Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a cardinal feature of functional gastrointestinal disorders (FGIDs) such as irritable bowel syndrome (IBS), presents a significant challenge in drug development. Trimebutine, a drug with a long history of use in treating FGIDs, has demonstrated notable efficacy in modulating visceral sensitivity. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of trimebutine, focusing on its role as a modulator of visceral nociception. We delve into its interactions with opioid receptors, its influence on various ion channels, and the downstream signaling pathways implicated in its analgesic effects. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Visceral pain is a complex sensory experience originating from the internal organs, and its sensitization is a key pathophysiological mechanism in FGIDs.[1] Unlike somatic pain, visceral pain is often diffuse, poorly localized, and can be referred to somatic structures. Trimebutine has been used for decades to treat symptoms of FGIDs, including abdominal pain and altered bowel habits.[1][2] Its clinical efficacy is attributed to a complex pharmacological profile that extends beyond simple spasmolytic activity, encompassing direct and indirect modulation of the afferent nerves that innervate the gut.[1] This guide will elucidate the core mechanisms by which trimebutine modulates visceral sensitivity.

Mechanism of Action: A Multi-Target Approach

Trimebutine's ability to modulate visceral sensitivity stems from its interaction with multiple molecular targets within the gastrointestinal tract and the peripheral nervous system. Its primary mechanisms include agonism of peripheral opioid receptors and modulation of ion channel activity.[1]

Opioid Receptor Modulation

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (NDTMB), act as agonists at peripheral μ, δ, and κ opioid receptors.[3] These receptors are expressed on enteric neurons and play a crucial role in regulating gut motility and nociception.[4] Activation of these receptors generally leads to an inhibitory effect on neuronal excitability and neurotransmitter release, thereby dampening pain signals.

  • Signaling Pathway for Opioid Receptor Activation:

Trimebutine Trimebutine / NDTMB Opioid_Receptor μ, δ, κ Opioid Receptors (GPCR) Trimebutine->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Neuron ↓ Neuronal Excitability & ↓ Neurotransmitter Release K_Channel->Neuron Ca_Channel->Neuron Pain_Signal ↓ Pain Signal Transmission Neuron->Pain_Signal

Caption: Opioid Receptor Signaling Cascade.
Ion Channel Modulation

Trimebutine directly modulates the activity of several types of ion channels involved in regulating the excitability of smooth muscle cells and sensory neurons. This includes effects on both voltage-gated calcium (Ca2+) and potassium (K+) channels.[5]

  • Concentration-Dependent Effects on Colonic Motility: At lower concentrations (1-10 μM), trimebutine can enhance muscle contractions by reducing BKca (large conductance Ca2+-activated K+) currents, leading to membrane depolarization. At higher concentrations (30-300 μM), it inhibits L-type Ca2+ channels, leading to muscle relaxation.[5]

  • Signaling Pathway for Ion Channel Modulation:

Trimebutine_Low Trimebutine (Low Conc.) BKca BKca Channels Trimebutine_Low->BKca Inhibition Trimebutine_High Trimebutine (High Conc.) L_type_Ca L-type Ca2+ Channels Trimebutine_High->L_type_Ca Inhibition K_efflux ↓ K+ Efflux BKca->K_efflux Ca_influx ↓ Ca2+ Influx L_type_Ca->Ca_influx Depolarization Membrane Depolarization K_efflux->Depolarization Contraction ↑ Muscle Contraction Depolarization->Contraction Relaxation ↓ Muscle Contraction (Relaxation) Ca_influx->Relaxation

Caption: Ion Channel Modulation by Trimebutine.

Quantitative Data

The following tables summarize key quantitative data on the interaction of trimebutine and its metabolite with their molecular targets.

Table 1: Opioid Receptor Selectivity

CompoundReceptor Selectivity Index (μ:δ:κ)Sodium Shift Ratio
Trimebutine (TMB)100 : 12 : 14.414
N-desmethyltrimebutine (NDTMB)100 : 32 : 2510
Morphine100 : 5 : 537
Data from Roman et al., 1987.[3]

Table 2: Ion Channel Modulation (IC50 Values)

Ion ChannelTissueIC50 (μM)
Voltage-gated Ca2+ channelsRabbit ileal smooth muscleNot specified
Ca2+-independent K+ current (IKv)Rabbit ileal smooth muscle7.6
Ca2+-dependent K+ current (IKCa)Rabbit ileal smooth muscle23.5
Data on K+ channels from Nagasaki et al., 1993.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of trimebutine on visceral sensitivity.

Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD)

This is a widely used and reproducible method to assess visceral sensitivity in rodents.[6]

  • Objective: To induce a quantifiable visceral pain response to mechanical stimulation of the colorectum.

  • Experimental Workflow:

Animal_Prep Animal Preparation (Fasting, Anesthesia) Balloon_Insertion Balloon Catheter Insertion (into colorectum) Animal_Prep->Balloon_Insertion Acclimation Acclimation Period Balloon_Insertion->Acclimation Distension Graded Colorectal Distension (e.g., 20, 40, 60, 80 mmHg) Acclimation->Distension Measurement Measurement of Visceromotor Response (Abdominal Withdrawal Reflex - AWR) Distension->Measurement Data_Analysis Data Analysis (AWR Score, Pain Threshold) Measurement->Data_Analysis

Caption: Colorectal Distension Experimental Workflow.
  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • Flexible latex balloon catheter (e.g., 2 cm length for mice, 5-7 cm for rats).[7][8]

    • Barostat or pressure transducer system.

    • Anesthetic (e.g., isoflurane).

    • Lubricant.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • On the day of the experiment, animals are lightly anesthetized with isoflurane.

    • A lubricated balloon catheter is inserted intra-anally into the descending colon and rectum (approximately 2 cm from the anus for mice, 6-8 cm for rats).[7][8] The catheter is secured to the tail with tape.

    • Animals are allowed to recover from anesthesia and acclimate in individual cages for at least 30 minutes.[7]

    • Graded colorectal distension is performed by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions (e.g., 4-5 minutes).[8]

    • The visceromotor response (VMR) is assessed by observing the abdominal withdrawal reflex (AWR). The AWR is typically scored on a scale of 0 to 4.[8]

    • Trimebutine or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.

Measurement of Abdominal Withdrawal Reflex (AWR)

The AWR is a quantifiable behavioral measure of visceral nociception.

  • Scoring:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.[8]

Clinical Evidence

Clinical trials have consistently demonstrated the efficacy of trimebutine in alleviating abdominal pain in patients with FGIDs.

  • Dosage: The typical clinical dosage of trimebutine for adults is 300 to 600 mg per day, administered in divided doses.[2]

  • Efficacy: In a study on patients with severe IBS with diarrhea, trimebutine was administered at a dose of 600 mg per day for 8 weeks.[9] Another clinical trial in patients with spastic colon used 200 mg of trimebutine three times daily.[10]

Conclusion

Trimebutine's role as a modulator of visceral sensitivity is complex and multifaceted, involving interactions with opioid receptors and various ion channels. This integrated mechanism of action provides a strong rationale for its clinical efficacy in treating visceral pain associated with functional gastrointestinal disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of trimebutine and to develop novel analgesics for visceral pain. The continued exploration of its downstream signaling pathways will undoubtedly provide further insights into the intricate mechanisms of visceral nociception and its pharmacological modulation.

References

In-Vitro Bacteriostatic and Bactericidal Activity of Trimebutine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, a well-established prokinetic agent, is primarily recognized for its regulatory effects on gastrointestinal motility. Its mechanism of action is understood to be mediated through an agonist effect on peripheral mu, kappa, and delta opiate receptors, as well as the modulation of gastrointestinal peptide release.[1] However, emerging preliminary research has highlighted a potential secondary characteristic of Trimebutine: direct antimicrobial activity against bacteria that colonize the gastrointestinal tract.[1][2][3] This guide provides an in-depth analysis of the current in-vitro evidence for the bacteriostatic and bactericidal properties of Trimebutine, detailing the experimental protocols and presenting the quantitative findings.

Quantitative Data Summary

The antimicrobial efficacy of Trimebutine has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant bacterial strains. The available data from a preliminary in-vitro study is summarized in the tables below.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Trimebutine against Various Bacterial Strains
Bacterial StrainATCC NumberMIC (mg/L)
Staphylococcus aureus292131024
Staphylococcus aureus259231024
Escherichia coli259222000
Escherichia coli352182000
Pseudomonas aeruginosa278534000
Enterococcus faecalis292121024
Table 2: Minimum Bactericidal Concentration (MBC) of Trimebutine against Various Bacterial Strains
Bacterial StrainATCC NumberMBC (mg/L)
Staphylococcus aureus2921316000
Staphylococcus aureus2592316000
Escherichia coli259222000
Escherichia coli352188000
Pseudomonas aeruginosa278534000
Enterococcus faecalis292124000

Observations from the data:

  • Trimebutine demonstrated activity against all tested Gram-positive and Gram-negative bacteria, with MIC values ranging from 1024 to 4000 mg/L.[1][3][4]

  • For E. coli ATCC 25922 and P. aeruginosa ATCC 27853, the MIC and MBC values were identical, suggesting a bactericidal effect at the concentration that inhibits growth.[1][3][4]

  • For the Gram-positive isolates (S. aureus and E. faecalis) and E. coli ATCC 35218, the MBC was significantly higher than the MIC, indicating a bacteriostatic effect at lower concentrations, with bactericidal activity requiring higher concentrations.[1][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the in-vitro antimicrobial activity of Trimebutine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Trimebutine was determined using the broth microdilution method, following the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Protocol:

  • Preparation of Trimebutine Stock Solution: A stock solution of Trimebutine powder was prepared and sterilized.

  • Serial Dilutions: Serial twofold dilutions of the Trimebutine stock solution were prepared in a 96-well microtiter plate using Mueller-Hinton broth. The concentrations tested ranged from 0.25 mg/L to 16000 mg/L.

  • Inoculum Preparation: The bacterial strains were cultured to achieve a specific turbidity, corresponding to a standardized cell density. This suspension was then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the Trimebutine dilutions was inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth and the bacterial inoculum (no Trimebutine) were included to ensure the viability and growth of the bacteria.

    • Sterility Control: Wells containing only the broth (no bacteria or Trimebutine) were included to check for contamination.

  • Incubation: The inoculated plates were incubated at 37°C for 16-18 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of Trimebutine at which there was no visible growth of bacteria.[1]

MIC_Determination_Workflow prep_trimebutine Prepare Trimebutine Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_trimebutine->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-18h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined to assess whether Trimebutine was bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Subculturing from MIC Wells: Following the MIC determination, a 10 μL aliquot was taken from each well that showed no visible growth.

  • Plating: The aliquot was spread onto a Mueller-Hinton agar plate.

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of Trimebutine that resulted in a >99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[1]

MBC_Determination_Workflow mic_results MIC Plate with No Visible Growth subculture Subculture 10µL from Clear Wells onto Mueller-Hinton Agar mic_results->subculture incubate_plate Incubate Agar Plates (37°C, 18-24h) subculture->incubate_plate read_mbc Determine MBC (Lowest concentration with >99.9% killing) incubate_plate->read_mbc

Workflow for MBC Determination

Discussion on Mechanism of Action

While the precise mechanism for Trimebutine's in-vitro bacteriostatic and bactericidal effects is not yet elucidated, it is hypothesized that its known physiological actions within the gastrointestinal tract may contribute to an environment that is less conducive to bacterial colonization and overgrowth.[1] The established mechanisms of Trimebutine are not directly linked to antibacterial activity and include:

  • Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu, kappa, and delta opiate receptors in the gastrointestinal tract.[1]

  • Modulation of GI Peptides: It influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[1]

  • Ion Channel Modulation: Trimebutine has been shown to modulate calcium and potassium channels, which affects smooth muscle contractility.[1]

It is important to note that these are the mechanisms for its effects on motility and visceral sensitivity. Further research is required to determine the direct molecular interactions, if any, between Trimebutine and bacterial cells that lead to growth inhibition and cell death.[1]

Trimebutine_Known_MoA Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, κ, δ) Trimebutine->Opioid_Receptors GI_Peptides GI Peptide Release (Motilin, Gastrin, etc.) Trimebutine->GI_Peptides Ion_Channels Ion Channels (Ca²⁺, K⁺) Trimebutine->Ion_Channels GI_Motility Modulation of Gastrointestinal Motility Opioid_Receptors->GI_Motility GI_Peptides->GI_Motility Ion_Channels->GI_Motility

Known Signaling Pathways of Trimebutine in the GI Tract

Conclusion and Future Directions

The preliminary in-vitro data presented in this guide suggest that Trimebutine possesses bacteriostatic and, at higher concentrations, bactericidal activity against several common gastrointestinal bacteria.[1] These findings open a new avenue for understanding the therapeutic profile of this well-established drug. However, it is crucial to acknowledge that this is an emerging area of research.

Future investigations should focus on:

  • Expanding the panel of bacterial strains tested to include a wider range of gut commensals and pathogens.

  • Elucidating the specific molecular mechanism(s) of Trimebutine's antibacterial action.

  • Conducting in-vivo studies to determine if the concentrations required for antimicrobial activity are achievable and safe in a clinical setting.

This foundational knowledge provides a strong rationale for further exploration of Trimebutine's potential role in managing conditions related to gut dysbiosis and bacterial overgrowth.

References

An In-depth Technical Guide to the Biochemical Properties and Multifaceted Actions of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate, is a multifaceted spasmolytic agent with a complex pharmacological profile that has been in clinical use for the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Unlike conventional antispasmodics, Trimebutine exhibits a unique dual modulatory effect on gastrointestinal motility, acting as both a prokinetic and an antispasmodic agent depending on the physiological context.[1][4] This comprehensive technical guide delves into the core biochemical properties and multifaceted actions of Trimebutine, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways.

Biochemical Properties and Pharmacokinetics

Trimebutine is rapidly absorbed after oral administration, undergoing extensive first-pass metabolism in the liver.[5] Its primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), retains significant pharmacological activity and contributes to the overall therapeutic effect.[5][6]

Table 1: Pharmacokinetic Parameters of Trimebutine and N-desmethyltrimebutine

ParameterTrimebutineN-desmethyltrimebutine (nor-trimebutine)Reference
Time to Peak Plasma Concentration (Tmax) ~1 hour1-2 hours[5]
Protein Binding Minimal (~5%)Not specified[5]
Metabolism Extensive hepatic first-passActive metabolite[5][6]
Elimination Half-life (t½) Approximately 1 hourNot specified[5]

Multifaceted Pharmacological Actions

Trimebutine's complex mechanism of action involves interaction with multiple targets within the gastrointestinal tract, primarily opioid receptors and various ion channels.

Opioid Receptor Modulation

Trimebutine and its metabolite, N-desmethyltrimebutine, act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][7][8] This interaction is considered a cornerstone of its regulatory effects on gut motility and visceral sensitivity.[8][9]

Table 2: Opioid Receptor Binding Affinity of Trimebutine and N-desmethyltrimebutine

CompoundReceptor SubtypeBinding Affinity (Ki)Relative Affinity/Selectivity IndexReference
Trimebutine (TMB) μ (mu)0.18 μM100[8]
δ (delta)-12[9]
κ (kappa)-14.4[9]
N-desmethyltrimebutine (NDTMB) μ (mu)0.72 μM100[8]
δ (delta)-32[9]
κ (kappa)-25[9]

Note: A lower Ki value indicates higher binding affinity. The selectivity index is relative to the mu receptor.

Ion Channel Modulation

Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells, contributing to its spasmolytic and prokinetic effects.[4][10]

Trimebutine inhibits L-type voltage-dependent calcium channels (Cav1.2), reducing calcium influx and leading to smooth muscle relaxation, particularly at higher concentrations.[4][10][11]

Trimebutine has a dual effect on potassium channels. It inhibits large-conductance calcium-activated potassium channels (BKca), which can lead to membrane depolarization and muscle contraction at lower concentrations.[1][6]

Trimebutine and its metabolite also block voltage-gated sodium channels, an action that contributes to its local anesthetic properties and modulation of visceral pain.[6]

Table 3: Ion Channel Modulation by Trimebutine and N-desmethyltrimebutine

CompoundIon ChannelActionIC50 / KiReference
Trimebutine (TMB) L-type Ca²⁺ ChannelsInhibition7 μM (at -40 mV holding potential)[10]
36 μM (at -60 mV holding potential)[10]
Large-conductance Ca²⁺-activated K⁺ (BKca) ChannelsInhibition-[1]
Voltage-gated Na⁺ ChannelsInhibition (displaces [³H]batrachotoxin)Ki = 2.66 ± 0.15 μM[6]
Inhibition of Na⁺ currentsIC50 = 0.83 ± 0.09 μM[6]
Voltage-gated K⁺ ChannelsInhibitionIC50 = 23 ± 6 μM (at 10 μM)[6]
N-desmethyltrimebutine (nor-TMB) Voltage-gated Na⁺ ChannelsInhibition (displaces [³H]batrachotoxin)Ki = 0.73 ± 0.02 μM[6]
Inhibition of Na⁺ currentsIC50 = 1.23 ± 0.19 μM[6]
Veratridine-induced glutamate release (Na⁺ channel-dependent)InhibitionIC50 = 8.5 μM[6]
Modulation of Gastrointestinal Peptides

Trimebutine influences the release of several gastrointestinal peptides that regulate motility, such as motilin and gastrin.[2][3][7]

Signaling Pathways

The multifaceted actions of Trimebutine are a result of its ability to engage multiple signaling pathways simultaneously.

Trimebutine_Signaling_Pathways Trimebutine Trimebutine Opioid_Receptors μ, δ, κ Opioid Receptors (Peripheral) Trimebutine->Opioid_Receptors Agonist L_Type_Ca_Channel L-type Ca²⁺ Channel Trimebutine->L_Type_Ca_Channel Inhibits (High Conc.) BKca_Channel BKca Channel Trimebutine->BKca_Channel Inhibits (Low Conc.) Na_Channel Voltage-gated Na⁺ Channel Trimebutine->Na_Channel Blocks G_Protein G-protein (Gi/Go) Opioid_Receptors->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels_Opioid Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channels_Opioid Inhibits K_Channels_Opioid GIRK Channels G_Protein->K_Channels_Opioid Activates cAMP ↓ cAMP AC->cAMP Ca_Influx_Opioid ↓ Ca²⁺ Influx Ca_Channels_Opioid->Ca_Influx_Opioid K_Efflux_Opioid ↑ K⁺ Efflux (Hyperpolarization) K_Channels_Opioid->K_Efflux_Opioid Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx_Opioid->Neurotransmitter_Release K_Efflux_Opioid->Neurotransmitter_Release Gut_Motility_Opioid Modulation of Gut Motility Neurotransmitter_Release->Gut_Motility_Opioid Visceral_Sensitivity_Opioid ↓ Visceral Sensitivity Neurotransmitter_Release->Visceral_Sensitivity_Opioid Ca_Influx_Direct ↓ Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx_Direct K_Efflux_Direct ↓ K⁺ Efflux (Depolarization) BKca_Channel->K_Efflux_Direct Na_Influx_Direct ↓ Na⁺ Influx Na_Channel->Na_Influx_Direct Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx_Direct->Muscle_Relaxation Muscle_Contraction Smooth Muscle Contraction K_Efflux_Direct->Muscle_Contraction Pain_Signal ↓ Pain Signal Transmission Na_Influx_Direct->Pain_Signal

Caption: Signaling pathways of Trimebutine.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a method to determine the binding affinity of Trimebutine and its metabolites for opioid receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from guinea pig brain).

  • Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69593 for κ).

  • Unlabeled ligand for determining non-specific binding (e.g., Naloxone).

  • Test compounds: Trimebutine and N-desmethyltrimebutine.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • 96-well microtiter plates.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each test compound concentration.

    • Total Binding: Add membrane preparation and radioligand.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled naloxone.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (Trimebutine or N-desmethyltrimebutine).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., Guinea Pig Brain) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate at RT (60 min) setup_assay->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Isolated Organ Bath Assay for Gastrointestinal Motility

This protocol describes a method to assess the effects of Trimebutine on the contractility of isolated intestinal tissue.[12]

Objective: To evaluate the concentration-dependent effects of Trimebutine on the spontaneous and stimulated contractions of guinea pig ileum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution.

  • Isolated organ bath system with force-displacement transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

  • Trimebutine solutions of varying concentrations.

  • Stimulating agents (e.g., Acetylcholine, high K⁺ solution).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Cleanse the segment and place it in oxygenated Krebs-Henseleit solution.

  • Mounting: Mount the ileal strip in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with regular washing.

  • Recording Basal Activity: Record the spontaneous contractile activity of the ileum.

  • Concentration-Response Curve: Add cumulative concentrations of Trimebutine to the organ bath and record the changes in the amplitude and frequency of contractions.

  • Stimulated Contractions: After washing out the Trimebutine, induce contractions with a stimulating agent (e.g., acetylcholine or high K⁺). Once a stable contraction is achieved, add cumulative concentrations of Trimebutine to assess its inhibitory effect.

  • Data Analysis: Measure the changes in contractile force and frequency in response to Trimebutine. Express the responses as a percentage of the basal or stimulated activity and plot concentration-response curves to determine EC50 or IC50 values.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol details a method for studying the effects of Trimebutine on specific ion currents in isolated smooth muscle cells.

Objective: To characterize the effects of Trimebutine on L-type Ca²⁺ currents and BKca currents in single gastrointestinal smooth muscle cells.

Materials:

  • Isolated single smooth muscle cells from guinea pig colon.

  • Patch-clamp amplifier and data acquisition system.

  • Micropipette puller and polisher.

  • Borosilicate glass capillaries.

  • External solution (containing physiological ion concentrations).

  • Internal (pipette) solution (containing specific ions and ATP/GTP).

  • Trimebutine solutions.

Procedure:

  • Cell Isolation: Enzymatically dissociate single smooth muscle cells from the guinea pig colon.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch and establish the whole-cell configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps to elicit specific ion currents (e.g., depolarizing steps to activate L-type Ca²⁺ currents).

  • Drug Application: Perfuse the cell with the external solution containing varying concentrations of Trimebutine.

  • Data Acquisition: Record the changes in the amplitude and kinetics of the ion currents in the presence of Trimebutine.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and dose-dependent inhibition of the currents to determine the IC50 of Trimebutine.

Patch_Clamp_Workflow start Start isolate_cells Isolate Single Smooth Muscle Cells start->isolate_cells prepare_pipette Prepare Patch Pipette (3-5 MΩ) isolate_cells->prepare_pipette form_gigaseal Form Gigaseal (>1 GΩ) prepare_pipette->form_gigaseal whole_cell Establish Whole-Cell Configuration form_gigaseal->whole_cell record_currents Record Ion Currents (Voltage Clamp) whole_cell->record_currents apply_drug Apply Trimebutine record_currents->apply_drug acquire_data Acquire Data (Current Changes) apply_drug->acquire_data analyze_data Analyze Data (I-V curves, IC50) acquire_data->analyze_data end End analyze_data->end

Caption: Whole-Cell Patch-Clamp Workflow.

Conclusion

Trimebutine's unique pharmacological profile, characterized by its dual modulatory effects on gastrointestinal motility and its influence on visceral sensitivity, stems from its complex interactions with opioid receptors and a variety of ion channels. Its active metabolite, N-desmethyltrimebutine, plays a significant role in its overall therapeutic efficacy. The detailed biochemical data and experimental protocols provided in this guide offer a solid foundation for further research into the nuanced mechanisms of Trimebutine and the development of novel therapeutics for functional gastrointestinal disorders. The intricate interplay of its actions at multiple targets underscores the importance of a systems-level approach to understanding its full therapeutic potential.

References

Methodological & Application

Application Notes: Quantification of Trimebutine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal tract motility. It is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Accurate quantification of Trimebutine and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust HPLC-MS/MS method for the determination of Trimebutine in human plasma.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve high selectivity and sensitivity. The procedure involves the extraction of Trimebutine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Trimebutine Maleate reference standard

  • Internal Standard (e.g., Carbamazepine, Verapamil, or a stable isotope-labeled Trimebutine)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

Two common extraction methods are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT) [1][2][3][4]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [5][6]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a glass tube, add 50 µL of the internal standard working solution.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol, 99:1, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) or PFP column (e.g., Hypersil PFP Gold)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimebutine 388.2165.1
N-desmethyl-Trimebutine 374.2165.1
Carbamazepine (IS) 237.1194.1
Verapamil (IS) 455.3165.2
Haloperidol-d4 (IS) 380.1169.0

Data Presentation

Method Validation Summary

The following tables summarize the typical validation parameters for a robust HPLC-MS/MS method for Trimebutine quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Trimebutine0.5 - 5000.5> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC1.5< 10< 1090 - 110
MQC75< 10< 1090 - 110
HQC400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Trimebutine> 8595 - 105

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Trimebutine quantification in plasma.

Bioanalytical Method Validation Parameters

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_linearity Sensitivity & Linearity cluster_selectivity_matrix Selectivity & Matrix Effect cluster_recovery_stability Recovery & Stability center_node Method Validation accuracy Accuracy (85-115%) center_node->accuracy precision Precision (%CV < 15%) center_node->precision linearity Linearity (r² > 0.99) center_node->linearity lloq LLOQ center_node->lloq selectivity Selectivity (No Interference) center_node->selectivity matrix_effect Matrix Effect (Consistent) center_node->matrix_effect recovery Recovery (Consistent & Reproducible) center_node->recovery stability Stability (Freeze-Thaw, Bench-Top, etc.) center_node->stability

References

Synthesis and Evaluation of Novel Trimebutine Salts with Enhanced Analgesic Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel trimebutine salts designed to exhibit improved analgesic properties compared to the conventional trimebutine maleate.

Introduction

Trimebutine is a well-established therapeutic agent for functional gastrointestinal disorders, primarily acting as a weak agonist at mu, delta, and kappa opioid receptors[1][2][3]. Its clinical efficacy in managing abdominal pain has prompted research into novel salt forms that may offer enhanced analgesic effects, greater stability, or improved physicochemical properties. This document focuses on the synthesis and evaluation of such novel salts, with a particular emphasis on trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001), a promising candidate with a hydrogen sulfide (H₂S)-releasing counterion that has demonstrated superior antinociceptive properties in preclinical models[4][5].

Data Presentation

Physicochemical Properties of Trimebutine Salts

The formation of different salts can significantly alter the physicochemical properties of an active pharmaceutical ingredient, impacting its stability, solubility, and bioavailability. Below is a comparison of available data for trimebutine maleate and the novel salt, trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001).

PropertyTrimebutine MaleateTrimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001)
Molecular Formula C₂₆H₃₃NO₉[6]C₂₂H₂₉NNaO₅S
Molecular Weight 503.54 g/mol [6]Information not readily available
Melting Point 122-124 °C[6]Polymorph A: ~128 °C, Polymorph B: ~180 °C[7][8]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol[6].Data not publicly available. Experimental determination is recommended.
Stability Standard stability for a pharmaceutical salt.Polymorph B is thermodynamically more stable than Polymorph A[7][8]. Sulfonate salts are noted to have remarkable stability over time and temperature[9].
Comparative Analgesic Efficacy

Preclinical studies have indicated that novel trimebutine salts, such as GIC-1001, exhibit enhanced analgesic effects compared to trimebutine maleate. The following table summarizes the key findings.

Salt FormAnimal ModelKey FindingsReference
Trimebutine Maleate Mouse model of colorectal distensionOnly slightly reduced the nociceptive response to increasing pressures of colorectal distension.[4]
Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) Mouse model of colorectal distensionSignificantly reduced nociceptive response to all noxious stimuli in a dose-dependent manner. The effect was significantly better than equimolar doses of trimebutine maleate.[4]

Experimental Protocols

Synthesis of Novel Trimebutine Salts

The following is a general protocol for the synthesis of novel trimebutine salts via salt formation between trimebutine free base and a selected organic acid. A specific example for the synthesis of trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) is provided based on available patent literature.

Materials:

  • Trimebutine free base

  • Selected organic acid (e.g., 3-thiocarbamoylbenzenesulfonic acid)

  • Appropriate solvent (e.g., methanol, acetone, isopropanol)

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

General Procedure:

  • Dissolve the trimebutine free base in a suitable organic solvent.

  • In a separate flask, dissolve the selected organic acid in the same or a compatible solvent.

  • Slowly add the acidic solution to the trimebutine solution with constant stirring.

  • Continue stirring for a specified period to allow for salt formation and precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified salt in a vacuum oven at an appropriate temperature.

Example: Synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) - Polymorph A

This protocol is adapted from patent literature and may require optimization[7][8].

  • Prepare a solution of trimebutine free base in a mixture of acetone and methanol.

  • Prepare a solution of 3-thiocarbamoylbenzenesulfonic acid in a mixture of acetone and methanol.

  • Slowly add the 3-thiocarbamoylbenzenesulfonic acid solution to the trimebutine solution with continuous stirring.

  • Allow the mixture to stir at room temperature for several hours to facilitate crystallization.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the crystals with a cold acetone-methanol mixture.

  • Dry the crystals under vacuum to yield trimebutine 3-thiocarbamoylbenzenesulfonate Polymorph A.

Evaluation of Analgesic Properties: Colorectal Distension (CRD) Model in Mice

The colorectal distension (CRD) model is a widely used and reliable method for assessing visceral pain in rodents. The following protocol outlines the general procedure.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Test compounds (novel trimebutine salts, trimebutine maleate, vehicle control)

  • Distension balloon catheter

  • Pressure transducer and recording system

  • Anesthesia (for surgical implantation of electrodes, if applicable)

  • Electromyography (EMG) recording equipment (optional, for quantitative assessment)

Procedure:

  • Animal Preparation (for EMG recording):

    • Anesthetize the mice according to approved protocols.

    • Surgically implant bipolar electrodes into the external oblique abdominal muscle.

    • Allow a recovery period of at least 4-5 days post-surgery.

  • Acclimation:

    • On the day of the experiment, acclimate the mice to the testing environment and restraint devices.

  • Drug Administration:

    • Administer the test compounds (e.g., orally or intraperitoneally) at the desired doses and appropriate pretreatment times.

  • Colorectal Distension:

    • Gently insert the lubricated balloon catheter into the colorectum to a fixed depth.

    • Secure the catheter in place.

    • Connect the catheter to the pressure transducer.

  • Nociceptive Response Measurement:

    • Apply graded pressures of distension (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval.

    • Record the visceromotor response (VMR), which can be quantified by:

      • Visual observation of abdominal muscle contractions (a qualitative or semi-quantitative measure).

      • EMG recordings of abdominal muscle activity (a quantitative measure).

  • Data Analysis:

    • Quantify the VMR for each distension pressure.

    • Compare the VMR in the drug-treated groups to the vehicle control group to determine the analgesic effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway of Trimebutine's Analgesic Action

Trimebutine exerts its analgesic effects primarily through its interaction with peripheral opioid receptors (mu, kappa, and delta). Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

Trimebutine_Signaling_Pathway Trimebutine Trimebutine OpioidReceptor μ, κ, δ Opioid Receptors (Peripheral) Trimebutine->OpioidReceptor Agonist G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA ReducedExcitability Reduced Neuronal Excitability PKA->ReducedExcitability Ca_influx ↓ Ca²⁺ Influx IonChannels->Ca_influx K_efflux ↑ K⁺ Efflux IonChannels->K_efflux Ca_influx->ReducedExcitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Caption: Trimebutine's opioid receptor-mediated analgesic signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of novel trimebutine salts and the subsequent evaluation of their analgesic properties.

Workflow Synthesis Synthesis of Novel Trimebutine Salt Purification Purification and Characterization Synthesis->Purification Physicochemical Physicochemical Property Analysis Purification->Physicochemical InVivo In Vivo Analgesic Efficacy Testing Purification->InVivo DataAnalysis Data Analysis and Comparison Physicochemical->DataAnalysis CRD Colorectal Distension Model (Mice) InVivo->CRD CRD->DataAnalysis Lead Lead Salt Identification DataAnalysis->Lead

Caption: Workflow for novel trimebutine salt synthesis and evaluation.

References

Application Notes and Protocols for Studying Trimebutine's Effects on the Migrating Motor Complex In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies to investigate the effects of Trimebutine on the migrating motor complex (MMC). Detailed protocols for electromyography and manometry in animal models are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Introduction to Trimebutine and the Migrating Motor Complex

The migrating motor complex (MMC) is a distinct pattern of electrochemical activity and motility in the gastrointestinal tract that occurs during the fasting state. It is characterized by four phases:

  • Phase I: A period of motor quiescence.

  • Phase II: Intermittent, irregular contractions.

  • Phase III: A burst of regular, high-amplitude, propagating contractions. This phase is considered the "housekeeper" of the gut, clearing residual undigested material.

  • Phase IV: A short transitional period leading back to Phase I.

Trimebutine is a gastrointestinal motility modulator that has been shown to influence the MMC. Its primary mechanism of action is through its agonist effects on peripheral opioid receptors (mu, kappa, and delta) in the gastrointestinal tract[1][2][3]. This interaction leads to a premature induction of Phase III of the MMC, effectively shortening the overall MMC cycle[1][2][4][5]. The stimulatory effect of Trimebutine on the MMC can be blocked by the opioid antagonist naloxone, confirming the involvement of opioid pathways[4][5].

Key Experimental Approaches

The in vivo effects of Trimebutine on the MMC are typically studied using two primary techniques:

  • Electromyography (EMG): This involves the surgical implantation of electrodes onto the serosal surface of the stomach and small intestine to record myoelectrical activity.

  • Manometry: This technique uses pressure-sensitive catheters placed within the lumen of the gastrointestinal tract to measure intraluminal pressure changes corresponding to muscle contractions.

Experimental Protocol 1: In Vivo Electromyography in a Rat Model

This protocol details the procedure for studying the effects of Trimebutine on the MMC in rats using chronic electromyography.

1. Materials and Equipment

  • Animals: Male Wistar rats (250-300g)

  • Surgical Instruments: Standard surgical pack for small animal surgery

  • Electrodes: Bipolar silver electrodes

  • Data Acquisition System: A multi-channel amplifier and data recording system suitable for physiological signals.

  • Anesthesia: Isoflurane or a combination of ketamine/xylazine

  • Trimebutine Maleate: To be dissolved in sterile saline

  • Naloxone Hydrochloride: To be dissolved in sterile saline

  • Vehicle: Sterile saline

2. Surgical Procedure: Electrode Implantation

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently exteriorize the stomach and small intestine.

  • Suture three bipolar electrodes to the serosal surface of the gastrointestinal tract at the following locations:

    • Gastric antrum

    • Duodenum (2 cm distal to the pylorus)

    • Jejunum (10 cm distal to the ligament of Treitz)

  • Tunnel the electrode leads subcutaneously to the dorsal aspect of the neck and exteriorize them.

  • Close the abdominal wall in layers.

  • House the rats individually and allow a recovery period of at least 7 days.

3. Experimental Design and Drug Administration

  • Fast the rats for 12-16 hours with free access to water to ensure the presence of the MMC.

  • Connect the exteriorized electrodes to the data acquisition system and allow the animal to acclimatize for at least 30 minutes.

  • Record baseline MMC activity for at least two complete, spontaneous MMC cycles.

  • Administer Trimebutine or vehicle intravenously (IV) or orally (PO). Suggested dose ranges are:

    • IV: 2-30 mg/kg

    • PO: 2-500 mg/kg

  • For antagonism studies, administer naloxone (e.g., 0.5 mg/kg, IV) 15 minutes prior to Trimebutine administration[6].

  • Record the myoelectrical activity for at least 4 hours post-administration.

4. Data Analysis

  • Visually inspect the EMG recordings to identify the different phases of the MMC.

  • Quantify the following parameters for each experimental condition:

    • MMC Cycle Duration: Time between the end of two consecutive Phase III periods.

    • Duration of Each MMC Phase (I, II, III): Time spent in each phase.

    • Propagation Velocity of Phase III: Calculated from the time it takes for the Phase III activity front to travel between two adjacent electrodes.

    • Frequency and Amplitude of Spike Bursts: Particularly during Phase II and III.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of Trimebutine with the vehicle control and the naloxone pre-treatment group.

Experimental Protocol 2: In Vivo Manometry in a Canine Model

This protocol describes the use of intestinal manometry to assess Trimebutine's impact on the MMC in dogs.

1. Materials and Equipment

  • Animals: Healthy adult Beagle dogs

  • Manometry Catheter: A multi-lumen water-perfused or solid-state manometry catheter.

  • Data Acquisition System: A manometry system capable of recording and analyzing pressure data.

  • Endoscope: For catheter placement.

  • Anesthesia/Sedation: As required for catheter placement.

  • Trimebutine Maleate: To be dissolved in sterile saline.

  • Naloxone Hydrochloride: To be dissolved in sterile saline.

  • Vehicle: Sterile saline.

2. Procedure: Catheter Placement and Data Acquisition

  • Fast the dog for at least 12 hours with free access to water.

  • Under light sedation or anesthesia, endoscopically guide the manometry catheter into the duodenum or jejunum.

  • Allow the dog to recover fully from sedation.

  • Connect the catheter to the manometry system and begin recording.

  • Record baseline MMC activity for at least two complete cycles.

  • Administer Trimebutine or vehicle. Suggested dose ranges are:

    • IV: 5 mg/kg[1][7]

    • PO: 10-20 mg/kg[8][9]

  • For antagonism studies, administer naloxone intravenously prior to Trimebutine.

  • Continuously record intraluminal pressure for several hours following administration.

3. Data Analysis

  • Identify the phases of the MMC based on the pressure wave patterns.

  • Quantify the following parameters:

    • MMC cycle length.

    • Duration of each MMC phase.

    • Amplitude and frequency of contractions in each phase.

    • Propagation characteristics of Phase III.

  • Statistically compare the data from the different treatment groups.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Intravenous Trimebutine on MMC Cycle Duration in Humans

TreatmentMMC Cycle Duration (mean ± SE, min)Reference
Baseline84 ± 10.9[5]
Trimebutine (100 mg, IV)32.5 ± 1.0[5]

Table 2: Effect of Trimebutine on MMC Phases in Dogs

TreatmentEffect on MMCReference
Trimebutine (5 mg/kg, IV)Induction of a propagated Phase III-like activity[1]
Trimebutine (20 mg/kg, PO)Increased duration of Phase II and induction of an additional Phase III[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Trimebutine_Signaling_Pathway cluster_Trimebutine Trimebutine Administration cluster_Receptors Opioid Receptors in Gut cluster_Cellular Cellular Effects cluster_MMC MMC Modulation Trimebutine Trimebutine Mu Mu (μ) Trimebutine->Mu Agonist Kappa Kappa (κ) Trimebutine->Kappa Agonist Delta Delta (δ) Trimebutine->Delta Agonist Enteric_Neurons Enteric Neurons Mu->Enteric_Neurons Modulation of Neurotransmitter Release Kappa->Enteric_Neurons Modulation of Neurotransmitter Release Delta->Enteric_Neurons Modulation of Neurotransmitter Release Smooth_Muscle Smooth Muscle Cells Enteric_Neurons->Smooth_Muscle Altered Excitability PhaseIII Premature Phase III Induction Smooth_Muscle->PhaseIII Initiates Contraction Cascade Cycle Shortened MMC Cycle PhaseIII->Cycle

Caption: Signaling pathway of Trimebutine's effect on the migrating motor complex.

Experimental_Workflow cluster_Setup Animal Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Animal_Model Select Animal Model (Rat or Dog) Surgery Surgical Implantation of Electrodes/Catheter Animal_Model->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Fasting Fasting (12-16 hours) Recovery->Fasting Baseline Baseline MMC Recording (≥ 2 cycles) Fasting->Baseline Treatment Administer Trimebutine, Vehicle, or Naloxone + Trimebutine Baseline->Treatment Post_Treatment Post-treatment Recording (≥ 4 hours) Treatment->Post_Treatment Phase_ID Identify MMC Phases Post_Treatment->Phase_ID Quantify Quantify MMC Parameters (Duration, Propagation, etc.) Phase_ID->Quantify Stats Statistical Analysis Quantify->Stats

Caption: General experimental workflow for in vivo MMC studies.

References

Application of Spectrophotometry for Trimebutine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Trimebutine, a non-competitive spasmolytic agent, acts on the gastrointestinal tract. Its stability is a critical parameter in pharmaceutical formulations, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities. Spectrophotometry offers a rapid, cost-effective, and accessible method for studying the degradation kinetics of Trimebutine. This application note provides detailed protocols for utilizing UV-Vis spectrophotometry in forced degradation studies of Trimebutine, enabling researchers to assess its stability under various stress conditions. The primary degradation pathway for Trimebutine involves the hydrolysis of its ester bond, leading to the formation of 3,4,5-trimethoxybenzoic acid.[1][2]

Quantitative Data Summary

Several spectrophotometric methods have been validated for the determination of Trimebutine maleate in the presence of its degradation products. The performance characteristics of these methods are summarized below.

MethodWavelength(s) (nm)Linearity Range (µg/mL)Recovery (%)Reference
First Derivative (¹D)252.2--[1][3]
First Derivative of Ratio (¹DD)282.4--[1][3]
Dual-Wavelength (DW)243 and 2695.0–60.099.97 ± 0.40[4][5]
Second Derivative (D²)2685.0–60.0100.36 ± 0.58[4][5]
Ratio Difference (RD)242 and 2785.0–60.099.90 ± 0.42[4][5]
Ion-Pair with Bromophenol Blue4157-6098.4 - 101.5[6]
Ion-Pair with Thymol Blue4255-3098.4 - 101.5[6]

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[7] The following protocols outline the procedures for subjecting Trimebutine to various stress conditions and analyzing the degradation using UV-Vis spectrophotometry.

Preparation of Standard and Sample Solutions
  • Trimebutine Stock Solution (1 mg/mL): Accurately weigh 100 mg of Trimebutine maleate and dissolve it in a 100-mL volumetric flask using methanol as the solvent.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range of the chosen spectrophotometric method.

  • Sample Preparation from Dosage Forms: For tablets, weigh and finely powder a sufficient number of tablets. An amount of the powder equivalent to 100 mg of Trimebutine maleate should be accurately weighed and transferred to a 100-mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution and make further dilutions as necessary.

Forced Degradation Studies

Forced degradation, or stress testing, helps to identify likely degradation products and establish degradation pathways.

  • Acidic Degradation: To a specific volume of the Trimebutine stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a designated period (e.g., 2, 4, 6, 8 hours).[7] After cooling, neutralize the solution with 0.1 M NaOH and dilute with methanol to a suitable concentration for analysis.

  • Alkaline Degradation: To a specific volume of the Trimebutine stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for a designated period.[5][7] After cooling, neutralize the solution with 0.1 M HCl and dilute with methanol for analysis. The degradation of Trimebutine is catalyzed by both acid and base.[2]

  • To a specific volume of the Trimebutine stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified time, monitoring the degradation periodically.

  • Dilute the sample with methanol to the appropriate concentration for spectrophotometric measurement.

  • Place the solid Trimebutine maleate powder in a hot air oven maintained at a specific temperature (e.g., 60°C) for a defined period.[7]

  • Alternatively, reflux a solution of Trimebutine in a neutral solvent (e.g., water or methanol) for a set duration.

  • After the stress period, prepare a solution of the stressed sample in methanol at a suitable concentration for analysis.

  • Expose a solution of Trimebutine to UV radiation (e.g., 254 nm or 366 nm) for a specific duration.[2][8]

  • A control sample should be kept in the dark under the same conditions.

  • Following exposure, dilute the sample with methanol for spectrophotometric analysis. Trimebutine maleate is known to be photosensitive.[2]

Spectrophotometric Analysis
  • Instrument: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Scan Range: Record the absorption spectra of the standard and stressed samples over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis Method: Apply the appropriate spectrophotometric method (e.g., first derivative, dual-wavelength) to determine the concentration of undegraded Trimebutine in the stressed samples. The choice of method will depend on the spectral overlap between Trimebutine and its degradation products.

Diagrams

G Experimental Workflow for Trimebutine Degradation Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Trimebutine Stock Solution acid Acid Hydrolysis (0.1M HCl, Reflux) prep_stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, Reflux) prep_stock->alkali oxidative Oxidative Degradation (3% H2O2, RT) prep_stock->oxidative thermal Thermal Degradation (Solid/Solution, Heat) prep_stock->thermal photo Photolytic Degradation (UV Exposure) prep_stock->photo prep_working Prepare Working Standard Solutions spectro UV-Vis Spectrophotometry (e.g., Derivative, Dual-λ) prep_working->spectro acid->spectro alkali->spectro oxidative->spectro thermal->spectro photo->spectro data Data Analysis (Calculate % Degradation) spectro->data

Caption: Workflow for Trimebutine degradation analysis.

G Proposed Degradation Pathway of Trimebutine trimebutine Trimebutine hydrolysis Hydrolysis (Acidic/Alkaline) trimebutine->hydrolysis deg_prod_1 3,4,5-Trimethoxybenzoic Acid hydrolysis->deg_prod_1 deg_prod_2 2-(Dimethylamino)-2-phenylbutanol hydrolysis->deg_prod_2

Caption: Hydrolytic degradation of Trimebutine.

References

Application Notes and Protocols for Assessing Trimebutine's Antispasmodic Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a multifaceted drug utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from its ability to modulate gut motility and visceral sensitivity.[1][2] Unlike conventional antispasmodics, trimebutine exhibits a complex mechanism of action, interacting with opioid receptors and various ion channels to exert both spasmolytic and prokinetic effects, depending on the physiological state of the gut.[3][4][5]

These application notes provide detailed in vitro models and protocols to comprehensively evaluate the antispasmodic properties of Trimebutine. The methodologies described herein are fundamental for preclinical research and drug development, enabling the characterization of its pharmacological profile.

Mechanism of Action Overview

Trimebutine's antispasmodic activity is primarily attributed to its effects on:

  • Opioid Receptors: It acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[3][6] This interaction modulates the release of neurotransmitters, such as acetylcholine, which are crucial for smooth muscle contraction.[3][7]

  • Ion Channels: Trimebutine directly influences the activity of several key ion channels in gastrointestinal smooth muscle cells:

    • L-type Calcium Channels: Inhibition of these channels reduces the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction.[4][8]

    • Potassium Channels: It inhibits calcium-activated potassium channels (KCa) and voltage-dependent potassium channels (Kv), leading to membrane depolarization which can, depending on the context, contribute to its regulatory effects on motility.[9][10]

    • Sodium Channels: Trimebutine and its active metabolite, N-desmethyltrimebutine, can block sodium channels, which may contribute to its local anesthetic properties and modulation of visceral sensitivity.[11]

The interplay of these actions allows Trimebutine to normalize intestinal motility, alleviating spasms without causing complete inhibition of gut function.

Quantitative Data Summary

The following tables summarize the quantitative data on Trimebutine's activity from various in vitro studies.

Table 1: Inhibitory Concentrations (IC50) of Trimebutine on Ion Channels

Ion Channel TypePreparationIC50 (µM)Holding PotentialReference
Voltage-dependent K+ current (IKv)Rabbit ileal smooth muscle cells7.6-80 mV to -20 mV[9]
Ca2+-dependent K+ current (IKCa)Rabbit ileal smooth muscle cells23.5-80 mV to -20 mV[9]
L-type Ca2+ currentRabbit ileal smooth muscle cells7-40 mV[12]
L-type Ca2+ currentRabbit ileal smooth muscle cells36-60 mV[12]
Sodium ChannelsIn vitro assay8.4N/A[4]

Table 2: Opioid Receptor Binding Affinity of Trimebutine and its Metabolite

CompoundReceptor SubtypePreparationIC50 (µM)Reference
Trimebutine (TMB)mu (µ)Guinea-pig brain membranes0.2 - 1.8[13]
Trimebutine (TMB)delta (δ)Guinea-pig brain membranes0.2 - 1.8[13]
Trimebutine (TMB)kappa (κ)Guinea-pig brain membranes0.2 - 1.8[13]
N-desmethyltrimebutine (NDTMB)mu (µ)Guinea-pig brain membranes0.3 - 6[13]
N-desmethyltrimebutine (NDTMB)delta (δ)Guinea-pig brain membranes0.3 - 6[13]
N-desmethyltrimebutine (NDTMB)kappa (κ)Guinea-pig brain membranes0.3 - 6[13]

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Antispasmodic Activity

This protocol details the use of an isolated guinea pig ileum preparation to assess the antispasmodic effect of Trimebutine on induced smooth muscle contractions.

1. Materials and Reagents:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Acetylcholine (ACh) or Histamine (as spasmogens)

  • Trimebutine maleate

  • Organ bath system with isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

2. Tissue Preparation:

  • Humanely euthanize a guinea pig following approved institutional guidelines.

  • Open the abdominal cavity and carefully excise a segment of the ileum, approximately 10-15 cm from the ileocecal junction.

  • Place the excised tissue in a petri dish containing fresh, oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum segment with Tyrode's solution to remove any contents.

  • Cut the ileum into 2-3 cm segments.

3. Experimental Setup:

  • Mount a segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

4. Experimental Procedure:

  • After equilibration, record the baseline contractile activity.

  • Induce sustained contractions using a submaximal concentration of a spasmogen (e.g., Acetylcholine 10⁻⁶ M or Histamine 10⁻⁶ M).

  • Once the contraction has stabilized, add increasing cumulative concentrations of Trimebutine (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals.

  • Record the relaxant effect of each concentration of Trimebutine as a percentage of the initial induced contraction.

  • At the end of the experiment, wash the tissue thoroughly with Tyrode's solution to allow it to return to baseline.

5. Data Analysis:

  • Calculate the percentage inhibition of the spasmogen-induced contraction for each concentration of Trimebutine.

  • Plot the concentration-response curve (log concentration of Trimebutine vs. percentage inhibition).

  • Determine the IC50 value (the concentration of Trimebutine that causes 50% inhibition of the maximal contraction) from the concentration-response curve.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue Preparation Tissue Preparation Mounting in Organ Bath Mounting in Organ Bath Tissue Preparation->Mounting in Organ Bath Ileum Segment Equilibration Equilibration Mounting in Organ Bath->Equilibration 37°C, Carbogen, 1g Tension Induce Contraction Induce Contraction Equilibration->Induce Contraction Add Spasmogen (ACh/Histamine) Add Trimebutine Add Trimebutine Induce Contraction->Add Trimebutine Cumulative Concentrations Record Relaxation Record Relaxation Add Trimebutine->Record Relaxation Calculate % Inhibition Calculate % Inhibition Record Relaxation->Calculate % Inhibition Plot Concentration-Response Curve Plot Concentration-Response Curve Calculate % Inhibition->Plot Concentration-Response Curve Determine IC50 Determine IC50 Plot Concentration-Response Curve->Determine IC50 End End Determine IC50->End Start Start Start->Tissue Preparation G cluster_prep Cell Preparation & Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis Cell Seeding Cell Seeding Fura-2 AM Loading Fura-2 AM Loading Cell Seeding->Fura-2 AM Loading 70-80% Confluency De-esterification De-esterification Fura-2 AM Loading->De-esterification Record Baseline Record Baseline De-esterification->Record Baseline F340/F380 Ratio Stimulate with Spasmogen Stimulate with Spasmogen Record Baseline->Stimulate with Spasmogen e.g., KCl Add Trimebutine Add Trimebutine Stimulate with Spasmogen->Add Trimebutine Record [Ca2+]i Change Record [Ca2+]i Change Add Trimebutine->Record [Ca2+]i Change Calculate Ratio Change Calculate Ratio Change Record [Ca2+]i Change->Calculate Ratio Change Determine % Inhibition Determine % Inhibition Calculate Ratio Change->Determine % Inhibition Generate Concentration-Response Curve Generate Concentration-Response Curve Determine % Inhibition->Generate Concentration-Response Curve End End Generate Concentration-Response Curve->End Start Start Start->Cell Seeding G cluster_cell Smooth Muscle Cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx K_Channel K⁺ Channels (KCa, Kv) Membrane_Potential Membrane Depolarization K_Channel->Membrane_Potential cAMP ↓ cAMP Contraction ↓ Contraction (Spasmolysis) cAMP->Contraction Modulates Ca_Influx->Contraction Membrane_Potential->L_type_Ca_Channel Modulates Trimebutine Trimebutine Trimebutine->L_type_Ca_Channel Inhibits Trimebutine->K_Channel Inhibits Opioid_Receptor Opioid_Receptor Trimebutine->Opioid_Receptor Agonist AC AC Opioid_Receptor->AC Inhibits AC->cAMP

References

Application Notes and Protocols for the Determination of Trimebutine and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of trimebutine and its primary metabolites in human urine. The methodologies described are based on established analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated methods for trimebutine in urine are not widely published, this guide adapts protocols from plasma-based assays and incorporates standard procedures for urine sample preparation, including the critical step of enzymatic hydrolysis for glucuronide conjugates.

Introduction

Trimebutine is an antispasmodic agent used for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. It undergoes extensive first-pass metabolism, resulting in several metabolites. The major circulating and excreted metabolites include N-desmethyltrimebutine (NDMT), N-didemethyltrimebutine, and 3,4,5-trimethoxybenzoic acid. A significant pathway for the elimination of these metabolites is through conjugation, particularly with glucuronic acid, followed by renal excretion. Therefore, accurate quantification in urine requires the cleavage of these glucuronide conjugates prior to analysis.

Metabolic Pathway of Trimebutine

The metabolic conversion of trimebutine is a key consideration for its analysis in urine. The primary metabolic steps involve N-demethylation and hydrolysis, followed by glucuronidation.

Trimebutine Trimebutine NDMT N-desmethyltrimebutine (NDMT) Trimebutine->NDMT N-demethylation BenzoicAcid 3,4,5-trimethoxybenzoic acid Trimebutine->BenzoicAcid Hydrolysis NDMT_Glucuronide NDMT Glucuronide NDMT->NDMT_Glucuronide Glucuronidation Didemethyl N-didemethyltrimebutine NDMT->Didemethyl N-demethylation

Caption: Metabolic pathway of Trimebutine.

Quantitative Data Summary

The following tables summarize quantitative data from published analytical methods for trimebutine and its metabolites, primarily in human plasma. This data provides a valuable reference for adapting these methods to a urine matrix. It is important to note that performance characteristics such as LLOQ and recovery may differ in urine and should be re-validated.

Table 1: LC-MS/MS Method Performance in Human Plasma

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Trimebutine11 - 100< 15< 1585 - 11558.2
N-desmethyltrimebutine11 - 500< 15< 1585 - 11569.6
N-didemethyltrimebutine11 - 100< 15< 1585 - 11551.2
3,4,5-trimethoxybenzoic acid5050 - 10,000< 15< 1585 - 11562.5

Data adapted from studies on human plasma and may require optimization and re-validation for urine samples.

Table 2: HPLC-UV Method Performance in Human Plasma

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Trimebutine2020 - 5000< 15< 15~90
N-desmethyltrimebutine2020 - 5000< 15< 15~90

Data adapted from studies on human plasma and may require optimization and re-validation for urine samples.

Experimental Protocols

The following are detailed protocols for the determination of trimebutine and its metabolites in urine. These protocols are a synthesis of published methods for plasma and general procedures for urine analysis.

Protocol 1: LC-MS/MS Method for Trimebutine and Metabolites in Urine

This protocol is designed for the sensitive and selective quantification of trimebutine, N-desmethyltrimebutine, N-didemethyltrimebutine, and 3,4,5-trimethoxybenzoic acid.

1. Sample Preparation: Enzymatic Hydrolysis and Extraction

cluster_prep Sample Preparation start Urine Sample (1 mL) add_is Add Internal Standard start->add_is add_buffer Add Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate (e.g., 60°C for 2 hours) add_enzyme->incubate extraction Liquid-Liquid or Solid-Phase Extraction incubate->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Urine sample preparation workflow.

  • Materials:

    • Urine samples

    • Internal standard (IS) solution (e.g., a deuterated analog of trimebutine or a structurally similar compound)

    • 0.1 M Acetate buffer (pH 5.0)

    • β-glucuronidase (from E. coli or other suitable source)[1][2]

    • Extraction solvent (e.g., ethyl acetate or a mixed-mode solid-phase extraction cartridge)

    • Reconstitution solvent (e.g., mobile phase)

  • Procedure:

    • Pipette 1 mL of urine into a clean tube.

    • Add a known amount of the internal standard solution.

    • Add 0.5 mL of 0.1 M acetate buffer (pH 5.0).

    • Add a sufficient amount of β-glucuronidase (typically 2,500-5,000 units).

    • Vortex briefly and incubate the mixture (e.g., at 60°C for 2 hours) to ensure complete hydrolysis of glucuronide conjugates.[1]

    • For Liquid-Liquid Extraction (LLE):

      • Add 5 mL of ethyl acetate.

      • Vortex for 5 minutes.

      • Centrifuge at 4000 rpm for 10 minutes.

      • Transfer the organic layer to a new tube.

    • For Solid-Phase Extraction (SPE):

      • Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

      • Load the hydrolyzed sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analytes with an appropriate solvent.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode for trimebutine and its demethylated metabolites, and potentially negative mode for the acidic metabolite.

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Trimebutine: m/z 388.2 -> 165.1

      • N-desmethyltrimebutine: m/z 374.2 -> 165.1

      • (Specific transitions should be optimized in the laboratory)

Protocol 2: HPLC-UV Method for Trimebutine and N-desmethyltrimebutine in Urine

This protocol is suitable for the quantification of higher concentrations of trimebutine and its main metabolite, NDMT. It is less sensitive than LC-MS/MS but can be a cost-effective alternative.

1. Sample Preparation

The sample preparation follows the same enzymatic hydrolysis and extraction steps as described in Protocol 1.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 50 mM phosphate buffer, pH 3.5) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 265 nm.[3]

  • Injection Volume: 50 µL

Method Validation Considerations

For use in regulated studies, any analytical method must be validated. Key validation parameters include:

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the urine matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in urine under different storage and processing conditions.

Conclusion

References

Application Notes and Protocols: Trimebutine as a Pharmacological Tool to Study the Gut-Brain Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a versatile pharmacological agent that has been used for decades in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its clinical efficacy stems from a complex and multifaceted mechanism of action that makes it an invaluable tool for researchers investigating the intricate communication pathways of the gut-brain axis. Trimebutine's ability to modulate gut motility, visceral sensitivity, and local neuro-immune interactions provides a unique opportunity to dissect the roles of various receptors and ion channels in both physiological and pathophysiological states.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for utilizing trimebutine as a pharmacological tool to explore the gut-brain axis.

Mechanism of Action

Trimebutine exerts its effects through several key mechanisms:

  • Opioid Receptor Modulation: Trimebutine and its active metabolite, N-desmethyltrimebutine, act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors within the enteric nervous system.[7][8] This interaction is crucial for its ability to normalize gut motility, acting as a spasmolytic or prokinetic agent depending on the baseline physiological state.

  • Ion Channel Regulation: Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells. It inhibits L-type calcium (Ca2+) channels and large-conductance calcium-activated potassium (BKCa) channels.[9][10] This dual action on ion channels contributes to its regulatory effects on muscle contractility. At higher concentrations, the inhibition of L-type Ca2+ channels leads to muscle relaxation, while at lower concentrations, the reduction of BKCa currents can lead to membrane depolarization and enhanced muscle contractions.[11][12]

  • Modulation of Visceral Sensitivity: Trimebutine has been shown to reduce visceral hypersensitivity, a key feature of IBS.[13][14] This effect is, at least in part, mediated by its action on opioid receptors and potentially through its influence on sensory nerve excitability.[15]

  • Influence on Gastrointestinal Peptide Release: The drug can modulate the release of various gut peptides, including motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further influencing gut function.[2][3][4]

Data Presentation

Table 1: Trimebutine and its Metabolite Affinity for Opioid Receptors
CompoundReceptor SubtypeIC50 (µM)PreparationReference
Trimebutine (TMB)Mu (μ)0.75Guinea-pig ileum[7]
Trimebutine (TMB)Delta (δ)39Mouse vas deferens[7]
Trimebutine (TMB)Kappa (κ)7.1Rabbit vas deferens[7]
N-desmethyltrimebutine (NDTMB)Mu (μ), Delta (δ), Kappa (κ)0.3 - 6Guinea-pig brain and myenteric plexus[7]
Table 2: Trimebutine's Effect on Ion Channels in Gastrointestinal Smooth Muscle Cells
Ion ChannelEffectIC50 (µM)Cell TypeReference
Ca2+-independent K+ current (IKv)Inhibition7.6Rabbit ileal smooth muscle cells[16]
Ca2+-dependent K+ current (IKCa)Inhibition23.5Rabbit ileal smooth muscle cells[16]
Voltage-dependent inward Ca2+ currentInhibition7 (at -40 mV holding potential)Rabbit ileal smooth muscle cells[17]
Voltage-dependent inward Ca2+ currentInhibition36 (at -60 mV holding potential)Rabbit ileal smooth muscle cells[17]
Table 3: In Vivo Efficacy of Trimebutine on Visceral Hypersensitivity
Animal ModelTreatmentDosageEffectReference
Rat model of inflammation-induced rectal hyperalgesiaTrimebutine5 mg/kgReduced hyperalgesia[15]
Rat model of inflammation-induced rectal hyperalgesiaTrimebutine10 mg/kgSuppressed hyperalgesia (naloxone-reversible)[15]
Rat model of stress-induced rectal hypersensitivityTrimebutine5, 10, 20 mg/kgAttenuated or suppressed hypersensitivity[15]
Rat model of stress-induced rectal hypersensitivityN-desmethyltrimebutine5, 10, 20 mg/kgAttenuated or suppressed hypersensitivity (not naloxone-reversible)[15]
Mouse model of post-infectious IBSTrimebutine maleateConsecutive concentrationsReduced colonic hyperreactivity[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Trimebutine's Effect on Intestinal Motility using an Organ Bath

Objective: To evaluate the direct effect of trimebutine on the contractility of isolated intestinal smooth muscle.

Materials:

  • Male guinea pigs (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

  • Trimebutine maleate stock solution (e.g., 10 mM in distilled water)

  • Acetylcholine (ACh) and Potassium Chloride (KCl) for inducing contractions

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and excise a segment of the distal colon.

  • Gently clean the segment of mesenteric attachment and luminal contents in Krebs-Henseleit solution.

  • Prepare longitudinal muscle strips (approximately 1.5 cm in length).

  • Suspend the strips in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Record spontaneous contractile activity.

  • To assess the effect on induced contractions, stimulate the strips with a submaximal concentration of ACh or high K+ (e.g., 60 mM).

  • Once a stable contraction is achieved, add cumulative concentrations of trimebutine to the bath and record the response.

  • Wash out the drug and allow the tissue to recover before the next application.

Data Analysis:

  • Measure the amplitude and frequency of spontaneous contractions.

  • Calculate the percentage inhibition or potentiation of ACh- or KCl-induced contractions at each trimebutine concentration.

  • Construct concentration-response curves to determine the EC50 or IC50 of trimebutine.

Protocol 2: Evaluation of Trimebutine's Effect on Visceral Sensitivity in a Rodent Model of Colorectal Distension (CRD)

Objective: To assess the analgesic properties of trimebutine on visceral pain.

Materials:

  • Male Wistar rats (200-250g)

  • Colorectal distension apparatus (barostat) with a flexible balloon catheter.

  • Electromyography (EMG) recording equipment with electrodes for abdominal muscles.

  • Trimebutine solution for intraperitoneal (i.p.) injection.

  • Vehicle control (e.g., saline).

Procedure:

  • Habituate the rats to the experimental setup for several days to minimize stress-induced responses.

  • On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter into the distal colon.

  • Implant EMG electrodes into the external oblique abdominal muscles.

  • Allow the animal to recover from anesthesia in a small restraining cage.

  • Administer trimebutine or vehicle (i.p.) and allow for a 30-minute pre-treatment period.

  • Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds) with a rest period in between.

  • Record the visceromotor response (VMR) via EMG activity during each distension.

Data Analysis:

  • Quantify the EMG signal (e.g., by integrating the area under the curve) for each distension pressure.

  • Compare the VMR in the trimebutine-treated group to the vehicle-treated group.

  • A significant reduction in the VMR in the trimebutine group indicates an anti-nociceptive effect.

Protocol 3: Whole-Cell Patch-Clamp Analysis of Trimebutine's Effect on Ion Channels in Isolated Intestinal Smooth Muscle Cells

Objective: To characterize the effects of trimebutine on specific ion currents in single gastrointestinal smooth muscle cells.

Materials:

  • Rabbit ileum

  • Enzymatic solution (e.g., containing collagenase, papain, and bovine serum albumin)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes

  • Extracellular solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 ATP-Mg; pH adjusted to 7.2)

  • Trimebutine solutions of varying concentrations.

Procedure:

  • Isolate single smooth muscle cells from the rabbit ileum by enzymatic digestion.

  • Establish a whole-cell patch-clamp configuration on an isolated cell.

  • Hold the cell at a specific membrane potential (e.g., -60 mV).

  • Apply voltage steps to elicit specific ion currents (e.g., step to +20 mV to record K+ currents, or use a voltage ramp to record Ca2+ currents).

  • Perfuse the cell with the extracellular solution containing different concentrations of trimebutine.

  • Record the changes in the amplitude and kinetics of the target ion currents in the presence of trimebutine.

Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Construct current-voltage (I-V) relationship curves.

  • Calculate the percentage of current inhibition by trimebutine at each concentration.

  • Determine the IC50 for trimebutine's effect on the specific ion channel.

Mandatory Visualizations

Trimebutine_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_enteric_neuron Enteric Neuron cluster_smooth_muscle GI Smooth Muscle Cell Stimuli Stimuli Opioid_Receptors μ, δ, κ Opioid Receptors Stimuli->Opioid_Receptors Modulates baseline tone Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., ACh, VIP) Opioid_Receptors->Neurotransmitter_Release Trimebutine Trimebutine Trimebutine->Opioid_Receptors Agonist L_type_Ca_Channel L-type Ca2+ Channel Trimebutine->L_type_Ca_Channel Inhibits BKCa_Channel BKCa K+ Channel Trimebutine->BKCa_Channel Inhibits Contraction_Relaxation Modulation of Contraction/Relaxation Neurotransmitter_Release->Contraction_Relaxation Ca_Influx ↓ Ca2+ Influx L_type_Ca_Channel->Ca_Influx K_Efflux ↓ K+ Efflux BKCa_Channel->K_Efflux Ca_Influx->Contraction_Relaxation K_Efflux->Contraction_Relaxation Experimental_Workflow_Visceral_Sensitivity Animal_Habituation 1. Animal Habituation (Rats) Catheter_Implantation 2. Balloon Catheter Insertion & EMG Electrode Implantation Animal_Habituation->Catheter_Implantation Drug_Administration 3. Trimebutine/Vehicle Administration (i.p.) Catheter_Implantation->Drug_Administration CRD 4. Colorectal Distension (Graded Pressures) Drug_Administration->CRD EMG_Recording 5. EMG Recording (Visceromotor Response) CRD->EMG_Recording Data_Analysis 6. Data Analysis (Comparison of VMR) EMG_Recording->Data_Analysis Trimebutine_Dual_Action_Logic Trimebutine_Concentration Trimebutine Concentration Low_Concentration Low Concentration Trimebutine_Concentration->Low_Concentration High_Concentration High Concentration Trimebutine_Concentration->High_Concentration Inhibit_BKCa Inhibition of BKCa Channels Low_Concentration->Inhibit_BKCa Inhibit_L_type_Ca Inhibition of L-type Ca2+ Channels High_Concentration->Inhibit_L_type_Ca Depolarization Membrane Depolarization Inhibit_BKCa->Depolarization Reduced_Ca_Influx Reduced Ca2+ Influx Inhibit_L_type_Ca->Reduced_Ca_Influx Increased_Motility Increased Motility (Prokinetic Effect) Depolarization->Increased_Motility Decreased_Motility Decreased Motility (Spasmolytic Effect) Reduced_Ca_Influx->Decreased_Motility

References

Application Note: Development of a Validated LC-MS/MS Method for the Quantification of Trimebutine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimebutine is a prokinetic agent utilized for its regulatory effects on gastrointestinal motility, acting directly on the smooth muscle of the gastrointestinal tract[1]. It is commonly prescribed for irritable bowel syndrome and other functional gastrointestinal disorders. While often formulated as trimebutine maleate, this application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimebutine in human plasma, applicable to pharmacokinetic studies involving various salt forms, including trimebutine 3-thiocarbamoylbenzenesulfonate. This method offers high sensitivity and selectivity, crucial for accurately determining drug concentrations in biological matrices. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.

Experimental Workflow

workflow LC-MS/MS Workflow for Trimebutine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the quantification of trimebutine in plasma.

Experimental Protocols

1. Materials and Reagents

  • Trimebutine reference standard

  • Internal Standard (IS), e.g., Haloperidol-d4[2] or a structurally similar compound.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the trimebutine reference standard and the IS in methanol to prepare individual stock solutions of 1 mg/mL[1].

  • Working Solutions: Prepare serial dilutions of the trimebutine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples[1].

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve the desired final concentration (e.g., 7.5 ng/mL)[1].

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile to each tube[1][3].

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis[3][4].

Note: Alternatively, liquid-liquid extraction can be employed using solvents like tert-butyl-methyl ether for cleaner samples if significant matrix effects are observed[5][6][7].

4. LC-MS/MS Instrumentation and Conditions The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

Parameter Condition
HPLC Column C18 reverse-phase column (e.g., SunFire C18, 50 x 2.1 mm, 3.5 µm)[3][4]
Mobile Phase A 0.1% Formic acid in water[1][3]
Mobile Phase B 0.1% Formic acid in acetonitrile[1][3]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 25 °C[1]

| Gradient Elution | 0-0.4 min (5% B), 0.4-1.5 min (5-50% B), 1.5-3 min (50-90% B), 3-5 min (5% B)[1] |

Table 2: Mass Spectrometer Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2][8]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Temperature 300 °C[8]
MRM Transitions
Trimebutine m/z 388.0 → 343.0[2][8]
nor-Trimebutine (Metabolite) m/z 374.0 → 195.0[2][8]

| Internal Standard (Haloperidol-d4)| m/z 380.1 → 169.0[2][8] |

Note: Mass spectrometer parameters such as collision energy and cone voltage should be optimized for the specific instrument and analytes.

Method Validation Summary

The described method has been validated according to established guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte Linear Range (ng/mL) Correlation Coefficient (r) LLOQ (ng/mL)
Trimebutine 0.5 - 500[1][3] > 0.99[1] 0.5 - 1.0[1][3][5]

| nor-Trimebutine | 10 - 1000[2][8] | > 0.99[8] | 10[2][8] |

Table 4: Precision and Accuracy

Analyte QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias)
Trimebutine Low QC < 15% < 15% Within ±15%
Mid QC < 15% < 15% Within ±15%

| | High QC | < 15% | < 15% | Within ±15% |

Data synthesized from multiple sources indicating typical acceptance criteria are met, with reported precision (RSD%) within 15% and accuracy between 85-115%[2][3][5].

Table 5: Recovery and Matrix Effect

Analyte Extraction Recovery Matrix Effect
Trimebutine 58.2% - 102.4%[3][5] Minimal ion suppression or enhancement observed[9]

| nor-Trimebutine | ~72%[8] | Minimal ion suppression or enhancement observed[9] |

Note: Recovery can vary based on the extraction method. Protein precipitation generally yields higher recovery than liquid-liquid extraction[1][3]. The evaluation of matrix effects is a critical component of validation for LC-MS/MS assays[9].

Conclusion

This application note outlines a sensitive, specific, and robust LC-MS/MS method for the quantification of trimebutine in human plasma. The use of a simple protein precipitation step for sample preparation allows for high throughput. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This validated protocol is suitable for pharmacokinetic and bioequivalence studies of trimebutine 3-thiocarbamoylbenzenesulfonate and other trimebutine formulations.

References

Application Note: Real-Time Monitoring of Trimebutine Tablet Blending Uniformity Using Near-Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for monitoring the blending process of Trimebutine tablets using Near-Infrared (NIR) spectroscopy as a Process Analytical Technology (PAT) tool. By employing NIR spectroscopy in conjunction with chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, real-time, non-destructive analysis of blend homogeneity can be achieved. This approach offers significant advantages over traditional, time-consuming methods like HPLC, enabling rapid determination of the blending end-point and ensuring consistent product quality.

Introduction

Ensuring the uniform distribution of the active pharmaceutical ingredient (API) within a powder blend is a critical quality attribute in tablet manufacturing.[1][2][3] Inadequate blend uniformity can lead to inconsistencies in dosage, impacting the safety and efficacy of the final product.[2] Traditionally, blend uniformity is assessed through stratified sampling and subsequent analysis by methods like High-Performance Liquid Chromatography (HPLC) or UV-Visible spectroscopy, which are often time-consuming and require sample preparation.[4][5]

Process Analytical Technology (PAT) has emerged as a strategic initiative to enhance process understanding and control in pharmaceutical manufacturing.[6][7][8][9] NIR spectroscopy is a powerful PAT tool that allows for rapid, non-destructive analysis of samples with little to no preparation.[4][10][11] When combined with chemometric analysis, NIR spectroscopy can be used for real-time monitoring of the blending process to determine the endpoint at which a homogenous mixture is achieved.[4][12] This application note provides a detailed methodology for the application of NIR spectroscopy in monitoring the blending of Trimebutine tablets.

Experimental Workflow

The overall workflow for monitoring the Trimebutine tablet blending process using NIR spectroscopy is depicted below.

G cluster_0 Preparation cluster_1 Blending & Monitoring cluster_2 Data Analysis cluster_3 Output Raw_Materials Raw Materials (Trimebutine, Excipients) Dispensing Dispensing Raw_Materials->Dispensing Blender U-type Blender Dispensing->Blender NIR_Probe NIR Probe Blender->NIR_Probe Spectrometer NIR Spectrometer NIR_Probe->Spectrometer Data_Acquisition Spectral Data Acquisition Spectrometer->Data_Acquisition Chemometrics Chemometric Analysis (PCA & PLS) Data_Acquisition->Chemometrics Endpoint_Determination Endpoint Determination Chemometrics->Endpoint_Determination Blend_Uniformity_Report Blend Uniformity Report Endpoint_Determination->Blend_Uniformity_Report

Caption: Workflow for NIR-based monitoring of Trimebutine blending.

Materials and Methods

Materials

The formulation for the Trimebutine tablets consists of the API and various excipients.

ComponentRole
TrimebutineActive Pharmaceutical Ingredient (API)
Magnesium StearateLubricant
Stearic AcidLubricant
Colloidal Silicon OxideGlidant
TalcGlidant/Filler
Instrumentation
  • Blender: A U-type blender was used for the blending process.[4][12]

  • NIR Spectrometer: A NIR spectrometer equipped with a fiber optic probe suitable for in-line or at-line measurements.

  • Software: Chemometric software capable of performing Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Experimental Protocols

Sample Preparation for Calibration

A set of calibration samples with varying concentrations of Trimebutine is required to build a robust quantitative model.

  • Prepare a series of 20 distinct powder blends containing Trimebutine at concentrations ranging from 2% to 40% (w/w).[4][12]

  • Ensure the excipient ratios are kept consistent across all calibration samples.

  • Thoroughly mix each calibration sample to ensure homogeneity.

  • Divide the 20 samples into a calibration set (15 samples) and a prediction (validation) set (5 samples).[4][12]

NIR Spectra Acquisition
  • Configure the NIR spectrometer to acquire spectra in the desired wavelength range. A common range for pharmaceutical applications is 4000-10000 cm⁻¹.

  • Set the instrument parameters, such as the number of scans per spectrum and the resolution, to ensure a good signal-to-noise ratio.

  • For each of the 20 prepared samples, acquire NIR spectra. It is recommended to collect multiple spectra from different locations within each sample to account for any minor heterogeneity.

  • Average the spectra for each sample to obtain a representative spectrum.

Development of the PLS Calibration Model
  • Import the NIR spectra from the 15 calibration samples into the chemometric software.

  • Perform spectral pre-processing to reduce variability from factors like particle size and light scattering. Common pre-processing techniques include Multiplicative Scatter Correction (MSC), Standard Normal Variate (SNV), and derivatives (e.g., Savitzky-Golay).

  • Develop a Partial Least Squares (PLS) regression model correlating the pre-processed NIR spectra with the known Trimebutine concentrations.

  • Evaluate the performance of the PLS model using the 5 prediction samples. Key performance metrics are the Standard Error of Calibration (SEC) and the Standard Error of Prediction (SEP).[4][12]

Real-Time Blending Monitoring
  • Load the U-type blender with a batch of Trimebutine and excipients according to the product formulation.

  • Position the NIR probe to acquire spectra from the moving powder bed. This can be done through a viewport on the blender or by inserting the probe directly into the powder.

  • Begin the blending process.

  • Continuously acquire NIR spectra at regular time intervals (e.g., every 30 seconds) from multiple positions within the blender if possible (e.g., top, middle, bottom, left, right).[4][12] In one study, samples were taken from six positions.[4][12]

  • The blending process was monitored for a duration of 30 minutes.[4][12]

Data Analysis for Blend Uniformity
  • Collect the real-time NIR spectra and import them into the chemometric software.

  • Apply the same spectral pre-processing methods used for the calibration model development.

  • Use Principal Component Analysis (PCA) to visualize the progression of blending. As the mixture becomes more homogeneous, the scores of the principal components for samples taken at different times and locations will cluster together.[4][12]

  • The blending end-point is reached when the PCA scores plot shows a stable cluster, indicating that the spectral variation between samples is minimized.[4][12] A study indicated that after 30 minutes, the scores of the first two principal components converged, signifying a homogenous mixture.[4][12]

  • The developed PLS model can be used to predict the concentration of Trimebutine at different points in the blend to quantify the uniformity.

Data Presentation

The performance of the NIR-based method for quantifying Trimebutine is summarized below.

ParameterValue
Number of Samples36
Blending Time0 - 30 minutes
Sampling Positions6
Chemometric MethodPrincipal Component Analysis (PCA)
Blending End-point30 minutes

Quantitative Analysis of Trimebutine

ParameterNIR Spectroscopy
Number of Samples20
Concentration Range2% - 40%
Calibration Set Size15
Prediction Set Size5
Standard Error of Calibration (SEC)0.15%
Standard Error of Prediction (SEP)0.13%

Logical Relationship for Endpoint Determination

The following diagram illustrates the logical process for determining the blending endpoint using PCA.

G Start Start Acquire_Spectra Acquire NIR Spectra (Multiple Positions & Times) Start->Acquire_Spectra Perform_PCA Perform PCA on Spectra Acquire_Spectra->Perform_PCA Plot_Scores Plot PC1 vs. PC2 Scores Perform_PCA->Plot_Scores Check_Clustering Are Scores Clustered? Plot_Scores->Check_Clustering Homogeneous Blend is Homogeneous (Endpoint Reached) Check_Clustering->Homogeneous Yes Continue_Blending Continue Blending Check_Clustering->Continue_Blending No Continue_Blending->Acquire_Spectra

Caption: Logic for determining blend endpoint with PCA.

Conclusion

The use of Near-Infrared spectroscopy combined with chemometric analysis provides a rapid, non-destructive, and effective method for monitoring the blending process of Trimebutine tablets.[4][12] This PAT approach allows for real-time determination of blend uniformity, leading to improved process control, reduced analysis time, and consistent product quality. The presented protocol offers a robust framework for researchers, scientists, and drug development professionals to implement this technology in their manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Trimebutine.

Troubleshooting Guides

Issue 1: Low Yield in the Final Esterification Step

Question: We are experiencing a significant drop in yield during the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride when scaling up the reaction. What are the potential causes and solutions?

Answer:

Low yields in the final esterification step at a large scale can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Moisture Content: The presence of water can hydrolyze the 3,4,5-trimethoxybenzoyl chloride, reducing its availability for the esterification reaction.

    • Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Employing anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Temperature: Inadequate temperature control can lead to side reactions or incomplete conversion.

    • Solution: Maintain a consistent and optimal reaction temperature. For the reaction between 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoyl chloride, a temperature range of 5-10°C is often optimal.[1][2] Use a reliable cooling system to manage any exotherms, especially during the addition of reagents.

  • Mixing Efficiency: Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate agitator that provides efficient mixing for the entire reaction volume. The speed of agitation should be optimized to ensure homogeneity without causing excessive splashing.

  • Purity of Reactants: Impurities in either 2-(dimethylamino)-2-phenylbutanol or 3,4,5-trimethoxybenzoyl chloride can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using analytical techniques such as HPLC or GC. If necessary, purify the reactants before use.

Issue 2: Formation of Impurities During the Synthesis of 2-(dimethylamino)-2-phenylbutanol

Question: We are observing the formation of significant impurities, suspected to be ether and olefin byproducts, during the synthesis of 2-(dimethylamino)-2-phenylbutanol. How can we minimize these?

Answer:

The formation of ether and olefin impurities is a common issue, often arising from the dehydration of the desired alcohol product, especially at elevated temperatures and in the presence of acidic catalysts.[1]

  • Cause: The benzylic position of the hydrogen in 2-(dimethylamino)-2-phenylbutanol makes it susceptible to elimination reactions (intramolecular dehydration to form an olefin) and intermolecular dehydration to form an ether, particularly under acidic conditions and high temperatures.

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature during the synthesis and work-up of 2-(dimethylamino)-2-phenylbutanol. Avoid excessive heat.

    • pH Control: Maintain a neutral or slightly basic pH during the work-up and purification steps to minimize acid-catalyzed dehydration.

    • Alternative Synthesis Route: Consider a synthesis route for 2-(dimethylamino)-2-phenylbutanol that avoids harsh acidic conditions. One such method involves the reduction of 2-(dimethylamino)-2-phenylbutyric acid methyl ester with sodium borohydride in the presence of a Lewis acid.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the Eschweiler-Clarke methylation of 2-amino-2-phenylbutanol?

A1: The Eschweiler-Clarke reaction is a robust method for methylating amines.[4][5] However, for a successful and safe scale-up, the following parameters are critical:

  • Temperature: The reaction is typically exothermic. Close monitoring and control of the internal temperature are crucial to prevent runaway reactions and the formation of byproducts.

  • Rate of Addition: The gradual addition of formaldehyde and formic acid is recommended to control the reaction rate and temperature.

  • Stoichiometry: An excess of both formaldehyde and formic acid is generally used to ensure complete methylation to the tertiary amine.[4]

  • Off-gassing: The reaction produces carbon dioxide.[4] The reactor must be equipped with an adequate venting system to handle the gas evolution safely.

Q2: How can we improve the purity of the final Trimebutine product during crystallization?

A2: Achieving high purity during the final crystallization step is essential. Consider the following:

  • Solvent System: The choice of solvent is critical. A solvent system in which Trimebutine has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Isopropanol is a commonly used solvent for the crystallization of Trimebutine maleate.

  • Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Washing: Washing the isolated crystals with a cold, appropriate solvent can help remove residual impurities from the surface of the crystals.

  • Recrystallization: If the purity is still not satisfactory, a second crystallization step (recrystallization) may be necessary.

Q3: Are there any specific safety precautions to consider for the large-scale synthesis of Trimebutine?

A3: Yes, several safety precautions should be taken:

  • Formaldehyde: Formaldehyde is a hazardous substance and a suspected carcinogen. Handle it in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Formic acid is corrosive. Avoid contact with skin and eyes.

  • Exothermic Reactions: As mentioned, some steps in the synthesis can be exothermic. Ensure that the reactor is equipped with a reliable cooling system and that emergency cooling procedures are in place.

  • Pressure Build-up: The Eschweiler-Clarke reaction generates CO2 gas. Ensure the reactor is properly vented to prevent pressure build-up.

Data Presentation

Table 1: Summary of Reported Yields and Purity for Key Synthetic Steps

StepStarting MaterialProductReported YieldReported Purity (HPLC)Reference
Methylation & Esterification2-amino-2-phenylbutyric acid sodium salt2-(dimethylamino)-2-phenylbutyric acid methyl ester90%Not Specified[6]
Reduction2-(dimethylamino)-2-phenylbutyric acid methyl ester2-(dimethylamino)-2-phenylbutanol>80%Not Specified[3]
Esterification2-(dimethylamino)-2-phenylbutanol & 3,4,5-trimethoxybenzoic acidTrimebutine90%>99%[3][6]
Esterification2-amino-2-phenylbutanol & 3,4,5-trimethoxybenzoyl chlorideTrimebutine92-94%99.4-99.6%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(dimethylamino)-2-phenylbutanol via Eschweiler-Clarke Reaction

This protocol is based on the methylation of 2-amino-2-phenylbutanol.

  • To a suitable reactor, add 2-amino-2-phenylbutanol.

  • Slowly add formic acid while maintaining the temperature below 20°C.

  • Gradually add a 37% aqueous solution of formaldehyde, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of 10-11.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(dimethylamino)-2-phenylbutanol by vacuum distillation.

Protocol 2: Large-Scale Synthesis of Trimebutine via Esterification

This protocol describes the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride.[1][2]

  • In a clean, dry reactor, dissolve 2-(dimethylamino)-2-phenylbutanol in a suitable solvent such as acetone.

  • Add an aqueous solution of sodium bicarbonate to the reactor.

  • Cool the mixture to 5-10°C.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in acetone, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction completion by HPLC.

  • Once the reaction is complete, recover the acetone by distillation under reduced pressure.

  • Filter the resulting solid product and wash it with water.

  • Dry the product under vacuum to obtain Trimebutine.

Mandatory Visualization

Trimebutine_Synthesis_Pathway cluster_0 Intermediate Synthesis cluster_1 Acid Chloride Formation cluster_2 Final Esterification A 2-Amino-2-phenylbutyric Acid B 2-Amino-2-phenylbutanol A->B Reduction (e.g., Borohydride) C 2-(Dimethylamino)-2-phenylbutanol B->C Eschweiler-Clarke Reaction (HCHO, HCOOH) F Trimebutine C->F D 3,4,5-Trimethoxybenzoic Acid E 3,4,5-Trimethoxybenzoyl Chloride D->E Thionyl Chloride or Oxalyl Chloride E->F

Caption: Synthetic pathway for Trimebutine.

Troubleshooting_Workflow Start Low Yield in Esterification Q1 Check Moisture Content Start->Q1 A1_Yes Dry Solvents & Reactants Use Inert Atmosphere Q1->A1_Yes High A1_No Proceed to Next Check Q1->A1_No Low End Yield Improved A1_Yes->End Q2 Verify Reaction Temperature A1_No->Q2 A2_Yes Optimize Cooling System Control Addition Rate Q2->A2_Yes Inconsistent A2_No Proceed to Next Check Q2->A2_No Consistent A2_Yes->End Q3 Assess Mixing Efficiency A2_No->Q3 A3_Yes Optimize Agitator Speed Ensure Homogeneity Q3->A3_Yes Poor A3_No Check Reactant Purity Q3->A3_No Good A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low yield.

Critical_Parameters node_synthesis Large-Scale Trimebutine Synthesis Key Reaction Steps node_steps Eschweiler-Clarke Methylation Final Esterification node_synthesis:f1->node_steps node_params_e Temperature Control Rate of Addition Stoichiometry Off-gassing node_steps:e->node_params_e node_params_f Moisture Content Temperature Control Mixing Efficiency Reactant Purity node_steps:f->node_params_f

Caption: Critical parameters in Trimebutine synthesis.

References

Technical Support Center: Optimization of Liquid-Liquid Extraction for Trimebutine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of Trimebutine from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the liquid-liquid extraction of Trimebutine and its metabolites from biological matrices.

Issue 1: Low Recovery of Trimebutine

  • Question: We are experiencing low recovery of Trimebutine from our plasma samples. What are the potential causes and how can we improve the extraction efficiency?

  • Answer: Low recovery of Trimebutine is a common issue that can stem from several factors related to the LLE protocol. Here are the primary causes and troubleshooting steps:

    • Incorrect pH of the Aqueous Phase: Trimebutine is a basic compound. To ensure it is in its neutral, un-ionized form for optimal partitioning into the organic solvent, the pH of the biological sample should be adjusted to be at least two pH units above its pKa. If the pH is too low, Trimebutine will be protonated (charged) and will preferentially remain in the aqueous phase.

      • Recommendation: Adjust the sample pH to a basic range (e.g., pH 9-11) before extraction. It is advisable to empirically test a few pH conditions to find the optimal value for your specific matrix and solvent system.[1][2]

    • Inappropriate Organic Solvent: The choice of organic solvent is critical and should be based on the polarity of Trimebutine. A solvent that is too polar or too non-polar will result in poor partitioning.

      • Recommendation: For Trimebutine, solvents like n-hexane, often with a modifier like 2-pentanol, have been used successfully.[3] If recovery is low, consider testing other solvents such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. The general principle is to match the polarity of the analyte with the extraction solvent.[2]

    • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will lead to incomplete extraction and low recovery.

      • Recommendation: Ensure thorough mixing by vortexing for at least 1-2 minutes. However, be aware that overly vigorous shaking can sometimes lead to emulsion formation.

    • Suboptimal Solvent-to-Sample Volume Ratio: A low volume of organic solvent relative to the aqueous sample may not be sufficient to efficiently extract the analyte.

      • Recommendation: A general guideline is to use a solvent-to-sample ratio of at least 5:1 to 7:1 (organic:aqueous) to ensure high recovery.[1] You may need to optimize this ratio for your specific application.

Issue 2: Emulsion Formation at the Interface

  • Question: We are observing a stable emulsion between the aqueous and organic layers, making phase separation difficult. How can we prevent or break this emulsion?

  • Answer: Emulsion formation is a frequent problem in LLE, especially with complex biological samples like plasma that contain lipids and proteins which can act as surfactants.[4] Here are several strategies to address this issue:

    • Prevention:

      • Gentle Mixing: Instead of vigorous vortexing, try gentle inversion or rocking of the sample tubes. This reduces the energy input that can lead to emulsion formation.[4]

      • Protein Precipitation: Before performing the LLE, consider a protein precipitation step with a solvent like acetonitrile.[5][6] This removes a significant portion of the macromolecules that can cause emulsions.

    • Breaking an Emulsion:

      • "Salting Out": Add a small amount of a saturated salt solution (e.g., sodium chloride or sodium sulfate) to the sample.[2][4] This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion and improve phase separation.

      • Centrifugation: Centrifuging the sample at a moderate to high speed (e.g., 3000-4000 rpm) for 5-10 minutes can help to break the emulsion and compact the interfacial layer.[4]

      • Addition of a Different Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]

      • Filtration: In some cases, the entire mixture can be passed through a glass wool plug or a phase separation filter paper to separate the layers.[4]

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Question: Our LC-MS/MS analysis of the extracted Trimebutine samples shows significant ion suppression. How can we minimize these matrix effects?

  • Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis using mass spectrometry. They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[7][8] Here are some approaches to mitigate matrix effects:

    • Optimize the LLE Protocol for Selectivity:

      • Back-Extraction: After the initial extraction into the organic phase, perform a back-extraction into a fresh aqueous phase with an adjusted pH. For Trimebutine (a basic compound), you would extract from a basic aqueous sample into an organic solvent, and then back-extract into an acidic aqueous solution. This can leave many neutral and acidic interferences behind in the organic layer, providing a much cleaner extract.[1][2]

    • Improve Chromatographic Separation:

      • Recommendation: Ensure that your HPLC or UHPLC method has sufficient resolution to separate Trimebutine from the majority of co-eluting matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can significantly reduce matrix effects.

    • Sample Dilution:

      • Recommendation: Diluting the final extract can reduce the concentration of interfering matrix components.[7] However, ensure that the final concentration of Trimebutine remains above the lower limit of quantification (LLOQ).

    • Use of an Isotope-Labeled Internal Standard:

      • Recommendation: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., Trimebutine-d5). This standard will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical recovery rate for Trimebutine using LLE?

    • A1: Published methods report varying recovery rates for Trimebutine and its metabolites. For Trimebutine, recoveries have been reported to be around 58.2% to approximately 90%.[3][9] The recovery of its metabolite, desmethyl-trimebutine, has also been reported to be around 90%.[3] The specific recovery will depend on the optimized protocol, including the choice of solvent, pH, and biological matrix.

  • Q2: Which organic solvents are recommended for Trimebutine extraction?

    • A2: A common and effective solvent system is n-hexane containing a small percentage of a modifier like 2-pentanol.[3] Other solvents that could be considered based on the polarity of Trimebutine include diethyl ether, MTBE, and ethyl acetate. The optimal solvent should be determined experimentally.

  • Q3: At what pH should the extraction be performed?

    • A3: As Trimebutine is a basic drug, the aqueous sample should be alkalinized to a pH above its pKa to ensure it is in its neutral form for efficient extraction into an organic solvent. A pH in the range of 9-11 is generally recommended.[2]

  • Q4: Can I use LLE for the extraction of Trimebutine metabolites as well?

    • A4: Yes, LLE has been successfully used for the simultaneous extraction of Trimebutine and its major metabolites, including N-monodemethyltrimebutine (nor-trimebutine).[9][10] The extraction efficiency for the metabolites may differ from that of the parent drug, and the LLE method should be validated for all analytes of interest.

  • Q5: What are the typical validation parameters for a Trimebutine LLE method?

    • A5: A validated LLE method for Trimebutine should include data on linearity, accuracy, precision (intra- and inter-day), recovery, selectivity, and stability. The lower limit of quantification (LLOQ) and limit of detection (LOD) are also critical parameters.[11][12]

Data Presentation

Table 1: Quantitative Data for Trimebutine LLE from Human Plasma

ParameterTrimebutineN-monodemethyltrimebutine (nor-TMB)N-didemethyltrimebutine (APB)3,4,5-trimethoxybenzoic acid (TMBA)Reference
Recovery 58.2%69.6%51.2%62.5%[9]
~90%~90%--[3]
Linearity Range 1-100 ng/mL1-500 ng/mL1-100 ng/mL50-10,000 ng/mL[9]
20-5000 ng/mL20-5000 ng/mL--[3]
10-1000 ng/mL10-1000 ng/mL--[10]
LLOQ 1 ng/mL1 ng/mL1 ng/mL50 ng/mL[9]
20 ng/mL20 ng/mL--[3]
LOD 1 ng/mL5 ng/mL--[13]

Experimental Protocols

Protocol 1: LLE for Trimebutine and Metabolites from Human Plasma (HPLC-MS/MS)

This protocol is adapted from a validated method for the determination of Trimebutine and its metabolites.[9]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean polypropylene centrifuge tube.

    • Add the internal standard solution.

    • Add 250 µL of a basifying agent (e.g., 1M Sodium Hydroxide) to adjust the pH.

  • Liquid-Liquid Extraction:

    • Add 5 mL of the extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Mandatory Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ph_adjust Adjust pH (Alkalinize for Trimebutine) add_is->ph_adjust add_solvent Add Organic Solvent (e.g., n-Hexane) ph_adjust->add_solvent mix Vortex/Mix (e.g., 2 min) add_solvent->mix centrifuge Centrifuge (e.g., 4000 rpm, 10 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for the liquid-liquid extraction of Trimebutine.

Troubleshooting_LLE cluster_issues Troubleshooting Paths cluster_solutions_recovery Low Recovery Solutions cluster_solutions_emulsion Emulsion Solutions cluster_solutions_matrix Matrix Effect Solutions start Start: LLE Experiment issue Problem Encountered? start->issue low_recovery Low Recovery issue->low_recovery Yes emulsion Emulsion Formation issue->emulsion Yes matrix_effects Matrix Effects (LC-MS) issue->matrix_effects Yes end End: Optimized Protocol issue->end No check_ph Verify/Optimize pH (Basic) low_recovery->check_ph check_solvent Change/Optimize Solvent low_recovery->check_solvent check_ratio Increase Solvent:Sample Ratio low_recovery->check_ratio check_mixing Ensure Adequate Mixing low_recovery->check_mixing gentle_mix Use Gentle Mixing emulsion->gentle_mix add_salt Add Salt ('Salting Out') emulsion->add_salt centrifuge_emulsion Centrifuge at Higher Speed emulsion->centrifuge_emulsion ppt_protein Precipitate Proteins First emulsion->ppt_protein back_extract Perform Back-Extraction matrix_effects->back_extract optimize_hplc Optimize Chromatography matrix_effects->optimize_hplc use_is Use Isotope-Labeled IS matrix_effects->use_is dilute_sample Dilute Final Extract matrix_effects->dilute_sample check_ph->end check_solvent->end check_ratio->end check_mixing->end gentle_mix->end add_salt->end centrifuge_emulsion->end ppt_protein->end back_extract->end optimize_hplc->end use_is->end dilute_sample->end

Caption: Troubleshooting decision tree for Trimebutine LLE optimization.

References

Troubleshooting poor peak resolution in HPLC analysis of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Trimebutine.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in the HPLC analysis of Trimebutine can manifest as peak tailing, fronting, broadening, or the co-elution of the main peak with impurities or degradation products. This guide provides a systematic approach to diagnosing and resolving these common issues.

Question: Why is my Trimebutine peak showing significant tailing?

Peak tailing is a common issue when analyzing basic compounds like Trimebutine, which has a pKa of approximately 8.48. This is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

Systematic Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Problem: At a mobile phase pH close to or above the pKa of Trimebutine, the compound will be partially or fully ionized, leading to strong interactions with silanol groups.

    • Solution: Lower the mobile phase pH to a range of 2.5-4.0. At this acidic pH, the silanol groups are protonated and less likely to interact with the positively charged Trimebutine molecule. This minimizes secondary interactions and improves peak symmetry.[1]

  • Use of Mobile Phase Additives:

    • Problem: Even at a lower pH, some residual silanol interactions can persist.

    • Solution: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from the Trimebutine molecules and reducing peak tailing.[3]

  • Column Selection:

    • Problem: Standard C18 columns can have a high degree of accessible silanol groups.

    • Solution: Employ a "base-deactivated" or "end-capped" column. These columns are specifically treated to reduce the number of free silanol groups, thus minimizing secondary interactions with basic analytes.[1][2]

  • Buffer Concentration:

    • Problem: Insufficient buffer capacity can lead to pH shifts within the column, causing inconsistent ionization and peak tailing.

    • Solution: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[4]

Question: My Trimebutine peak is broad, leading to poor resolution from a nearby impurity. How can I improve this?

Peak broadening can be caused by several factors related to the column, mobile phase, or HPLC system.

Systematic Troubleshooting Steps:

  • Optimize Flow Rate:

    • Problem: A flow rate that is too high can reduce the efficiency of mass transfer between the mobile and stationary phases, leading to broader peaks.

    • Solution: Decrease the flow rate. This allows for better equilibration of the analyte between the two phases, resulting in sharper peaks and improved resolution.

  • Check for Extra-Column Volume:

    • Problem: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread before it reaches the detector, resulting in peak broadening.[4]

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

  • Column Efficiency:

    • Problem: The column may have lost its efficiency due to age, contamination, or a void at the inlet.

    • Solution: First, try flushing the column with a strong solvent to remove any contaminants. If this does not resolve the issue, consider replacing the column with a new one of the same type or one with a smaller particle size for higher efficiency.

  • Sample Overload:

    • Problem: Injecting too much sample can saturate the column, leading to peak broadening and fronting.[4]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

Question: I am observing co-elution of my Trimebutine peak with a suspected degradation product. What should I do?

Co-elution occurs when the selectivity of the HPLC method is insufficient to separate two or more compounds. A stability-indicating method is crucial to ensure that all potential degradation products are resolved from the main analyte peak.[5][6]

Systematic Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Problem: The current mobile phase may not provide enough difference in retention for Trimebutine and the co-eluting peak.

    • Solution:

      • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

      • Adjust the Organic/Aqueous Ratio: Perform a gradient elution or systematically vary the isocratic composition to find the optimal separation.

  • Change Stationary Phase:

    • Problem: The C18 stationary phase may not be providing the necessary selectivity.

    • Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These phases offer different retention mechanisms that may resolve the co-eluting peaks. A method using a pentafluorophenyl stationary phase has shown good resolution for Trimebutine and other compounds.[7]

  • Use of Ion-Pairing Reagents:

    • Problem: For ionizable compounds, standard reversed-phase chromatography may not provide adequate separation.

    • Solution: Introduce an ion-pairing reagent, such as heptanesulfonic acid, into the mobile phase. This will form a neutral ion pair with the basic Trimebutine, altering its retention behavior and potentially resolving it from interfering peaks.[5]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in the HPLC analysis of Trimebutine.

G start Poor Peak Resolution Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetric? broad Peak Broadening peak_shape->broad Symmetric but Wide? coelution Co-elution/ Overlapping Peaks peak_shape->coelution Multiple Peaks? ph_adjust Lower Mobile Phase pH (e.g., pH 2.5-4.0) tailing->ph_adjust additives Add Mobile Phase Modifier (e.g., 0.1% TEA) ph_adjust->additives Still Tailing? column_select Use Base-Deactivated/ End-Capped Column additives->column_select Still Tailing? end Resolution Improved column_select->end flow_rate Decrease Flow Rate broad->flow_rate extra_column Check for Extra-Column Volume flow_rate->extra_column Still Broad? column_eff Evaluate Column Efficiency extra_column->column_eff Still Broad? column_eff->end mobile_phase_mod Modify Mobile Phase (Solvent/Gradient) coelution->mobile_phase_mod stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl) mobile_phase_mod->stationary_phase No Improvement? ion_pair Use Ion-Pairing Reagent stationary_phase->ion_pair Still Co-eluting? ion_pair->end

A systematic workflow for troubleshooting poor peak resolution.

Factors Affecting Peak Resolution

The resolution (Rs) in HPLC is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). Understanding the relationship between these factors and the experimental parameters is crucial for effective method development and troubleshooting.

G cluster_factors Fundamental Factors cluster_params Experimental Parameters Efficiency Efficiency (N) Resolution Peak Resolution (Rs) Efficiency->Resolution Selectivity Selectivity (α) Selectivity->Resolution Retention Retention (k) Retention->Resolution Column Column Properties (Length, Particle Size) Column->Efficiency MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry) StationaryPhase->Selectivity FlowRate Flow Rate & Temperature FlowRate->Efficiency

Relationship between experimental parameters and HPLC resolution.

Data Presentation: System Suitability Parameters

The following table summarizes typical system suitability parameters from published HPLC methods for Trimebutine maleate analysis. These values can be used as a benchmark for evaluating the performance of your own method.

ParameterMethod 1[8][9]Method 2[7]General Acceptance Criteria[8]
Column XTerra® C18 (250 x 4.6 mm, 5 µm)Pentafluorophenyl (250 x 4.6 mm, 5 µm)-
Mobile Phase Gradient of 0.02M Ammonium Acetate and AcetonitrileIsocratic; 0.1 M Monosodium Phosphate buffer in Acetonitrile (55:45, v/v)-
Tailing Factor (Tf) 1.20"Minimal tailing" reported≤ 2.0
Theoretical Plates (N) 8688Not Reported> 2000
Resolution (Rs) Not Applicable (single peak)"Good resolution" reported> 1.5

Experimental Protocols

This section provides an example of a detailed methodology for the HPLC analysis of Trimebutine maleate, based on a published method.[8][9]

Objective: To provide a robust and reproducible HPLC method for the quantification of Trimebutine maleate in pharmaceutical dosage forms.

Materials:

  • Trimebutine Maleate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (HPLC Grade)

  • Water (HPLC Grade)

  • 0.45 µm Membrane Filter

Equipment:

  • HPLC system with a gradient pump, UV detector, and data acquisition software

  • XTerra® C18 analytical column (250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Buffer Preparation: Prepare a 0.02M Ammonium Acetate solution by dissolving the appropriate amount in HPLC grade water.

    • Degassing: Degas both the buffer solution and the acetonitrile separately using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Stock Solution (1000 mcg/mL): Accurately weigh 10 mg of Trimebutine Maleate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a 50:50 mixture of Acetonitrile and Water (diluent), sonicate for 15 minutes, and make up to the mark with the diluent.

    • Working Standard Solution (200 mcg/mL): Pipette 2 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution Preparation (from Tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Trimebutine Maleate and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm membrane filter.

    • Pipette 10 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 200 mcg/mL.

  • Chromatographic Conditions:

    • Column: XTerra® C18 (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Gradient Program:

      • Time (min) | % Buffer | % Acetonitrile

      • --- | --- | ---

      • 0 | 80 | 20

      • 5 | 60 | 40

      • 10 | 40 | 60

      • 20 | 20 | 80

      • 25 | 80 | 20

      • 30 | 80 | 20

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution multiple times to check for system suitability (Tailing Factor ≤ 2.0, Theoretical Plates > 2000).

    • Inject the sample solution and record the chromatogram.

    • Calculate the amount of Trimebutine Maleate in the sample by comparing the peak area with that of the standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Trimebutine in reversed-phase HPLC?

The most common cause is the interaction of the basic Trimebutine molecule with acidic residual silanol groups on the silica-based column packing material. This can be mitigated by using a lower pH mobile phase, adding a mobile phase modifier like TEA, or using a base-deactivated column.[1]

Q2: My retention time for Trimebutine is shifting between injections. What could be the cause?

Retention time shifts can be due to several factors:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Pump Issues: Check for leaks or air bubbles in the pump, which can cause variations in the flow rate.

Q3: Can I use a C8 column instead of a C18 for Trimebutine analysis?

Yes, a C8 column can be used. However, since it is less retentive than a C18 column, you may need to adjust the mobile phase composition (e.g., by decreasing the percentage of the organic solvent) to achieve adequate retention of Trimebutine.

Q4: What should I do if I suspect my sample is degrading during the analysis?

If you suspect on-column degradation, you can try the following:

  • Reduce the Analysis Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column.

  • Lower the Column Temperature: Degradation can sometimes be temperature-dependent.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is in a range where Trimebutine is stable. A forced degradation study can help identify the pH conditions under which the drug is most stable.[5]

Q5: How can I confirm the purity of my Trimebutine peak?

Peak purity can be assessed using a photodiode array (PDA) detector, which can acquire spectra across the entire peak. The software can then calculate a peak purity index to determine if the peak is spectrally homogeneous. If co-elution is suspected, it is also advisable to use a stability-indicating method that has been validated to separate Trimebutine from all potential degradation products.[5][8]

References

Improving the yield of 2-(dimethylamino)-2-phenylbutanol in Trimebutine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(dimethylamino)-2-phenylbutanol, a key intermediate in the production of Trimebutine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(dimethylamino)-2-phenylbutanol?

A1: The two main synthetic routes are a multi-step synthesis via a nitrile intermediate and a shorter, two-step synthesis via an oxirane intermediate. The multi-step synthesis is generally more scalable and robust for industrial production, while the oxirane route can be suitable for laboratory-scale synthesis.[1][2]

Q2: What are the common impurities encountered during the synthesis and how can they be minimized?

A2: Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically, in the nitrile synthesis route, the formation of 2-hydroxy-2-phenylbutyronitrile (cyanohydrin) is a potential side reaction. During purification of the final product, high temperatures can lead to intermolecular dehydration, forming ether impurities, or intramolecular dehydration, resulting in olefin impurities.[3][4] Minimizing these impurities involves careful control of reaction conditions such as temperature, pH, and reaction time, as well as using appropriate purification techniques.[3][4]

Q3: What purification techniques are most effective for 2-(dimethylamino)-2-phenylbutanol?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For large-scale production, distillation is a common and simpler technique.[3] For laboratory-scale and high-purity requirements, column chromatography and recrystallization are effective methods.[3]

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a key analytical method for monitoring the reaction progress and determining the purity of the final product.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-(dimethylamino)-2-phenylbutanol, focusing on the more common multi-step synthesis via a nitrile intermediate.

Issue 1: Low Yield in the Synthesis of 2-(dimethylamino)-2-phenylbutyronitrile (Step 1)
Symptom Potential Cause Recommended Solution
Low conversion of propiophenone Incomplete reaction due to suboptimal conditions.Ensure the reaction is carried out at the recommended temperature (60-80°C) and pressure (0.3 MPa) for a sufficient duration (e.g., 8 hours).[1][3][5]
Insufficient dimethylamine.Use a sufficient molar excess of high-quality dimethylamine to favor the formation of the iminium ion intermediate.[3]
Formation of 2-hydroxy-2-phenylbutyronitrile (cyanohydrin) byproduct Reaction conditions favor cyanohydrin formation.Maintain a slightly acidic to neutral pH to promote the formation of the desired iminium ion over the competing cyanohydrin pathway.[3]
Issue 2: Incomplete Hydrolysis of 2-(dimethylamino)-2-phenylbutyronitrile (Step 2)
Symptom Potential Cause Recommended Solution
Presence of starting nitrile in the product mixture Insufficiently basic conditions or reaction time.Ensure the pH of the reaction mixture is maintained at or above 12 using a base like sodium hydroxide and that the mixture is refluxed until the reaction is complete, as monitored by HPLC.[3]
Issue 3: Low Yield in the Reduction of 2-(dimethylamino)-2-phenylbutyrate (Step 4)
Symptom Potential Cause Recommended Solution
Incomplete reduction of the ester Insufficient reducing agent or inadequate reaction time.Use a suitable reducing agent such as sodium borohydride in an appropriate solvent like isopropanol. Ensure the reaction is stirred at room temperature for a sufficient time (e.g., 6 hours) to allow for complete conversion.[3]
Formation of impurities during workup Inadequate quenching or extraction.Quench the reaction carefully with the slow addition of water. Extract the product thoroughly with an appropriate organic solvent (e.g., toluene) and wash the organic layer to remove impurities.[3]
Issue 4: Formation of Dehydration Byproducts During Purification
Symptom Potential Cause Recommended Solution
Presence of ether or olefin impurities in the final product High temperatures during distillation or other purification steps.Avoid high temperatures during purification. If distillation is used, perform it under high vacuum to lower the boiling point.[4][6] Consider alternative purification methods like column chromatography for temperature-sensitive compounds.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-(dimethylamino)-2-phenylbutanol
Feature Route 1: Nitrile Intermediate Route 2: Oxirane Intermediate
Number of Steps 42
Overall Yield The final reduction step has a reported yield of approximately 84%.[1]Not explicitly stated, but likely lower due to purification challenges.[1]
Scalability More suitable for industrial production.[1]Less suitable for industrial production due to the need for column chromatography.[1]
Purification Primarily involves extraction and crystallization.Requires column chromatography for both the intermediate and the final product.[1]
Reagents Uses common and relatively inexpensive reagents.Employs more specialized reagents like trimethylsulfoxonium iodide.[1]
Reaction Conditions The first step requires elevated pressure and temperature.[1]Generally mild reaction conditions.[1]
Table 2: Reported Yields for the Multi-Step Synthesis via Nitrile Intermediate
Reaction Step Product Reported Yield Reference
1. Nitrile Formation2-(dimethylamino)-2-phenylbutyronitrile83-86.4%[5][7]
2. Hydrolysis2-(dimethylamino)-2-phenylbutyric acid~92.9%[7]
3. Esterification2-(dimethylamino)-2-phenylbutyrate~92%[7][8]
4. Reduction2-(dimethylamino)-2-phenylbutanol83-92.6%[6][8]

Experimental Protocols

Key Experiment: Multi-Step Synthesis of 2-(dimethylamino)-2-phenylbutanol via Nitrile Intermediate

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a 1L autoclave, combine 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of a 40% dimethylamine solution in methanol, and 140g of water.[1][3]

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.[1][3]

  • After the reaction, cool the autoclave to 30°C and release the pressure.

  • Pour the contents into a beaker and rinse the autoclave with water.

  • Cool the combined solution to 10°C and collect the precipitate by filtration.

  • Wash the filter cake with water and dry to obtain the nitrile intermediate.[3]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Reflux the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step in an aqueous solution with a pH maintained at or above 12, typically using sodium hydroxide.[3]

  • Continue refluxing until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • To a round-bottom flask, add the 2-(N,N-dimethylamino)-2-phenylbutyric acid, an excess of an alcohol (e.g., ethanol), and a catalytic amount of concentrated sulfuric acid.[3]

  • Heat the mixture to reflux for approximately 15 hours.[3]

  • After cooling, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[3]

Step 4: Reduction to 2-(dimethylamino)-2-phenylbutanol

  • Dissolve the 2-(N,N-dimethylamino)-2-phenylbutyrate in a suitable solvent such as isopropanol.[3]

  • Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature for approximately 6 hours.[3]

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with saturated aqueous ammonium chloride and then with water until neutral.

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield the final product.[3]

Mandatory Visualizations

Trimebutine_Synthesis_Pathway Propiophenone Propiophenone Nitrile 2-(dimethylamino)-2- phenylbutyronitrile Propiophenone->Nitrile NaCN, (CH₃)₂NH Acid 2-(dimethylamino)-2- phenylbutyric acid Nitrile->Acid Hydrolysis (NaOH) Ester 2-(dimethylamino)-2- phenylbutyrate Acid->Ester Esterification (H₂SO₄, EtOH) Alcohol 2-(dimethylamino)-2- phenylbutanol Ester->Alcohol Reduction (NaBH₄) Trimebutine Trimebutine Alcohol->Trimebutine 3,4,5-Trimethoxybenzoyl chloride

Caption: Synthetic pathway for Trimebutine via the nitrile intermediate route.

Experimental_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification cluster_step4 Step 4: Reduction s1_react React Propiophenone, NaCN, (CH₃)₂NH s1_isolate Isolate Nitrile Intermediate s1_react->s1_isolate s2_hydrolyze Hydrolyze Nitrile (Basic Conditions) s1_isolate->s2_hydrolyze s2_isolate Isolate Carboxylic Acid s2_hydrolyze->s2_isolate s3_esterify Esterify Carboxylic Acid (Acid Catalyst) s2_isolate->s3_esterify s3_isolate Isolate Ester s3_esterify->s3_isolate s4_reduce Reduce Ester (NaBH₄) s3_isolate->s4_reduce s4_purify Purify Final Product s4_reduce->s4_purify

Caption: Experimental workflow for the synthesis of 2-(dimethylamino)-2-phenylbutanol.

Troubleshooting_Yield start Low Yield of 2-(dimethylamino)-2-phenylbutanol check_step Identify problematic synthesis step start->check_step step1 Step 1: Nitrile Formation check_step->step1 Nitrile step2 Step 2: Hydrolysis check_step->step2 Acid step3 Step 3: Esterification check_step->step3 Ester step4 Step 4: Reduction check_step->step4 Alcohol solution1 Optimize T, P, time Check reagent quality step1->solution1 solution2 Ensure pH >= 12 Increase reaction time step2->solution2 solution3 Use excess alcohol Ensure catalyst activity step3->solution3 solution4 Check reducing agent Optimize workup step4->solution4

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Strategies to minimize matrix effects in LC-MS/MS analysis of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis of Trimebutine

Welcome to the technical support center for the LC-MS/MS analysis of Trimebutine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the LC-MS/MS analysis of Trimebutine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Trimebutine from biological matrices like plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][2]

Q2: What are the most common sample preparation techniques to reduce matrix effects for Trimebutine analysis?

A2: The most frequently employed techniques are aimed at removing interfering matrix components before LC-MS/MS analysis. These include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to a plasma sample to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates Trimebutine from the aqueous matrix into an immiscible organic solvent, leaving many interfering substances behind.[4][5]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain Trimebutine while matrix components are washed away.[2][5]

Q3: How can chromatographic conditions be optimized to minimize matrix effects for Trimebutine?

A3: Optimizing the chromatographic separation is a key strategy to separate Trimebutine from matrix components that can cause ion suppression or enhancement.[1][2] This can be achieved by:

  • Using a suitable analytical column: C18 columns are commonly used for Trimebutine analysis.[3][4]

  • Employing gradient elution: A gradient mobile phase can effectively separate analytes from interferences.[3]

  • Adjusting mobile phase composition: The choice of organic solvent and buffer can significantly impact separation.[4][6]

Q4: Why is an internal standard (IS) crucial in the LC-MS/MS analysis of Trimebutine?

A4: An internal standard is essential to compensate for matrix effects and other variations during sample preparation and analysis.[1][7] By adding a known concentration of an IS to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This approach significantly improves the accuracy and precision of the results.[7] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte.[1][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Trimebutine
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure Trimebutine is in a single ionic form.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Significant Matrix Effects Implement a more rigorous sample cleanup method such as SPE or LLE.[2][4][5]
Optimize chromatographic separation to better resolve Trimebutine from interfering peaks.[1][2]
Use a stable isotope-labeled internal standard if not already in use.[1][8]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps.
Instrument Instability Check the stability of the LC pump flow rate and the MS detector response.
Issue 3: Low Signal Intensity or Ion Suppression
Possible Cause Troubleshooting Step
Co-elution with Matrix Components Modify the chromatographic gradient to improve the separation of Trimebutine from the matrix.[1][2]
Inefficient Sample Cleanup Switch from protein precipitation to a more selective technique like SPE.[2][5]
Suboptimal MS Source Conditions Optimize source parameters such as temperature, gas flows, and voltages.
Sample Dilution While dilution can reduce matrix effects, excessive dilution may lower the analyte concentration below the detection limit. Find an optimal dilution factor.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for the analysis of Trimebutine and its metabolites in human plasma.[3]

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Aliquoting: Transfer a 100 µL aliquot of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300 µL of acetonitrile (or other suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Chromatographic Conditions for Trimebutine Analysis

The following are typical chromatographic conditions for the analysis of Trimebutine.[3][4]

Parameter Condition
Column C18 (e.g., Sun Fire C18, YMC J'sphere C18)
Mobile Phase A 2 mM ammonium acetate buffer (pH 6.5) or 0.1% formic acid in water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 25 °C
Elution Gradient

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General workflow for Trimebutine analysis in plasma.

troubleshooting_logic cluster_sample_prep_actions Sample Preparation Solutions cluster_chrom_actions Chromatography Solutions cluster_is_actions Internal Standard Solutions start Poor Analytical Result (e.g., High Variability, Low Signal) check_sample_prep Review Sample Preparation start->check_sample_prep optimize_chrom Optimize Chromatography start->optimize_chrom check_is Verify Internal Standard Performance start->check_is enhance_cleanup Implement Stronger Cleanup (e.g., SPE, LLE) check_sample_prep->enhance_cleanup ensure_consistency Ensure Procedural Consistency check_sample_prep->ensure_consistency adjust_gradient Adjust Gradient Profile optimize_chrom->adjust_gradient change_column Try a Different Column optimize_chrom->change_column use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is check_is_concentration Check IS Concentration check_is->check_is_concentration end Improved Result enhance_cleanup->end ensure_consistency->end adjust_gradient->end change_column->end use_sil_is->end check_is_concentration->end

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing Trimebutine Dosage and Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Trimebutine in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage of Trimebutine in rodents?

The optimal dosage of Trimebutine can vary depending on the rodent species, the administration route, and the experimental model. The following tables summarize reported dosages from various studies.

Data Presentation: Trimebutine Dosage in Rodent Models

Rodent ModelAdministration RouteDosage RangeExperimental Context/Effects Noted
Rat Intraperitoneal (IP)5 - 20 mg/kgReduced inflammation-induced rectal hyperalgesia.[1][2]
Oral (PO)40 - 1,210 mg/kg/dayLong-term (26-week) toxicity studies.[3]
Intravenous (IV)4 - 16 mg/kg/dayFour-week toxicity studies; high mortality at 16 mg/kg/day.[3]
Intracolonic3 - 60 mg/kgReduced severity in a model of TNBS-induced colitis.[4]
Oral (PO)30 mg/kgProtective effect in an acetic acid-induced colitis model.[5]
Mouse Oral (PO)25 - 50 mg/kgSlight reduction in nociceptive response to colorectal distension.[6]
Oral (PO)up to 500 mg/kgInvestigation of CNS effects.
Intraperitoneal (IP)up to 100 mg/kgInvestigation of CNS effects.
Guinea Pig Oral (PO)3 - 30 mg/kgReversed upper and lower gastrointestinal transit in an overlap syndrome model.[6]

Data Presentation: N-desmethyltrimebutine (Active Metabolite) Dosage in Rodent Models

Rodent ModelAdministration RouteDosage RangeExperimental Context/Effects Noted
Rat Intraperitoneal (IP)5 - 20 mg/kgAttenuated stress-induced rectal hypersensitivity.[1][2]
Subcutaneous (SC)1 - 10 mg/kgProduced dose-dependent antinociceptive effects in a neuropathic pain model.[7]
Intracolonic1 - 30 mg/kgDose-dependently reduced colitis.[4]

2. What is the appropriate administration route for Trimebutine in rodent studies?

The choice of administration route depends on the experimental objective.

  • Oral (PO) gavage is suitable for studies mimicking clinical use and for long-term administration.

  • Intraperitoneal (IP) injection allows for rapid systemic absorption.

  • Intravenous (IV) injection provides immediate and complete bioavailability but can be associated with higher acute toxicity.[3]

  • Intracolonic administration is used for targeted local effects in models of colonic inflammation.[4]

  • Subcutaneous (SC) injection offers a slower, more sustained release compared to IP or IV routes.[7]

3. How should I prepare Trimebutine for administration?

Trimebutine maleate is soluble in water (35 mg/mL) and DMSO.[8][9] For oral administration, it can be dissolved in water or normal saline.[5] For intraperitoneal injections, sterile saline is a common vehicle.[1][2] It is crucial to ensure the solution is sterile for parenteral routes.

Troubleshooting Guide

Q1: I am observing unexpected central nervous system (CNS) effects such as sedation or hypotonia in my animals. What could be the cause?

A1: High doses of Trimebutine can lead to CNS effects, including reduced spontaneous activity and sedation.[3] In intravenous studies in rats, acute CNS involvement was observed at 16 mg/kg/day.[3] Review your dosage and consider reducing it if the observed effects are not the intended outcome of your study.

Q2: My results are inconsistent between animals, particularly with intraperitoneal injections. How can I improve reproducibility?

A2: Inaccurate administration is a known issue with IP injections in rodents, with studies showing a significant percentage of injections being misplaced into the gastrointestinal tract or other tissues.[10] Ensure proper training and technique. For mice, inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. For rats, the lower right quadrant is also recommended.

Q3: The vehicle I am using seems to be causing irritation or adverse effects. What are the recommended vehicles for Trimebutine?

A3: For oral administration, Trimebutine can be dissolved in water or normal saline.[5] For intraperitoneal and subcutaneous injections, sterile normal saline is a suitable vehicle.[1][2] If using DMSO for solubility, ensure the final concentration is low (typically <5%) to avoid vehicle-induced toxicity.[11]

Q4: What is the reported safety profile of Trimebutine in rodents?

A4: Trimebutine generally has a good safety profile. The oral LD50 in mice is >5000 mg/kg and in rats is 2500 mg/kg.[12] Long-term oral administration in rats at doses up to 1,210 mg/kg/day showed no major organ toxicity.[3] However, high intravenous doses (16 mg/kg/day) in rats have been associated with high mortality.[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Trimebutine in Rats

  • Preparation of Dosing Solution:

    • Calculate the required amount of Trimebutine maleate based on the desired dose and the number of animals.

    • Dissolve the Trimebutine maleate in sterile water or 0.9% saline to the desired concentration. Trimebutine maleate is soluble in water up to 35 mg/mL.[8]

    • Ensure the solution is homogenous. Gentle warming or vortexing can aid dissolution.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume to be administered. The volume should not exceed 10 mL/kg.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the Trimebutine solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal Injection of Trimebutine in Mice

  • Preparation of Dosing Solution:

    • Dissolve Trimebutine maleate in sterile 0.9% saline to the desired concentration.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the correct injection volume. The maximum recommended volume is 10 mL/kg.

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Position the mouse to expose the abdomen.

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any adverse reactions.

Signaling Pathways and Mechanisms of Action

Trimebutine exerts its effects through a complex interplay of actions on various ion channels and receptors in the gastrointestinal tract.

1. Opioid Receptor Modulation:

Trimebutine acts as an agonist at peripheral µ, κ, and δ opioid receptors.[13][14] This interaction is believed to contribute to its ability to normalize gut motility, either stimulating or inhibiting it depending on the baseline state.

Trimebutine Trimebutine Opioid_Receptors μ, κ, δ Opioid Receptors (on Enteric Neurons) Trimebutine->Opioid_Receptors Agonist G_Protein G-protein Coupling Opioid_Receptors->G_Protein Ion_Channels Modulation of Ion Channels (e.g., Ca²⁺, K⁺) G_Protein->Ion_Channels Neurotransmitter_Release Altered Neurotransmitter Release (e.g., Acetylcholine, VIP) G_Protein->Neurotransmitter_Release Gut_Motility Normalization of Gut Motility Ion_Channels->Gut_Motility Neurotransmitter_Release->Gut_Motility

Caption: Trimebutine's opioid receptor signaling pathway.

2. Ion Channel Modulation:

Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells. Its effects are concentration-dependent.

  • At lower concentrations (1-10 µM): Trimebutine inhibits outward potassium currents (including Ca²⁺-activated K⁺ channels), leading to membrane depolarization and increased muscle contractions.[15][16] It may also activate T-type calcium channels.

  • At higher concentrations (100-300 µM): It inhibits L-type calcium channels, reducing calcium influx and leading to muscle relaxation.[15][16]

cluster_low Low Concentration Trimebutine cluster_high High Concentration Trimebutine Low_Trimebutine Trimebutine (1-10 µM) K_Channel K⁺ Channels (e.g., BKca) Low_Trimebutine->K_Channel Inhibits Depolarization Depolarization K_Channel->Depolarization Leads to Contraction Contraction Depolarization->Contraction Promotes High_Trimebutine Trimebutine (100-300 µM) Ca_Channel L-type Ca²⁺ Channels High_Trimebutine->Ca_Channel Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Relaxation Relaxation Ca_Influx->Relaxation Promotes

Caption: Concentration-dependent effects of Trimebutine on ion channels.

3. Experimental Workflow for Assessing Trimebutine Efficacy in a Colitis Model:

This workflow outlines a typical study design to evaluate the therapeutic potential of Trimebutine in a chemically-induced colitis model in rats.

A Acclimatization of Rats B Baseline Measurements (Weight, Stool Consistency) A->B C Randomization into Groups (Vehicle, Trimebutine Doses) B->C D Pre-treatment with Trimebutine or Vehicle (e.g., 5 days, PO) C->D E Induction of Colitis (e.g., Intra-rectal Acetic Acid or TNBS) D->E F Continued Treatment (Post-induction) E->F G Daily Monitoring (Weight, Disease Activity Index) F->G H Euthanasia and Tissue Collection (e.g., Day 7 post-induction) G->H I Macroscopic Scoring of Colon Damage H->I J Histopathological Analysis H->J K Biochemical Assays (e.g., MPO, Cytokines) H->K

Caption: Experimental workflow for a rodent colitis model.

References

Enhancing the stability of Trimebutine in analytical standards and samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for enhancing the stability of Trimebutine in analytical standards and samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Trimebutine?

A1: The primary degradation pathway for Trimebutine is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions and results in the formation of two main degradation products: 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.

Q2: What are the key factors that affect the stability of Trimebutine in solution?

A2: The stability of Trimebutine in aqueous solutions is significantly influenced by several factors:

  • pH: Trimebutine is most stable in a narrow acidic pH range of 2.0-2.8.[1] It undergoes accelerated degradation in both strongly acidic and, particularly, alkaline conditions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1]

  • Light: Trimebutine maleate is photosensitive, and exposure to UV light can cause accelerated decomposition.[1]

  • Concentration: The degradation of Trimebutine in solution follows first-order kinetics, and the reaction is faster at lower concentrations.[1]

Q3: How should Trimebutine analytical standards and samples be stored to ensure stability?

A3: To ensure stability, standard solutions and samples containing Trimebutine should be:

  • Stored at refrigerated temperatures (2-8°C) or frozen (-20°C or lower for long-term storage).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Prepared in a buffer solution with a pH between 2.0 and 2.8.

  • Prepared at the highest feasible concentration and diluted immediately before analysis to minimize degradation.

Q4: Are there any known stabilizers for Trimebutine in aqueous solutions?

A4: Yes, certain additives have been shown to inhibit the decomposition of Trimebutine maleate in solution. These include citric acid, aspartic acid, and glutamic acid.[1] The use of these stabilizers may be beneficial in the preparation of analytical standards and formulations.

Data on Trimebutine Stability

ParameterConditionEffect on StabilityRecommendations
pH pH 2.0 - 2.8Most StablePrepare and store standards and samples in this pH range.
< pH 2.0Acid-catalyzed hydrolysisAvoid strongly acidic conditions.
> pH 2.8Base-catalyzed hydrolysis (degradation increases with pH)Avoid neutral and alkaline conditions.
Temperature Refrigerated (2-8°C)Slows degradationRecommended for short-term storage.
Frozen (≤ -20°C)Significantly slows degradationRecommended for long-term storage.
Ambient / ElevatedAccelerates degradationMinimize exposure to high temperatures during sample preparation and analysis.
Light UV Light ExposureAccelerates degradationUse amber glassware and protect from direct light.
Concentration Low ConcentrationFaster degradationPrepare stock solutions at higher concentrations and dilute just prior to use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Trimebutine

This protocol describes a High-Performance Liquid Chromatography (HPLC) method capable of separating Trimebutine from its primary degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: ODS (C18) column.

  • Mobile Phase: Acetonitrile and 5 mM heptane sulfonic acid disodium salt (45:55, v/v), with the pH adjusted to 4.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.[2]

  • Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and dissolve the Trimebutine standard or sample in the mobile phase to achieve a known concentration.

    • If analyzing plasma samples, perform a liquid-liquid extraction with n-hexane containing 2-pentanol, followed by back-extraction into 0.1 M hydrochloric acid and evaporation to dryness. Reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-MS/MS Method for Trimebutine and its Metabolites in Plasma

This protocol is a sensitive method for the simultaneous determination of Trimebutine and its major metabolites in human plasma.

  • Instrumentation: HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: YMC J'sphere C18 column.

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v).[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Detection: ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.[3]

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the plasma samples.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Inject the prepared sample into the HPLC-MS/MS system.

Troubleshooting Guide

Issue: Poor peak shape (tailing) for Trimebutine.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Trimebutine is a basic compound and can interact with residual silanol groups on the silica-based column, leading to peak tailing. Ensure the mobile phase pH is low enough (e.g., pH 4) to keep Trimebutine protonated and minimize these interactions. Using an end-capped column is also recommended.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample and re-injecting to see if the peak shape improves.

  • Possible Cause 3: Extra-column dead volume.

    • Solution: Check all fittings and tubing between the injector, column, and detector for any dead volume that could cause band broadening. Ensure all connections are secure and use tubing with the smallest possible internal diameter.

Issue: Inconsistent retention times for Trimebutine.

  • Possible Cause 1: Mobile phase composition changes.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with the measurements. Changes in the mobile phase pH can significantly affect the retention time of ionizable compounds like Trimebutine.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis. Even small changes in ambient temperature can affect retention times.

  • Possible Cause 3: Column degradation.

    • Solution: If retention times consistently decrease and peak shapes worsen over time, the column may be degrading. This can be due to operating at an inappropriate pH or from sample contaminants. Flush the column or replace it if necessary.

Issue: Loss of Trimebutine during sample preparation.

  • Possible Cause 1: Degradation in solution.

    • Solution: Minimize the time samples spend in solution before analysis. Keep samples on ice or in a cooled autosampler. Ensure the pH of the sample diluent is in the stable range (pH 2.0-2.8).

  • Possible Cause 2: Adsorption to surfaces.

    • Solution: Trimebutine may adsorb to glass or plastic surfaces. Silanized glassware or low-adsorption vials may help to mitigate this issue.

Visual Guides

G Diagram 1: Recommended Workflow for Trimebutine Sample Analysis cluster_prep Sample Preparation (Minimize Degradation) cluster_analysis HPLC Analysis Sample Weigh Standard/Sample Dissolve Dissolve in Acidic Buffer (pH 2.0-2.8) Sample->Dissolve Protect from light Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter Inject Inject Immediately (Use Cooled Autosampler) Filter->Inject Immediate Analysis Separate HPLC Separation Inject->Separate Detect UV or MS/MS Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Diagram 1: Recommended workflow for Trimebutine sample analysis.

G Diagram 2: Troubleshooting Peak Tailing for Trimebutine Start Observe Peak Tailing CheckAllPeaks Do all peaks in the chromatogram tail? Start->CheckAllPeaks AllPeaksYes Possible extra-column volume or frit blockage CheckAllPeaks->AllPeaksYes Yes AllPeaksNo Is retention time also shifting? CheckAllPeaks->AllPeaksNo No Solution1 Check fittings & tubing. Backflush or replace column. AllPeaksYes->Solution1 Action RetentionShiftYes Possible mobile phase issue AllPeaksNo->RetentionShiftYes Yes RetentionShiftNo Possible secondary interactions or column overload AllPeaksNo->RetentionShiftNo No Solution2 Remake mobile phase. Verify pH. RetentionShiftYes->Solution2 Action Solution3 Confirm mobile phase pH is acidic. Dilute sample and reinject. Use an end-capped column. RetentionShiftNo->Solution3 Action

Caption: Diagram 2: Troubleshooting peak tailing for Trimebutine.

References

Process optimization for the esterification step in Trimebutine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification step in the synthesis of Trimebutine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the esterification of 2-(dimethylamino)-2-phenylbutan-1-ol with a 3,4,5-trimethoxybenzoic acid derivative.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the esterification step can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Ensure the reaction is stirred for a sufficient duration. Some protocols suggest reaction times of 2 to 3 hours.[2]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: While low temperatures (0-10 °C) are recommended to minimize side reactions when using 3,4,5-trimethoxybenzoyl chloride[2], if using 3,4,5-trimethoxybenzoic acid with a protonic acid catalyst, heating to reflux may be necessary to drive the reaction forward.[3]

  • Reversibility of the Reaction: If using 3,4,5-trimethoxybenzoic acid, the esterification is a reversible reaction.

    • Solution: Use a Dean-Stark apparatus to remove water as it is formed, shifting the equilibrium towards the product.[3] Alternatively, use an excess of one of the reactants.

  • Impure Reactants: The purity of 2-(dimethylamino)-2-phenylbutan-1-ol or the 3,4,5-trimethoxybenzoyl derivative can significantly impact the yield.

    • Solution: Ensure the purity of starting materials using appropriate analytical techniques before proceeding with the reaction.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. What do these indicate and how can I address this?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction and/or the formation of impurities.

  • Unreacted Starting Materials: Spots corresponding to 2-(dimethylamino)-2-phenylbutan-1-ol and the 3,4,5-trimethoxybenzoic acid derivative will be visible.

    • Solution: Increase the reaction time or adjust the stoichiometry of the reactants. If the reaction has stalled, consider issues with catalyst activity or temperature.

  • Side Products: The formation of side products is a common issue. In the synthesis of Trimebutine, potential side products include ethers and olefins derived from 2-(dimethylamino)-2-phenylbutan-1-ol, especially at higher temperatures.[1]

    • Solution: Maintain a low reaction temperature, ideally between 0-10 °C, particularly when using the more reactive 3,4,5-trimethoxybenzoyl chloride.[2] The use of an acid-binding agent like sodium bicarbonate helps to neutralize the HCl generated, which can also contribute to side reactions.[1][2]

Q3: How can I effectively remove unreacted 3,4,5-trimethoxybenzoic acid or its corresponding acyl chloride from the final product?

A3: Unreacted acidic components can typically be removed during the work-up procedure.

  • Aqueous Wash: After the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate solution. This will convert the acidic impurities into their water-soluble salts, which will be partitioned into the aqueous layer.

  • Recrystallization: Trimebutine can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.[4][5] This process can effectively remove residual impurities.

Q4: What is the role of the acid-binding agent (acid scavenger) in the esterification reaction?

A4: When using 3,4,5-trimethoxybenzoyl chloride, the reaction generates hydrochloric acid (HCl) as a byproduct. The acid-binding agent, typically an inorganic base like sodium bicarbonate or an organic base like triethylamine, is crucial for several reasons:

  • Neutralization of HCl: It neutralizes the generated HCl, preventing it from protonating the amino group of 2-(dimethylamino)-2-phenylbutan-1-ol, which would render it unreactive towards the acyl chloride.

  • Prevention of Side Reactions: By neutralizing the acid, it helps to prevent acid-catalyzed side reactions, such as the formation of ether and olefin impurities from the alcohol reactant.[1]

  • Driving the Reaction: By removing a product (HCl), it helps to drive the reaction to completion.

Data Presentation

The following tables summarize quantitative data from various reported synthesis protocols for the esterification step in Trimebutine synthesis.

Table 1: Reaction Conditions for Trimebutine Synthesis via Acyl Chloride

ParameterCondition 1Condition 2Condition 3
Alcohol 2-(dimethylamino)-2-phenylbutanol2-(dimethylamino)-2-phenylbutanol2-(dimethylamino)-2-phenylbutanol
Acylating Agent 3,4,5-trimethoxybenzoyl chloride3,4,5-trimethoxybenzoyl chloride3,4,5-trimethoxybenzoyl chloride
Acid-binding Agent Sodium bicarbonate[2]Sodium bicarbonate[1]Sodium bicarbonate[2]
Solvent Aqueous Acetone[2]Acetone[1]Aqueous Isopropanol[2]
Temperature 5-10 °C[2]5-10 °C[1]0-5 °C[2]
Reaction Time 3 hours[2]2 hours[1]2.5 hours[2]
Yield 92.5%[2]92%[1]93.6%[2]
Purity (HPLC) 99.4%[2]99.5%[1]99.5%[2]

Table 2: Reaction Conditions for Trimebutine Synthesis via Carboxylic Acid

ParameterCondition
Alcohol 2-(dimethylamino)-2-phenylbutanol[3]
Carboxylic Acid 3,4,5-trimethoxybenzoic acid[3]
Catalyst Sulfuric acid[3]
Solvent Toluene[3]
Temperature Reflux[3]
Reaction Time 6 hours[3]
Yield 90%[3]
Purity (HPLC) >99%[3]

Experimental Protocols

Protocol 1: Esterification using 3,4,5-trimethoxybenzoyl chloride [1][2]

  • Reaction Setup: In a clean, dry four-necked reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add water, sodium bicarbonate, and acetone.

  • Addition of Alcohol: Add 2-(dimethylamino)-2-phenylbutanol to the flask.

  • Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in acetone dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.

  • Reaction: Stir the mixture at this temperature for 2-3 hours.

  • Work-up:

    • Remove the acetone via distillation under reduced pressure.

    • Filter the resulting solid product.

    • Wash the solid product with water.

    • Dry the product to obtain Trimebutine.

Protocol 2: Esterification using 3,4,5-trimethoxybenzoic acid [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid, and toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction for approximately 6 hours.

  • Work-up:

    • Cool the reaction mixture to approximately 50 °C.

    • Reduce the volume of toluene under reduced pressure.

    • Cool the concentrated solution to 10 °C and stir to induce crystallization.

    • Filter the solid product and dry to obtain Trimebutine.

Visualizations

Esterification_Workflow_Acyl_Chloride cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-(dimethylamino)-2-phenylbutanol Mixing Combine Reactants in Solvent Reactant1->Mixing Reactant2 3,4,5-trimethoxybenzoyl chloride Addition Slow Addition of Acyl Chloride Reactant2->Addition Base Sodium Bicarbonate Base->Mixing Solvent Aqueous Acetone Solvent->Mixing Cooling Cool to 0-10°C Mixing->Cooling Cooling->Addition Reaction Stir for 2-3 hours Addition->Reaction Distillation Remove Acetone Reaction->Distillation Filtration Filter Solid Distillation->Filtration Washing Wash with Water Filtration->Washing Drying Dry Product Washing->Drying FinalProduct Trimebutine Drying->FinalProduct

Caption: Workflow for Trimebutine synthesis via the acyl chloride route.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_impurity Impurity Solutions cluster_slow Slow Reaction Solutions Start Esterification Reaction Issue Issue Identify the Primary Issue Start->Issue LowYield Low Yield Issue->LowYield Yield Impurity Impurity Detected (TLC/HPLC) Issue->Impurity Purity SlowReaction Slow/Stalled Reaction Issue->SlowReaction Rate CheckCompletion Verify Reaction Completion LowYield->CheckCompletion AdjustTemp Optimize Temperature LowYield->AdjustTemp RemoveWater Remove Water (if applicable) LowYield->RemoveWater CheckPurity Check Reactant Purity LowYield->CheckPurity ControlTemp Maintain Low Temperature Impurity->ControlTemp UseBase Ensure Sufficient Acid Scavenger Impurity->UseBase Purify Purify by Recrystallization/Chromatography Impurity->Purify IncreaseTime Increase Reaction Time SlowReaction->IncreaseTime CheckCatalyst Verify Catalyst Activity SlowReaction->CheckCatalyst AdjustStoichiometry Adjust Reactant Stoichiometry SlowReaction->AdjustStoichiometry

Caption: Troubleshooting decision tree for the esterification step.

References

Validation & Comparative

Comparative Efficacy of Trimebutine vs. Mebeverine in Preclinical Models of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of trimebutine and mebeverine, two agents used in the management of Irritable Bowel Syndrome (IBS). The following sections detail their performance in various animal models, focusing on key IBS-like symptoms such as visceral hypersensitivity and altered gut motility. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key studies.

Mechanism of Action at a Glance

Trimebutine exhibits a complex pharmacological profile, acting as an agonist at peripheral mu, kappa, and delta opioid receptors, which contributes to its modulatory effect on gastrointestinal motility and visceral sensitivity[1]. It also influences ion channel activity, further contributing to its multifaceted effects[1]. Mebeverine, on the other hand, is a musculotropic antispasmodic that directly relaxes gut smooth muscle, primarily by blocking sodium channels and reducing intracellular calcium levels. It is noted for its efficacy in relieving spasms without affecting normal gut motility[1].

Data on Visceral Hypersensitivity

Visceral hypersensitivity, an exaggerated pain response to normal stimuli in the gut, is a hallmark of IBS. Preclinical models often assess this through the abdominal withdrawal reflex (AWR) to colorectal distension (CRD).

A study by Hirata et al. investigated the effect of trimebutine on stress-induced colonic hyperalgesia in rats. In this model, restraint stress was used to induce a state of visceral hypersensitivity. The results demonstrated that trimebutine significantly inhibited the stress-induced decrease in the colonic nociceptive threshold, indicating a reduction in visceral pain[2].

Drug Animal Model Key Parameter Dosage Effect Reference
TrimebutineRestraint stress-induced colonic hyperalgesia in ratsColonic Nociceptive Threshold100-1000 mg/kg (oral)Significantly inhibited the decrease in threshold[2]

Unfortunately, a direct comparative study of mebeverine's effect on visceral hypersensitivity in a similar animal model was not identified in the reviewed literature.

Data on Intestinal Motility and Contractility

Abnormal gut motility, manifesting as diarrhea, constipation, or a mix of both, is another core symptom of IBS. The effects of trimebutine and mebeverine on motility and contractility have been assessed in various preclinical settings.

In Vivo Models:

A study in a guinea pig model of functional dyspepsia-IBS overlap syndrome induced by corticotropin-releasing factor (CRF) demonstrated that trimebutine could normalize both upper and lower gastrointestinal transit. Specifically, it reversed the CRF-induced delay in upper GI transit and reduced the accelerated colonic transit (measured by fecal pellet output)[3].

Drug Animal Model Key Parameter Dosage (oral) Effect on Upper GI Transit (%) Effect on Fecal Pellet Output (No.) Reference
TrimebutineCRF-induced overlap syndrome in guinea pigsGI Transit3 mg/kg46.2 ± 14.618.5 ± 17.8[3]
10 mg/kg53.8 ± 11.615.5 ± 10.7[3]
30 mg/kg77.7 ± 10.512.3 ± 10.4[3]

Ex Vivo and In Vitro Models:

A study by Long et al. utilized a mouse model of post-infectious IBS (PI-IBS) to assess the effect of trimebutine on colonic muscle hypercontractility. Their findings showed that trimebutine effectively reduced the hyperreactivity of colonic muscle strips stimulated with acetylcholine and high potassium chloride[4].

In a comparative study on anesthetized dogs, the antispasmodic efficacy of mebeverine was evaluated against barium chloride (BaCl2)-induced smooth muscle contractions. The effective dose required to reduce the induced contractions by 50% (ED50) was determined for various parts of the gastrointestinal tract[5].

Drug Model Stimulant Tissue Parameter Value Reference
MebeverineAnesthetized DogBaCl2DuodenumED500.40 ± 0.02 mg/kg[5]
ColonED500.68 ± 0.06 mg/kg[5]
Gall BladderED501.32 ± 0.14 mg/kg[5]

While direct comparative data in the same model is lacking, these results highlight the distinct experimental approaches used to evaluate the efficacy of each drug on gut motility.

Experimental Protocols

Restraint Stress-Induced Colonic Hyperalgesia in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Hyperalgesia: Rats were subjected to restraint stress for 1 hour.

  • Measurement of Visceral Sensitivity: The colonic nociceptive threshold was measured by inserting a balloon intrarectally and inflating it. The pressure at which a nociceptive response (abdominal muscle contraction) was observed was recorded.

  • Drug Administration: Trimebutine was administered orally at doses of 100, 300, and 1000 mg/kg.

  • Data Analysis: The change in colonic nociceptive threshold was compared between the vehicle-treated stress group and the drug-treated stress groups[2].

CRF-Induced Functional Dyspepsia-IBS Overlap Syndrome in Guinea Pigs
  • Animal Model: Male guinea pigs.

  • Induction of Symptoms: Corticotropin-releasing factor (CRF) at 10 μg/kg was injected intraperitoneally to induce delayed gastric emptying and accelerated colonic transit.

  • Measurement of Upper GI Transit: A charcoal meal was administered intragastrically. After a set time, the distance traveled by the charcoal was measured as a percentage of the total small intestine length.

  • Measurement of Colonic Transit: Fecal pellet output was counted and weighed over a specific period.

  • Drug Administration: Trimebutine was administered orally at doses of 3, 10, and 30 mg/kg one hour before CRF injection.

  • Data Analysis: The percentage of upper GI transit and the number/weight of fecal pellets were compared between the control, CRF-only, and trimebutine-plus-CRF groups[3].

Post-Infectious IBS Model in Mice
  • Animal Model: Mice infected with Trichinella spiralis.

  • Assessment of Colonic Contractility: Colonic longitudinal muscle strips were prepared and mounted in an organ bath. The contractile response to acetylcholine and high potassium chloride was recorded.

  • Drug Application: Consecutive concentrations of trimebutine maleate were added to the organ bath to observe its effect on the induced contractions.

  • Data Analysis: The amplitude and frequency of muscle strip contractions were measured and compared before and after the application of trimebutine[4].

BaCl2-Induced Smooth Muscle Contraction in Anesthetized Dogs
  • Animal Model: Anesthetized dogs.

  • Induction of Contraction: Barium chloride (BaCl2) at 1 mg/kg was injected intravenously to induce smooth muscle contractions in the duodenum, colon, and gall bladder.

  • Measurement of Contractility: Strain gauges were fixed on the respective organs to measure contractions.

  • Drug Administration: Mebeverine was administered intravenously.

  • Data Analysis: The dose of mebeverine required to produce a 50% reduction in the BaCl2-induced contractions (ED50) was calculated[5].

Visualizations

Signaling_Pathway_Trimebutine Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Agonist Ion_Channels Ion Channels (Na+, K+, Ca2+) Trimebutine->Ion_Channels Modulates Gut_Neuron Enteric Neuron Opioid_Receptors->Gut_Neuron Influences Neurotransmitter Release Smooth_Muscle Gastrointestinal Smooth Muscle Cell Ion_Channels->Smooth_Muscle Alters Excitability Gut_Neuron->Smooth_Muscle Innervates Visceral_Sensation Regulation of Visceral Sensation Gut_Neuron->Visceral_Sensation Motility Modulation of Gut Motility Smooth_Muscle->Motility

Caption: Simplified signaling pathway of Trimebutine in the gut.

Signaling_Pathway_Mebeverine Mebeverine Mebeverine Na_Channels Voltage-gated Na+ Channels Mebeverine->Na_Channels Blocks Ca_Stores Intracellular Ca2+ Stores Mebeverine->Ca_Stores Reduces Ca2+ Release Relaxation Muscle Relaxation (Antispasmodic Effect) Mebeverine->Relaxation Smooth_Muscle Gastrointestinal Smooth Muscle Cell Na_Channels->Smooth_Muscle Depolarization Contraction Muscle Contraction Ca_Stores->Contraction Initiates

Caption: Mechanism of action of Mebeverine on smooth muscle cells.

Experimental_Workflow_Visceral_Hypersensitivity Start Rat Model Stress Induce Visceral Hypersensitivity (e.g., Restraint Stress) Start->Stress Treatment Administer Drug (Trimebutine or Mebeverine) or Vehicle Stress->Treatment CRD Colorectal Distension (CRD) with Balloon Treatment->CRD Measure Measure Abdominal Withdrawal Reflex (AWR) as Nociceptive Threshold CRD->Measure Analysis Compare Nociceptive Thresholds between Groups Measure->Analysis

Caption: Experimental workflow for assessing visceral hypersensitivity.

Experimental_Workflow_Motility cluster_invivo In Vivo / Ex Vivo cluster_invitro In Vitro Animal Animal Model (e.g., Mouse, Guinea Pig) Induce Induce IBS-like Symptoms (e.g., Stress, Infection) Animal->Induce Treatment_invivo Administer Drug (Trimebutine or Mebeverine) Induce->Treatment_invivo Measure_invivo Measure GI Transit or Colonic Contractility Treatment_invivo->Measure_invivo Tissue Isolate Intestinal Smooth Muscle Strips Bath Mount in Organ Bath Tissue->Bath Stimulate Induce Contraction (e.g., Acetylcholine, BaCl2) Bath->Stimulate Treatment_invitro Apply Drug (Trimebutine or Mebeverine) Stimulate->Treatment_invitro Measure_invitro Record Muscle Tension Treatment_invitro->Measure_invitro

Caption: Experimental workflows for assessing intestinal motility.

References

A Head-to-Head Comparison of Trimebutine and Otilonium Bromide on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Trimebutine and Otilonium Bromide, two prominent agents utilized in the management of colonic motility disorders. By examining their mechanisms of action, and presenting direct comparative experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective pharmacological profiles.

Executive Summary

Trimebutine and Otilonium Bromide are both effective modulators of colonic motility, albeit through distinct and complex mechanisms. Direct comparative clinical data from colonic manometry studies in patients with irritable colon reveal that Otilonium Bromide produces a more pronounced reduction in the overall power of spontaneous colonic contractions compared to Trimebutine. However, Trimebutine exhibits a unique modulatory effect by redistributing muscular power to favor propulsive contractions, a characteristic not observed with Otilonium Bromide, which primarily reduces contraction amplitude.

Otilonium Bromide acts as a potent, locally-acting antispasmodic by blocking L-type and T-type calcium channels and antagonizing muscarinic M3 and tachykinin NK2 receptors. Trimebutine functions as a motility regulator with a more complex, concentration-dependent mechanism, acting as an agonist on peripheral µ, κ, and δ opioid receptors and modulating ion channels, which can lead to either stimulation or inhibition of colonic activity.

While both agents have demonstrated clinical efficacy in irritable bowel syndrome (IBS), some meta-analyses suggest Otilonium Bromide may have an edge in reducing the frequency of abdominal pain and bloating. The choice between these agents may, therefore, depend on the specific underlying pathophysiology of the colonic dysmotility .

Mechanisms of Action

The differential effects of Trimebutine and Otilonium Bromide on colonic motility stem from their distinct molecular targets and signaling pathways.

Trimebutine: A Modulator with a Dual, Concentration-Dependent Effect

Trimebutine's action is multifaceted, primarily mediated through its interaction with peripheral opioid receptors and its influence on various ion channels in the gastrointestinal tract.[1][2][3]

  • Opioid Receptor Agonism: Trimebutine acts as an agonist at peripheral µ, κ, and δ opioid receptors, which are involved in the regulation of intestinal motility and visceral sensitivity.[2][3] This interaction can lead to a normalization of bowel function, either stimulating or inhibiting motility depending on the baseline state.

  • Ion Channel Modulation: Trimebutine's effect is concentration-dependent. At lower concentrations, it can enhance muscle contractions by inhibiting outward potassium currents, leading to membrane depolarization.[4] At higher concentrations, it inhibits L-type calcium channels, resulting in muscle relaxation and reduced contraction amplitude.[4][5]

  • Gastrointestinal Peptide Release: It can also modulate the release of gastrointestinal peptides like motilin, gastrin, and vasoactive intestinal peptide, further influencing gut function.[2]

Otilonium Bromide: A Multi-Target Antispasmodic

Otilonium Bromide exerts its potent spasmolytic effect through a combination of actions on smooth muscle cells and nerve endings in the colon.[6]

  • Calcium Channel Blockade: Its primary mechanism is the blockade of L-type and T-type voltage-operated calcium channels on colonic smooth muscle cells.[6] This inhibits the influx of calcium necessary for muscle contraction.

  • Muscarinic Receptor Antagonism: Otilonium Bromide also displays antagonist activity at muscarinic M3 receptors, thereby blocking the pro-contractile signals from acetylcholine.

  • Tachykinin Receptor Antagonism: It interferes with tachykinin NK2 receptors on both smooth muscle and sensory neurons.[6] This not only contributes to its spasmolytic effect but may also reduce visceral hypersensitivity.

Due to its quaternary ammonium structure, Otilonium Bromide is poorly absorbed systemically, leading to a high concentration in the colon and a favorable safety profile.

Signaling Pathway Diagrams

Trimebutine_Signaling_Pathway Trimebutine Trimebutine Opioid_Receptors μ, κ, δ Opioid Receptors (Peripheral) Trimebutine->Opioid_Receptors Agonist K_Channels K+ Channels Trimebutine->K_Channels Inhibits Ca_Channels L-type Ca2+ Channels Trimebutine->Ca_Channels Inhibits (High Conc.) GI_Peptides GI Peptides (e.g., Motilin) Trimebutine->GI_Peptides Modulates Release Motility_Modulation Motility Modulation Opioid_Receptors->Motility_Modulation Contraction_Stimulation ↑ Contraction (Low Concentration) K_Channels->Contraction_Stimulation Contraction_Inhibition ↓ Contraction (High Concentration) Ca_Channels->Contraction_Inhibition GI_Peptides->Motility_Modulation

Figure 1: Trimebutine's signaling pathway.

Otilonium_Bromide_Signaling_Pathway Otilonium Otilonium Bromide L_Ca_Channel L-type Ca2+ Channel Otilonium->L_Ca_Channel Blocks T_Ca_Channel T-type Ca2+ Channel Otilonium->T_Ca_Channel Blocks M3_Receptor Muscarinic M3 Receptor Otilonium->M3_Receptor Antagonist NK2_Receptor Tachykinin NK2 Receptor Otilonium->NK2_Receptor Antagonist Ca_Influx Ca2+ Influx L_Ca_Channel->Ca_Influx T_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction M3_Receptor->Contraction NK2_Receptor->Contraction Visceral_Sensation Visceral Sensation NK2_Receptor->Visceral_Sensation Ca_Influx->Contraction Colonic_Manometry_Workflow Patient_Selection Patient Selection (Irritable Colon) Probe_Insertion Insertion of Manometry Probe Patient_Selection->Probe_Insertion Baseline_Recording Baseline Colonic Motility Recording Probe_Insertion->Baseline_Recording Drug_Administration IV Administration (Trimebutine or Otilonium Bromide) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Motility Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis and Comparison (Power, Amplitude, Frequency, Pattern) Post_Drug_Recording->Data_Analysis

References

Validating the Analgesic Effects of Trimebutine 3-thiocarbamoylbenzenesulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the analgesic properties of Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001), a novel salt of the spasmolytic agent Trimebutine. Aimed at researchers, scientists, and drug development professionals, this document offers a comparative overview of GIC-1001 against other established analgesics for visceral pain, supported by available preclinical and clinical data. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Executive Summary

Trimebutine 3-thiocarbamoylbenzenesulfonate is an innovative compound designed to enhance the analgesic effects of Trimebutine, a well-known agent for treating functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its unique composition, featuring a hydrogen sulfide (H₂S)-releasing moiety, sets it apart from the more common Trimebutine maleate salt.[2] This guide will delve into the experimental evidence validating its analgesic efficacy, compare its performance with other relevant compounds, and provide the necessary technical details for further research and development.

Comparative Analysis of Analgesic Performance

The analgesic efficacy of Trimebutine 3-thiocarbamoylbenzenesulfonate has been primarily evaluated in preclinical models of visceral pain, with a particular focus on its superiority over Trimebutine maleate.

Preclinical Data: Colorectal Distension Model in Mice

A key study investigated the antinociceptive effects of GIC-1001 compared to Trimebutine maleate in a mouse model of colorectal distension, a standard method for assessing visceral pain. The results demonstrated that oral administration of GIC-1001 significantly reduced the nociceptive response to varying pressures of colorectal distension in a dose-dependent manner. Notably, the analgesic effect of GIC-1001 was significantly greater than that of equimolar doses of Trimebutine maleate.

Treatment GroupDose (mg/kg)Nociceptive Response Reduction (at 60 mmHg)
Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) 30Significant
60Highly Significant
Trimebutine maleate 25 (equimolar to 30mg GIC-1001)Slight
50 (equimolar to 60mg GIC-1001)Slight

Note: This table is a qualitative summary based on the described study findings. Specific quantitative data from the full publication would be required for a precise numerical comparison.

While direct preclinical comparative data between Trimebutine 3-thiocarbamoylbenzenesulfonate and other classes of analgesics such as Otilonium bromide and Pinaverium bromide is limited, clinical reviews suggest that Trimebutine maleate is at least as effective as Pinaverium bromide and shows comparable efficacy to other antispasmodics like mebeverine in improving abdominal pain in IBS patients.[3][4][5] A study on the combination of Otilonium bromide and Trimebutine maleate showed significant clinical advantages in IBS patients, suggesting complementary mechanisms of action.[6]

Experimental Protocols

Colorectal Distension (CRD) in Mice

This widely used preclinical model assesses visceral sensitivity by measuring the animal's response to the inflation of a balloon in the colorectum.

Objective: To evaluate the analgesic effect of a test compound on visceral pain.

Procedure:

  • Animal Preparation: C57BL/6 mice are anesthetized, and electrodes are implanted into the abdominal musculature to record the visceromotor response (VMR) via electromyography (EMG). A small balloon catheter is inserted into the distal colon.

  • Distension Protocol: The balloon is inflated to specific pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 seconds), with a rest period between distensions.

  • Data Acquisition: The EMG signal is recorded, rectified, and integrated to quantify the VMR, which is a measure of the pain response.

  • Drug Administration: The test compound (e.g., Trimebutine 3-thiocarbamoylbenzenesulfonate) or vehicle is administered orally or via another appropriate route before the CRD procedure.

  • Analysis: The VMR at each pressure point is compared between the treated and control groups to determine the analgesic efficacy of the compound.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Anesthetize Mouse B Implant EMG Electrodes A->B C Insert Colorectal Balloon B->C D Administer Test Compound E Colorectal Distension D->E F Record EMG (VMR) E->F G Quantify VMR F->G H Compare Treatment Groups G->H

Barostat Method for Visceral Sensitivity in Humans

The barostat method is a validated technique to assess visceral pain perception in a clinical setting.

Objective: To quantify sensory thresholds in response to rectal distension.

Procedure:

  • Participant Preparation: After a fasting period, a catheter with a balloon is inserted into the rectum of the participant.

  • Distension Protocol: The balloon is inflated in a stepwise or ramp-like manner, and the pressure and volume are controlled by the barostat.

  • Sensory Reporting: Participants are asked to report their sensations at different levels of distension, typically using a visual analog scale (VAS) or a verbal descriptor scale for sensations like gas, urgency, and pain.

  • Data Acquisition: The pressure and volume at which different sensory thresholds are reached are recorded.

  • Analysis: Sensory thresholds are compared before and after the administration of a test compound to evaluate its effect on visceral perception.

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome A Participant Preparation B Barostat Catheter Insertion A->B C Controlled Balloon Inflation D Participant Sensory Feedback C->D E Record Sensory Thresholds D->E F Analyze Treatment Effect E->F

Signaling Pathways and Mechanism of Action

The analgesic effect of Trimebutine 3-thiocarbamoylbenzenesulfonate is multifaceted, stemming from the combined actions of the Trimebutine moiety and the hydrogen sulfide-releasing counterion.

Trimebutine Moiety

Trimebutine exerts its effects through several pathways:

  • Opioid Receptor Agonism: It acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[7][8] Activation of these receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately decreasing neuronal excitability and pain transmission.

  • Ion Channel Modulation: Trimebutine inhibits L-type calcium channels, reducing calcium influx into smooth muscle cells and thereby causing muscle relaxation.[7][9] It also modulates potassium channels.[9]

G cluster_opioid Opioid Receptors cluster_ion Ion Channels Trimebutine Trimebutine Mu μ-opioid Trimebutine->Mu Agonist Kappa κ-opioid Trimebutine->Kappa Agonist Delta δ-opioid Trimebutine->Delta Agonist Ca L-type Ca²⁺ Channel Trimebutine->Ca Modulation K K⁺ Channel Trimebutine->K Modulation Analgesia Analgesia Mu->Analgesia Kappa->Analgesia Delta->Analgesia Ca->Analgesia Inhibition K->Analgesia Modulation

Hydrogen Sulfide (H₂S) Releasing Moiety

The 3-thiocarbamoylbenzenesulfonate counterion releases H₂S, a gasotransmitter with known roles in nociception.[2] The analgesic effects of H₂S are thought to be mediated through:

  • Ion Channel Modulation: H₂S can modulate the activity of various ion channels, including T-type calcium channels and ATP-sensitive potassium (K-ATP) channels, which can influence neuronal excitability.[10][11]

  • Interaction with Opioid Pathways: H₂S may potentiate the analgesic effects of opioids.

G cluster_channels Ion Channels H2S Hydrogen Sulfide T_type_Ca T-type Ca²⁺ Channel H2S->T_type_Ca Modulation K_ATP K-ATP Channel H2S->K_ATP Modulation Opioid_Pathway Opioid Pathway H2S->Opioid_Pathway Potentiation Analgesia Analgesia T_type_Ca->Analgesia K_ATP->Analgesia Opioid_Pathway->Analgesia

Comparative Mechanisms of Alternative Analgesics
  • Otilonium Bromide: This agent primarily acts as a calcium channel blocker, with a high affinity for L-type and T-type calcium channels in the smooth muscle of the colon.[12][13] It also exhibits antagonist activity at muscarinic and tachykinin NK2 receptors.[14][15] Its action is largely localized to the gastrointestinal tract due to poor systemic absorption.[14]

  • Pinaverium Bromide: Similar to Otilonium, Pinaverium is a selective L-type calcium channel blocker that acts locally on the smooth muscle of the gastrointestinal tract.[16][17][18] This action inhibits calcium influx, leading to muscle relaxation and spasmolysis.

Conclusion

Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) represents a promising development in the management of visceral pain. Its dual mechanism of action, combining the established multimodal effects of Trimebutine with the analgesic properties of hydrogen sulfide, offers a potentially superior therapeutic profile compared to Trimebutine maleate. Further preclinical studies directly comparing GIC-1001 with other classes of analgesics for visceral pain are warranted to fully elucidate its position in the therapeutic landscape. The detailed protocols and pathway visualizations provided in this guide are intended to support and stimulate such future research endeavors.

References

A Comparative Guide to HPLC and Capillary Electrophoresis for the Analysis of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the analysis of Trimebutine, a spasmolytic agent used in the treatment of irritable bowel syndrome. The following sections present experimental data and protocols to aid in the selection of the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Methods for Trimebutine Analysis

HPLC is a widely employed technique for the analysis of Trimebutine in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids. Several validated HPLC methods have been reported in the literature, demonstrating its robustness and reliability.

Experimental Protocols for HPLC Analysis

A variety of HPLC methods have been developed for Trimebutine analysis, each with specific chromatographic conditions tailored to the sample matrix and analytical objectives. A summary of these conditions is presented below.

Method 1: Trimebutine and its Metabolite in Human Plasma

A simple and sensitive HPLC method was developed for the simultaneous determination of Trimebutine and its main metabolite, desmethyl-trimebutine, in human plasma.[1][2] The sample preparation involved an extraction with n-hexane containing 2-pentanol.[1][2]

  • Column: Partisil ODS2, 10 µm[1][2]

  • Mobile Phase: Not explicitly stated in the abstract, but it is a reversed-phase method.

  • Detection: UV at 265 nm[1][2]

  • Internal Standard: Procaine[1][2]

Method 2: Trimebutine Maleate in Tablet Dosage Form

This method provides a simple, precise, and accurate reversed-phase HPLC method for the estimation of Trimebutine Maleate in tablets.[3][4]

  • Column: XTerra® C18, 5 µm, 250 x 4.6 mm[3][4]

  • Mobile Phase: A gradient program with a mixture of 0.02M Ammonium Acetate buffer and acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV at 275 nm[3][4]

Method 3: Simultaneous Determination of Trimebutine and Parabens in Oral Suspensions

An isocratic HPLC method was developed for the simultaneous analysis of Trimebutine, methylparaben, and propylparaben.[5][6]

  • Column: Stationary phase with immobilized pentafluorophenyl groups[5][6]

  • Mobile Phase: 0.1 M aqueous monosodium phosphate buffer and acetonitrile (55:45, v/v)[5][6]

  • Detection: Not explicitly stated.

Method 4: Trimebutine Maleate and its Degradation Products

This HPLC method was developed to separate Trimebutine maleate from its degradation products.[7]

  • Column: ODS[7]

  • Mobile Phase: Acetonitrile and 5 mM heptane sulfonic acid disodium salt (45:55, v/v), pH 4[7]

  • Detection: UV at 215 nm[7]

Performance Data for HPLC Methods

The validation parameters for the described HPLC methods are summarized in the table below, demonstrating the performance characteristics of each method.

ParameterMethod 1 (Plasma)[2]Method 2 (Tablets)[3][4]Method 3 (Oral Suspensions)[5]Method 4 (Degradation Products)
Linearity Range 20 - 5000 ng/mL20 - 300 µg/mL192 - 288 µg/mLNot Specified
Limit of Quantification (LOQ) 20 ng/mL1.5 µg/mLNot SpecifiedNot Specified
Limit of Detection (LOD) Not Specified0.5 µg/mLNot SpecifiedNot Specified
Accuracy (% Recovery) ~90% (Extraction Recovery)99.1%98.0 - 102.0%Not Specified
Precision (%RSD) < 15%Not Specified< 0.9% (System Precision)Not Specified
Retention Time (Trimebutine) 6.5 min17.0 min< 15 minNot Specified

Capillary Electrophoresis (CE) Method for Trimebutine Analysis

Capillary electrophoresis offers an alternative approach for the analysis of Trimebutine, particularly in biological matrices. A validated capillary zone electrophoresis (CZE) method has been reported for the determination of Trimebutine maleate in rat plasma and tissues.[8][9]

Experimental Protocol for Capillary Electrophoresis Analysis

The following protocol details the conditions for the CZE analysis of Trimebutine.[8][9]

  • Capillary: Uncoated fused-silica

  • Electrolyte: 30 mmol/L phosphate buffer (pH 6.0)[8][9]

  • Applied Voltage: 10 kV[8][9]

  • Detection: UV at 214 nm[8][9]

  • Internal Standard: Ephedrine hydrochloride[8]

  • Sample Preparation: Rat plasma and tissue homogenates were mixed with acetonitrile containing the internal standard, centrifuged, the supernatant dried and reconstituted in methanol-water (1:1).[8][9]

Performance Data for Capillary Electrophoresis Method

The validation parameters for the CZE method are presented in the table below.

ParameterCapillary Zone Electrophoresis (Plasma & Tissues)[8][9]
Linearity Range 5 - 500 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Limit of Detection (LOD) Not Specified
Accuracy (%RE) Within ±14%
Precision (%RSD) Intra-day: < 14%, Inter-day: < 15%
Analysis Time Not Specified

Comparative Analysis: HPLC vs. Capillary Electrophoresis

Both HPLC and CE have demonstrated their suitability for the quantitative analysis of Trimebutine. The choice between the two techniques depends on the specific requirements of the analysis.

  • Sensitivity: The reported CE method demonstrates a lower limit of quantification (5 ng/mL) compared to one of the HPLC methods for plasma analysis (20 ng/mL), suggesting CE may be more sensitive for bioanalysis.[2][8]

  • Versatility: HPLC offers a wider range of stationary phases and mobile phase compositions, allowing for greater flexibility in method development to handle different sample matrices and separation challenges.[10]

  • Speed: While retention times for HPLC can vary, CE methods are often characterized by faster analysis times.[11]

  • Sample and Solvent Consumption: CE typically requires significantly smaller sample volumes and consumes less solvent, making it a more environmentally friendly and cost-effective technique.[10][11]

  • Robustness: HPLC is generally considered a more robust and routine-friendly technique in quality control environments.

Visualizing the Workflow and Principles

To better understand the processes involved, the following diagrams illustrate the general workflow of a comparative analytical study and the fundamental principles of separation for both HPLC and CE.

Analytical_Method_Comparison_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Acquisition & Processing cluster_Validation Method Validation & Comparison Sample Trimebutine Sample Prep_HPLC Preparation for HPLC Sample->Prep_HPLC Prep_CE Preparation for CE Sample->Prep_CE HPLC HPLC Analysis Prep_HPLC->HPLC CE Capillary Electrophoresis Analysis Prep_CE->CE Data_HPLC HPLC Data HPLC->Data_HPLC Data_CE CE Data CE->Data_CE Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_HPLC->Validation Data_CE->Validation Comparison Comparative Analysis Validation->Comparison

Caption: General workflow for a comparative study of analytical methods.

Separation_Principles cluster_HPLC HPLC Principle cluster_CE Capillary Electrophoresis Principle Mobile_Phase Mobile Phase (Solvent) Pump High-Pressure Pump Mobile_Phase->Pump Injector Sample Injection Pump->Injector Column Differential Partitioning Injector->Column Detector_HPLC Detector Column->Detector_HPLC Chromatogram_HPLC Chromatogram Detector_HPLC->Chromatogram_HPLC Buffer_Inlet Inlet Buffer Vial Capillary Sample Injection & Separation by Charge-to-Size Ratio Buffer_Inlet->Capillary Detector_CE Detector Capillary->Detector_CE Electropherogram Electropherogram Buffer_Outlet Outlet Buffer Vial Detector_CE->Buffer_Outlet Detector_CE->Electropherogram HV_Supply High-Voltage Supply HV_Supply->Buffer_Inlet Anode HV_Supply->Buffer_Outlet Cathode

References

A Comparative Analysis of Trimebutine and Probiotics in the Management of Functional Abdominal Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functional abdominal pain disorders (FAPDs) present a significant clinical challenge due to their complex pathophysiology and the subjective nature of symptoms. This guide provides a comparative analysis of two therapeutic agents, Trimebutine and various probiotic strains, for the management of functional abdominal pain. The information is based on available clinical trial data, focusing on their mechanisms of action, experimental protocols, and clinical efficacy.

Mechanism of Action

Trimebutine: A Modulator of Gastrointestinal Motility and Visceral Sensitivity

Trimebutine maleate is a versatile agent that modulates gastrointestinal motility and visceral sensitivity through multiple pathways. Its primary mechanism involves its action as an agonist on peripheral opioid receptors (μ, δ, and κ) in the enteric nervous system.[1][2][3][4] This interaction is unique as it can either stimulate or inhibit intestinal motility, depending on the baseline state of the gut, thereby normalizing bowel function.[3][4] Additionally, Trimebutine has been shown to influence the release of gastrointestinal peptides and possess local anesthetic properties, further contributing to pain relief.[4]

Trimebutine_Mechanism Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Agonist action Visceral_Sensitivity Decreased Visceral Sensitivity Trimebutine->Visceral_Sensitivity GI_Peptides Modulation of GI Peptides Trimebutine->GI_Peptides Local_Anesthetic Local Anesthetic Effect Trimebutine->Local_Anesthetic GI_Motility Modulation of Gastrointestinal Motility Opioid_Receptors->GI_Motility Probiotics_Mechanism Probiotics Probiotics Gut_Microbiota Modulation of Gut Microbiota Probiotics->Gut_Microbiota Gut_Brain_Axis Gut-Brain Axis Gut_Microbiota->Gut_Brain_Axis Immune_Modulation Immune System Modulation Gut_Microbiota->Immune_Modulation Intestinal_Permeability Improved Intestinal Barrier Function Gut_Microbiota->Intestinal_Permeability Visceral_Hypersensitivity Reduced Visceral Hypersensitivity Gut_Brain_Axis->Visceral_Hypersensitivity Gut_Motility Normalized Gut Motility Gut_Brain_Axis->Gut_Motility Immune_Modulation->Visceral_Hypersensitivity Experimental_Workflow Screening Patient Screening (e.g., Rome IV Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Pain Scores, QoL, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Intervention_A Intervention Group A (e.g., Trimebutine) Randomization->Intervention_A Intervention_B Intervention Group B (e.g., Probiotic) Randomization->Intervention_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Intervention_A->Follow_Up Intervention_B->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

References

In vivo comparison of Trimebutine maleate and Trimebutine nitroarginate salts

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Comparative Data for Trimebutine Nitroarginate: Extensive literature searches did not yield any in vivo comparative studies between Trimebutine maleate and Trimebutine nitroarginate salts. The following guide, therefore, focuses exclusively on the well-documented in vivo performance of Trimebutine maleate.

Trimebutine maleate is a versatile gastrointestinal motility regulator with a multifaceted mechanism of action, making it a valuable agent in the management of Irritable Bowel Syndrome (IBS) and postoperative ileus.[1][2] This guide provides a detailed overview of its in vivo performance, supported by experimental data from clinical and preclinical studies.

Data Presentation

Pharmacokinetic Profile of Trimebutine Maleate

Trimebutine maleate is rapidly absorbed after oral administration, with peak plasma concentrations of its main active metabolite, N-monodesmethyl-trimebutine (nor-TMB), observed within an hour.[1][3] The parent compound undergoes extensive first-pass metabolism and is often undetectable in plasma.[4][5]

ParameterValueSpeciesDoseFormulationReference
Cmax (nor-TMB) 41 ± 20 µg/LHuman100 mgTablet[3]
Tmax (nor-TMB) 0.9 ± 0.4 hHuman100 mgTablet[3]
T½ (nor-TMB) 9.2 ± 2.3 hHuman100 mgTablet[3]
AUC₀-inf (nor-TMB) 8198.36 ± 3995.3 µg·h/LHuman100 mgTablet[3]
Cmax (TM) Not ReportedRabbit200 mg/kgOral[6]
Tmax (TM) Not ReportedRabbit200 mg/kgOral[6]

TM: Trimebutine Maleate; nor-TMB: N-monodesmethyl-trimebutine

Clinical Efficacy in Irritable Bowel Syndrome (IBS)

Trimebutine maleate has demonstrated efficacy in alleviating the primary symptoms of IBS, including abdominal pain and irregular bowel habits.

Study EndpointTrimebutine Maleate GroupPlacebo/Control Groupp-valueReference
Overall Symptom Score (C-IBS) Decrease from 1.9 to 1.1Not Reported<0.01[7]
Overall Symptom Score (D-IBS) Decrease from 1.8 to 0.6Not Reported<0.01[7]
Improvement in Abdominal Pain (RR) 1.32 (95% CI: 1.07-1.64)-<0.05[8]
Global Assessment (RR) 0.97 (95% CI: 0.68-1.38)-Not Significant[8]

C-IBS: Constipation-predominant IBS; D-IBS: Diarrhea-predominant IBS; RR: Relative Risk

Efficacy in Postoperative Ileus

Trimebutine maleate has been shown to accelerate the recovery of bowel function following abdominal surgery.

Study EndpointTrimebutine Maleate GroupControl Groupp-valueReference
Time to First Flatus Significantly Shorter-<0.05[9]
Time to First Bowel Movement Significantly Shorter-<0.05[9]

Experimental Protocols

Bioequivalence Study of Trimebutine Maleate Formulations

Objective: To compare the pharmacokinetic profiles of two oral formulations of 100 mg trimebutine maleate.[10]

Methodology:

  • Subjects: 24 healthy male Korean volunteers.[10]

  • Study Design: A randomized, two-period, crossover design with a one-week washout period.[10]

  • Drug Administration: A single oral dose of two 100 mg tablets of either the test or reference formulation with 240 ml of water after a 10-hour overnight fast.[10]

  • Blood Sampling: Serial blood samples were collected over a 36-hour period.[10]

  • Bioanalysis: Plasma concentrations of the main active metabolite, N-monodesmethyl trimebutine (nor-TMB), were determined using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: Parameters including AUCt, AUCinfinity, Cmax, Tmax, T½, and Ke were calculated from the plasma concentration-time data.[10]

In Vivo Microdialysis for Pharmacokinetic Study in Rabbits

Objective: To monitor the concentration of trimebutine maleate in rabbit blood in vivo.[6]

Methodology:

  • Animal Model: Rabbits.

  • Drug Administration: Oral administration of 200 mg/kg of trimebutine maleate.[6]

  • Microdialysis: A dialysis probe was inserted into the jugular vein and perfused at a rate of 3 µl/min.[6]

  • Sample Analysis: The dialysate was analyzed by capillary electrophoresis with UV detection at 214 nm.[6]

  • Data Analysis: The concentration of trimebutine maleate in the blood was determined based on the relative collected peak height.[6]

Mandatory Visualization

Signaling Pathway of Trimebutine

Trimebutine_Signaling_Pathway Trimebutine Trimebutine Maleate Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Agonist Ion_Channels L-type Ca²⁺ Channels Ca²⁺-activated K⁺ Channels Trimebutine->Ion_Channels Inhibitor G_Protein G-protein Opioid_Receptors->G_Protein Activates Ca_Influx ↓ Ca²⁺ Influx Ion_Channels->Ca_Influx K_Efflux ↓ K⁺ Efflux Ion_Channels->K_Efflux AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Smooth_Muscle Gastrointestinal Smooth Muscle cAMP->Smooth_Muscle Ca_Influx->Smooth_Muscle K_Efflux->Smooth_Muscle Motility_Modulation Modulation of Motility (Stimulation or Inhibition) Smooth_Muscle->Motility_Modulation Bioequivalence_Study_Workflow Start Start: Healthy Volunteers Randomization Randomization Start->Randomization GroupA Group A: Receive Test Formulation Randomization->GroupA GroupB Group B: Receive Reference Formulation Randomization->GroupB Blood_Sampling1 Serial Blood Sampling GroupA->Blood_Sampling1 Blood_sampling1 Blood_sampling1 GroupB->Blood_sampling1 Washout Washout Period Blood_Sampling1->Washout Crossover Crossover Washout->Crossover GroupA_Ref Group A: Receive Reference Formulation Crossover->GroupA_Ref GroupB_Test Group B: Receive Test Formulation Crossover->GroupB_Test Blood_Sampling2 Serial Blood Sampling GroupA_Ref->Blood_Sampling2 GroupB_Test->Blood_Sampling2 Analysis LC-MS/MS Analysis of nor-TMB Blood_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Conclusion Conclusion: Bioequivalence Determination PK_Analysis->Conclusion

References

The Synergistic Alliance: Evaluating Trimebutine in Combination with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of gastrointestinal therapeutics, the quest for optimized treatment regimens is perpetual. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the synergistic effects of combining Trimebutine with proton pump inhibitors (PPIs). By examining key experimental data, this document aims to elucidate the potential benefits of this combination therapy in managing complex gastrointestinal disorders.

Executive Summary

Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related disorders, potently suppressing gastric acid secretion. Trimebutine, a modulator of gastrointestinal motility, presents a complementary mechanism of action. Clinical evidence suggests that the co-administration of Trimebutine and a PPI may offer superior therapeutic outcomes compared to PPI monotherapy, particularly in patients with overlapping symptoms of acid-related issues and motility disturbances. This guide will delve into the experimental data supporting this synergy, detailing the methodologies employed and visualizing the underlying mechanisms.

Mechanism of Action: A Dual Approach

The potential synergy between Trimebutine and PPIs stems from their distinct yet complementary mechanisms of action.

Proton Pump Inhibitors (PPIs) , such as omeprazole, lansoprazole, and esomeprazole, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This enzyme is the final step in the pathway of gastric acid secretion. By blocking its function, PPIs profoundly reduce the production of stomach acid.[1][2]

Trimebutine exhibits a multifaceted mechanism of action, primarily as an agonist of peripheral mu, kappa, and delta opioid receptors in the gastrointestinal tract.[3][4] This interaction modulates intestinal motility, with the ability to either stimulate or inhibit contractions depending on the physiological context.[4] Furthermore, Trimebutine has been shown to influence the release of various gastrointestinal peptides, such as motilin, and to modulate visceral sensitivity.[4][5]

The combination of these two agents addresses both hyperacidity and dysmotility, two common and often intertwined pathophysiological features of many gastrointestinal disorders.

Comparative Clinical Data

Clinical studies have explored the benefits of combining Trimebutine with a PPI. Below are summaries of key findings presented in a structured format for ease of comparison.

Table 1: Effects on Gastric Motility in Patients with Gastric Ulcer
ParameterPPI Alone Group (n=10)PPI + Trimebutine Group (n=10)
Electrogastrography (EGG)
Tachygastria or Bradygastria (Healed Stage)4 of 10 patients1 of 10 patients
Postprandial Dip (PD) (Healed Stage)3 of 10 patients6 of 10 patients
Gastric Emptying
Change from BaselineNo significant changeSignificant improvement

Data sourced from a study investigating the effects of Trimebutine maleate in combination with a PPI over an 8-week period in patients with active gastric ulcers.[6]

Table 2: Efficacy in Patients with Gastroesophageal Reflux Disease (GERD) and Irritable Bowel Syndrome (IBS)
OutcomeOmeprazole Alone Group (n=29)Omeprazole + Trimebutine Group (n=40)P-value
Improvement in GERD Symptoms -Significant ImprovementP = 0.003
Improvement in IBS Symptoms -Significant ImprovementP < 0.0001
Improvement in Esophagitis -Significant ImprovementP = 0.029

Data from a 3-month study comparing omeprazole plus trimebutine to omeprazole alone in patients with both GERD and IBS.[7]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Electrogastrography (EGG) Protocol

Electrogastrography is a non-invasive technique used to record the myoelectrical activity of the stomach. A standardized protocol for clinical EGG typically involves the following steps:

  • Patient Preparation: Patients are required to fast for a minimum of 8 hours to ensure an empty stomach.

  • Electrode Placement: Silver-silver chloride electrodes are placed on the abdominal skin over the stomach. A common configuration involves placing one electrode on the midline between the xiphoid process and the umbilicus, a second electrode at a 45-degree angle to the left of the first, and a reference electrode on the right upper quadrant.

  • Baseline Recording: A baseline EGG is recorded for 30-60 minutes while the patient is in a resting, supine position.

  • Test Meal: The patient consumes a standardized test meal. The composition of the meal can influence the EGG response, with solid meals of sufficient caloric content (>400 kcal) typically used to elicit a response.[8]

  • Postprandial Recording: Following the meal, the EGG is recorded for an additional 60-120 minutes.

  • Data Analysis: The recorded signals are analyzed to determine the dominant frequency, dominant power, and the percentage of normal 3 cycle-per-minute slow waves versus bradygastria (<2.4 cpm) or tachygastria (>3.6 cpm).

Radionuclide Gastric Emptying Study Protocol

Gastric emptying scintigraphy is considered the gold standard for measuring the rate at which food leaves the stomach. A typical protocol for a solid-meal study is as follows:

  • Patient Preparation: Patients fast overnight or for at least 4 hours prior to the study. Medications that may affect gastric motility are typically withheld.

  • Radiolabeled Meal: The patient consumes a standardized solid meal that has been labeled with a radioactive isotope, commonly Technetium-99m sulfur colloid mixed with eggs.[3]

  • Imaging: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), images are acquired using a gamma camera. Both anterior and posterior images are taken to allow for the calculation of the geometric mean, which corrects for tissue attenuation.[3]

  • Data Analysis: Regions of interest are drawn around the stomach on the acquired images to quantify the amount of radioactivity remaining at each time point. The results are expressed as the percentage of the meal remaining in the stomach over time.

Assessment of GERD and IBS Symptoms

The clinical efficacy of treatment in patients with GERD and IBS is typically assessed using validated patient-reported outcome questionnaires.

  • Symptom Questionnaires: Standardized questionnaires such as the Reflux Disease Questionnaire (RDQ) for GERD and the IBS Severity Scoring System (IBS-SSS) for IBS are commonly used.[9][10] These questionnaires assess the frequency and severity of key symptoms like heartburn, regurgitation, abdominal pain, and altered bowel habits.

  • Data Collection: Patients complete the questionnaires at baseline and at specified follow-up intervals throughout the clinical trial (e.g., weekly or monthly).

  • Scoring and Analysis: The responses are scored according to the specific instrument's guidelines. Statistical analysis is then performed to compare the change in symptom scores from baseline between the treatment and control groups to determine the therapeutic effect.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ppi Proton Pump Inhibitor (PPI) Pathway PPI PPI (e.g., Omeprazole) ParietalCell Gastric Parietal Cell PPI->ParietalCell Absorption & Accumulation ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump Irreversible Inhibition AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Blocks Final Step

Diagram 1: Proton Pump Inhibitor (PPI) Mechanism of Action.

cluster_trimebutine Trimebutine Signaling Pathway Trimebutine Trimebutine OpioidReceptors Peripheral Opioid Receptors (μ, κ, δ) Trimebutine->OpioidReceptors Agonist Activity GI_Motility Gastrointestinal Motility OpioidReceptors->GI_Motility Modulation Visceral_Sensitivity Visceral Sensitivity OpioidReceptors->Visceral_Sensitivity Modulation

Diagram 2: Trimebutine's Primary Mechanism of Action.

cluster_workflow Clinical Trial Workflow: Trimebutine + PPI Evaluation PatientRecruitment Patient Recruitment (e.g., GERD & IBS diagnosis) Baseline Baseline Assessment (EGG, Gastric Emptying, Symptom Questionnaires) PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Trimebutine + PPI Randomization->GroupA GroupB Group B: Placebo + PPI Randomization->GroupB Treatment Treatment Period (e.g., 8-12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Repeat EGG, Gastric Emptying, Symptom Questionnaires) Treatment->FollowUp DataAnalysis Data Analysis & Comparison FollowUp->DataAnalysis

Diagram 3: A Generalized Experimental Workflow for Evaluating Combination Therapy.

Conclusion

The available evidence suggests a promising synergistic relationship between Trimebutine and proton pump inhibitors. The combination therapy appears to offer benefits beyond acid suppression alone by addressing underlying gastrointestinal dysmotility. In patients with gastric ulcers, the addition of Trimebutine to a PPI regimen has been shown to improve gastric motility parameters.[6] Furthermore, in the challenging patient population with overlapping GERD and IBS, the combination has demonstrated superior symptom control compared to PPI monotherapy.[7] These findings underscore the importance of a multifaceted therapeutic approach for complex gastrointestinal disorders. Further well-designed clinical trials are warranted to fully elucidate the synergistic potential and to define the patient populations that would benefit most from this combination therapy.

References

A comparative analysis of Trimebutine's effects on mu, kappa, and delta opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Trimebutine, a drug primarily utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), exerts its complex pharmacological effects through interaction with multiple cellular targets, most notably the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] This guide provides a comparative analysis of Trimebutine's effects on these three opioid receptor subtypes, presenting key experimental data, methodologies, and an examination of its receptor- G protein signaling pathways.

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists on peripheral µ, κ, and δ opioid receptors.[3][4] This non-selective interaction is fundamental to its unique, dual-modulating effect on gut motility, where it can either stimulate or inhibit contractions depending on the physiological context.[5][6]

Quantitative Analysis of Receptor Binding and Functional Potency

The binding affinity and functional potency of Trimebutine and its metabolite have been quantified in various studies. The data indicates that Trimebutine interacts with all three receptor subtypes in the micromolar to sub-micromolar range. While some studies suggest a relatively non-selective profile, others propose a degree of selectivity for the µ-opioid receptor.[6][7]

Table 1: Binding Affinity of Trimebutine and its Metabolite for Opioid Receptors

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Relative Affinity (%)Source
Trimebutine Overall0.18 µM-[7]
Mu (µ)-44%[7]
Delta (δ)-30%[7]
Kappa (κ)-26%[7]
N-desmethyltrimebutine Overall0.72 µM-[7]

Data from competitive binding experiments in canine ileum myenteric plexus synaptosomes using [³H]diprenorphine.[7]

Table 2: Functional Potency of Trimebutine in Opioid Receptor-Rich Tissues

CompoundPredominant ReceptorTissue PreparationFunctional Potency (IC₅₀)
Trimebutine Mu (µ)Guinea-Pig Ileum0.75 µM
Kappa (κ)Rabbit Vas Deferens7.1 µM
Delta (δ)Mouse Vas Deferens39 µM
N-desmethyltrimebutine Mu (µ), Delta (δ), Kappa (κ)Brain & Myenteric PlexusGood affinity (0.3 to 6 µM)

Data from functional assays measuring the inhibition of twitch response induced by transmural stimulation.[3]

It is noteworthy that one study using mouse and guinea-pig brain homogenates suggested Trimebutine possesses µ-receptor selective properties and has no significant affinity for κ-receptors in a [³H]U-69593 binding assay, a finding that contrasts with other reports.[6] This highlights the importance of considering the specific experimental conditions, such as tissue source and radioligand used, when interpreting binding data.

Experimental Protocols

The quantitative data presented above is derived from established experimental pharmacology techniques, primarily radioligand binding assays and functional assays on isolated tissues.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (Trimebutine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Tissues rich in opioid receptors (e.g., canine ileum, guinea-pig brain) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).[7][8]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an assay buffer.[8]

  • Protein concentration is determined using a standard method like the BCA assay.[8]

2. Binding Reaction:

  • The assay is conducted in a 96-well plate.[9]

  • Each well contains the membrane preparation, a fixed concentration of a non-selective radioligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound (Trimebutine).[7]

  • Control wells are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like naloxone).[9][10]

3. Incubation and Filtration:

  • The plate is incubated (e.g., 60 minutes at 25-30°C) to allow the binding to reach equilibrium.[8][9]

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[8][10]

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]

4. Data Analysis:

  • The radioactivity trapped on the filters is measured using a liquid scintillation counter.[10]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of Trimebutine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

experimental_workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay Setup cluster_run 3. Incubation & Measurement cluster_analysis 4. Data Analysis Tissue Opioid Receptor-Rich Tissue (e.g., Brain, Ileum) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Isolated Cell Membranes Centrifuge->Membranes Plate 96-Well Plate Membranes->Plate Incubate Incubate to Equilibrium (e.g., 60 min, 25°C) Plate->Incubate Radioligand Radioligand (e.g., [3H]diprenorphine) Radioligand->Plate Trimebutine Varying Concentrations of Trimebutine Trimebutine->Plate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate IC50 -> Ki (Cheng-Prusoff Equation) Count->Analysis

Fig 1. Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways

Mu, kappa, and delta opioid receptors are all G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory Gαᵢ/ₒ subunit.[1][11] As an agonist, Trimebutine binding initiates a conformational change in the receptor, triggering a cascade of intracellular events.

Key Signaling Steps:

  • Agonist Binding: Trimebutine binds to the extracellular domain of the opioid receptor.

  • G Protein Activation: The receptor-agonist complex promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαᵢ/ₒ subunit.[1][12]

  • Subunit Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate from each other and the receptor.

  • Downstream Effects:

    • The activated Gαᵢ/ₒ-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

    • The Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

This signaling cascade ultimately results in a reduction of neuronal excitability and neurotransmitter release, which underlies Trimebutine's modulation of gastrointestinal motility and visceral sensitivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Opioid Receptor (µ, κ, or δ) G_Protein Gαi/o-GDP / Gβγ (Inactive) Receptor->G_Protein 2. Activation (GDP -> GTP) G_Active Gαi/o-GTP G_Protein->G_Active 3. Dissociation G_BetaGamma Gβγ G_Protein->G_BetaGamma 3. Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Trimebutine Trimebutine (Agonist) Trimebutine->Receptor 1. Binding G_Active->AC 4a. Inhibition Downstream Modulation of Ion Channels & Neuronal Excitability G_BetaGamma->Downstream 4b. Modulation ATP ATP ATP->AC cAMP->Downstream Decreased cAMP contributes to effect

Fig 2. Opioid Receptor Gαi/o Signaling Pathway Activated by Trimebutine.

Conclusion

Experimental evidence confirms that Trimebutine is a non-selective agonist of mu, kappa, and delta opioid receptors, with binding affinities in the low micromolar range. Its active metabolite, N-desmethyltrimebutine, also demonstrates activity across these receptor subtypes. This multimodal opioid receptor engagement is a key mechanism behind its clinical efficacy in regulating gastrointestinal motility and alleviating abdominal pain in functional bowel disorders. While the bulk of evidence points to a broad-spectrum agonist activity, conflicting reports on receptor selectivity suggest that further studies with cloned human receptors could provide a more definitive characterization of its pharmacological profile.

References

Validation of Trimebutine's therapeutic efficacy in post-operative ileus studies

Author: BenchChem Technical Support Team. Date: December 2025

Trimebutine in the Management of Post-Operative Ileus: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Post-operative ileus (POI), the transient cessation of coordinated bowel motility after surgery, remains a significant clinical challenge, contributing to patient discomfort, prolonged hospitalization, and increased healthcare costs.[1] Prokinetic agents are frequently utilized to restore normal gastrointestinal function. Among these, Trimebutine, a spasmolytic agent, has been investigated for its potential to mitigate POI. This guide provides an objective comparison of Trimebutine's therapeutic efficacy with alternative treatments, supported by experimental data and detailed methodologies.

Mechanism of Action of Trimebutine

Trimebutine exerts a unique, dual-modulating effect on gastrointestinal motility. Its mechanism is multifaceted, primarily involving interaction with the endogenous opioid system and modulation of ion channels within the smooth muscle of the gut.[2][3]

  • Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[3][4][5] This interaction is thought to normalize bowel motility, stimulating hypotonic regions and relaxing hypertonic ones. Its metabolites, such as N-monodesmethyl-trimebutine, also exhibit affinity for these receptors.[2]

  • Ion Channel Modulation: The drug directly influences ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it inhibits outward potassium (K+) currents, leading to membrane depolarization and induced muscle contractions.[2] At higher concentrations, it inhibits L-type calcium (Ca2+) channels, which reduces the amplitude of spontaneous contractions.[2][5] This concentration-dependent action allows it to either stimulate or inhibit gut motility as needed.

  • Gastrointestinal Peptide Release: Trimebutine's actions are also mediated by the release and modulation of various gastrointestinal peptides, including motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[3][5][6] By inducing premature phase III activity of the migrating motor complex (MMC), it accelerates gastric emptying.[1][6]

Trimebutine_Mechanism_of_Action Trimebutine Trimebutine Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Agonist Effect Ion_Channels Smooth Muscle Ion Channels Trimebutine->Ion_Channels GI_Peptides GI Peptides (Motilin, VIP, Gastrin) Trimebutine->GI_Peptides Modulates Release Motility_Modulation Modulation of Gastrointestinal Motility Opioid_Receptors->Motility_Modulation K_Channels K+ Channels (Inhibition) Ion_Channels->K_Channels Ca_Channels L-type Ca2+ Channels (Inhibition) Ion_Channels->Ca_Channels GI_Peptides->Motility_Modulation K_Channels->Motility_Modulation Stimulates Contraction (Low Doses) Ca_Channels->Motility_Modulation Inhibits Contraction (High Doses) POI_Resolution Resolution of Post-Operative Ileus Motility_Modulation->POI_Resolution

Caption: Trimebutine's multifaceted mechanism of action on gut motility.

Clinical Efficacy of Trimebutine for Post-Operative Ileus

Clinical studies have evaluated the effectiveness of parenteral Trimebutine in accelerating the recovery of bowel function following surgery. A notable study investigated its use after cesarean sections, demonstrating a significant reduction in the time to return of intestinal motility.

Experimental Protocol: Parenteral Trimebutine Following Cesarean Section

A study was conducted to assess the effectiveness of post-operatively administered parenteral Trimebutine maleate in inducing intestinal motility after a cesarean section.[1]

  • Study Design: A prospective, controlled study involving 200 patients.

  • Population: Patients undergoing cesarean section, divided into a control group (traditional management) and a case group (receiving Trimebutine). The groups were further subdivided based on whether they received general or spinal anesthesia.[1]

  • Intervention: The case group received Trimebutine maleate (GASTREG®) parenterally post-operatively.

  • Outcome Measures:

    • Time to first hearing of intestinal sounds.

    • Time to first passage of flatus.

    • Time to first defecation.

    • Postoperative hospital stay.[1]

    • Incidence of postoperative abdominal pain and distension.

Clinical_Trial_Workflow Patient_Population Patients Undergoing Abdominal Surgery (e.g., Cesarean Section) Randomization Randomization Patient_Population->Randomization Group_A Intervention Group (Trimebutine) Randomization->Group_A Group_B Control Group (Placebo or Standard Care) Randomization->Group_B Post_Op_Monitoring Post-Operative Monitoring Group_A->Post_Op_Monitoring Group_B->Post_Op_Monitoring Outcome_Measures Primary & Secondary Outcome Measures - Time to First Flatus - Time to First Bowel Movement - Hospital Stay Duration Post_Op_Monitoring->Outcome_Measures Data_Analysis Statistical Data Analysis Outcome_Measures->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for a randomized controlled trial on POI.
Quantitative Data Summary: Trimebutine vs. Control

The study concluded that routine administration of Trimebutine maleate after a cesarean section significantly speeds up the recovery of intestinal function.[1]

Outcome MeasureTrimebutine Group (Mean ± SD)Control Group (Mean ± SD)Statistical Significance
Time to First Intestinal Sounds (hours)Specific data not provided, but noted as significantly fasterSlower than Trimebutine groupSignificant
Time to First Flatus (hours)Specific data not provided, but noted as significantly fasterSlower than Trimebutine groupSignificant
Time to First Defecation (hours)Specific data not provided, but noted as significantly fasterSlower than Trimebutine groupSignificant
Incidence of Post-op Pain & DistensionSignificantly lowerHigher than Trimebutine groupSignificant

(Note: While the study reported significant differences, specific mean values for time-based outcomes were not detailed in the available abstract.[1])

Comparison with Alternative Prokinetic Agents and Therapies

The management of POI involves various pharmacological and non-pharmacological strategies. A comparison of Trimebutine with other common prokinetics is essential for evaluating its relative therapeutic value. Alternatives include Metoclopramide, Domperidone, Cisapride, and Erythromycin, as well as non-drug interventions like chewing gum and coffee.[4][7][8]

A Bayesian network meta-analysis of prokinetics for functional dyspepsia (which shares motility disorder characteristics with POI) found that while Metoclopramide ranked highest, its therapeutic efficacy was not significantly different from Trimebutine.[4] However, data directly comparing these agents specifically for POI is limited. A broader network meta-analysis on pharmacological interventions for POI identified prokinetics as a class to be effective in reducing time to first gas and bowel movement.[9]

Agent/TherapyMechanism of ActionEfficacy in POIKey Considerations
Trimebutine Opioid receptor agonist, ion channel modulator.[2]Speeds recovery of intestinal function post-cesarean section.[1]Dual modulatory effect may be beneficial for both hypo- and hypermotility states.[4]
Metoclopramide Dopamine D2 receptor antagonist, 5-HT4 agonist.[10]No literature supports its efficacy in reducing POI duration; some data suggest it may worsen ileus.[7][11][12]Risk of extrapyramidal side effects.
Cisapride Serotonin 5-HT4 receptor agonist.[10]Limited data show some benefit, but it is not consistently supported.[7][10][13]Withdrawn from many markets due to risk of cardiac arrhythmias.[13]
Erythromycin Motilin receptor agonist.[7]Data are sparse and generally show it to be ineffective for POI.[7][12][13]Primarily an antibiotic; prokinetic effect is a secondary property.
Alvimopan Peripherally acting μ-opioid receptor antagonist.[11]Shown to accelerate GI recovery after bowel resection.[11][13][14]Approved for short-term hospital use due to cardiovascular safety concerns with long-term use.[12][15]
Coffee / Chewing Gum Non-pharmacological stimulation of GI tract.Meta-analyses show both can reduce time to first flatus and defecation.[4][8]Inexpensive and generally safe options.[8][11]

A systematic review and meta-analysis of various POI reduction strategies found that prokinetic agents, chewing gum, and electroacupuncture all significantly decreased the time to first flatus and first stool.[8]

Logical_Comparison POI Post-Operative Ileus Trimebutine Trimebutine POI->Trimebutine Treats Other_Prokinetics Other Prokinetics (Metoclopramide, Cisapride) POI->Other_Prokinetics Treats Opioid_Antagonists Opioid Antagonists (Alvimopan) POI->Opioid_Antagonists Treats Non_Pharm Non-Pharmacological (Coffee, Chewing Gum) POI->Non_Pharm Treats Efficacy Efficacy Demonstrated Trimebutine->Efficacy [5] No_Efficacy Efficacy Not Supported or Inconsistent Other_Prokinetics->No_Efficacy [8, 11] Opioid_Antagonists->Efficacy [11, 14] Non_Pharm->Efficacy [12]

Caption: Comparative efficacy of interventions for Post-Operative Ileus.

Conclusion

Trimebutine presents a viable option for the management of post-operative ileus, with clinical evidence supporting its efficacy in accelerating the return of bowel function, particularly after cesarean section.[1] Its unique, dual-modulating mechanism of action on opioid receptors and ion channels differentiates it from other prokinetics.[2][5] While many traditional prokinetic agents like metoclopramide and erythromycin lack strong evidence for treating POI[7][13], newer agents like the opioid antagonist alvimopan and non-pharmacological interventions such as chewing gum have demonstrated positive outcomes.[8][13]

Further large-scale, randomized controlled trials are necessary to directly compare the efficacy and safety of Trimebutine against these alternatives across a broader range of surgical procedures. Such studies will help to more definitively position Trimebutine within the therapeutic armamentarium for post-operative ileus.

References

Comparative Pharmacokinetics of Trimebutine Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic profiles of Trimebutine in various animal species. This document provides a synthesis of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways to support preclinical research and development.

Trimebutine, a non-competitive spasmolytic agent, is utilized in the treatment of irritable bowel syndrome and other gastrointestinal motility disorders. Understanding its pharmacokinetic profile in different animal species is crucial for the extrapolation of preclinical data to human clinical trials. This guide offers a comparative analysis of Trimebutine's absorption, distribution, metabolism, and excretion (ADME) in commonly used laboratory animals, including rats, dogs, and rabbits.

Quantitative Pharmacokinetic Parameters

The oral administration of Trimebutine exhibits notable pharmacokinetic variability across different animal species. A summary of the key parameters is presented in the table below.

ParameterRatDogRabbit
Dose (oral) Not SpecifiedNot Specified200 mg/kg
Cmax (Maximum Concentration) 39 ng/mLRadioactivity peak: 2-4 hoursData Not Available
Tmax (Time to Maximum Concentration) 30 minRadioactivity peak: 2-4 hoursData Not Available
AUC (Area Under the Curve) 780 (ng/mL)·minData Not AvailableData Not Available
t1/2 (Half-life) 170 minData Not AvailableData Not Available
Bioavailability Data Not AvailableSustained-release tablet relative bioavailability: 102.5%Data Not Available

Experimental Protocols

The data presented in this guide are derived from various preclinical studies. The methodologies employed in these key studies are detailed below to provide context for the presented pharmacokinetic data.

Rat Pharmacokinetic Study
  • Animal Model: Specific strain not detailed.

  • Drug Administration: A single oral dose of Trimebutine maleate was administered. The exact dosage was not specified in the available literature.

  • Sample Collection: Plasma and tissue samples were collected at various time points post-administration.

  • Analytical Method: Capillary zone electrophoresis was utilized for the determination of Trimebutine maleate concentrations in plasma and tissue homogenates. The samples were mixed with acetonitrile containing an internal standard (ephedrine hydrochloride) and centrifuged. The resulting supernatant was dried and reconstituted for analysis. UV detection was performed at 214 nm.

Dog Pharmacokinetic Study
  • Animal Model: Beagle dogs were used in a study comparing conventional and sustained-release tablets.

  • Drug Administration: Oral administration of both conventional and sustained-release Trimebutine maleate tablets.

  • Key Findings: While specific pharmacokinetic parameters for the conventional tablet were not detailed, it was noted that peak plasma concentrations of radiolabelled Trimebutine were observed within 2 to 4 hours. A study comparing formulations found significant differences in Tmax and Mean Residence Time (MRT) between the conventional and sustained-release tablets, with the latter having a relative bioavailability of 102.5%. The liver was identified as a major site of metabolism.

Rabbit Pharmacokinetic Study
  • Animal Model: Not specified.

  • Drug Administration: A single oral dose of 200 mg/kg of Trimebutine maleate was administered.

  • Analytical Method: An in vivo microdialysis method coupled with capillary electrophoresis was successfully applied to monitor the concentration of Trimebutine maleate in rabbit blood. This method provides a technique for pharmacokinetic studies in this species, though specific parameter values were not available in the reviewed literature.

Metabolic Pathways and Species-Specific Differences

The metabolism of Trimebutine primarily occurs in the liver and involves two main pathways: ester hydrolysis and N-demethylation. Significant species-specific differences in these metabolic routes have been observed, particularly between rats and dogs.

In dogs , N-demethylation appears to be the predominant metabolic pathway for the parent compound, followed by ester hydrolysis and conjugation.[1] Conversely, in rats , a significant portion of Trimebutine is metabolized through ester hydrolysis before undergoing N-demethylation.[1] In vitro studies using liver microsomes have corroborated these findings, showing higher ester-hydrolyzing and N-demethylating activities in rats compared to dogs, while conjugating activity was higher in dogs.[1]

The primary metabolite of Trimebutine is N-monodesmethyltrimebutine (nor-trimebutine), which is pharmacologically active.[2] Further demethylation can lead to the formation of N-didesmethyltrimebutine.[2] Other metabolites are formed via the hydrolysis of the ester bond.[2]

metabolic_pathway Trimebutine Trimebutine N_demethylation N-demethylation (Predominant in Dogs) Trimebutine->N_demethylation Ester_hydrolysis Ester Hydrolysis (Significant in Rats) Trimebutine->Ester_hydrolysis Nortrimebutine Nortrimebutine (Active Metabolite) N_demethylation->Nortrimebutine Hydrolyzed_metabolites Hydrolyzed Metabolites Ester_hydrolysis->Hydrolyzed_metabolites N_didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->N_didesmethyltrimebutine Conjugation Conjugation Nortrimebutine->Conjugation N_didesmethyltrimebutine->Conjugation Hydrolyzed_metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathways of Trimebutine.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a comparative pharmacokinetic study of Trimebutine in different animal species.

experimental_workflow cluster_prestudy Pre-study Phase cluster_instudy In-life Phase cluster_poststudy Analytical Phase cluster_analysis Data Analysis Protocol Protocol Design & Animal Selection Dose_prep Drug Formulation & Dose Preparation Protocol->Dose_prep Dosing Oral Administration Dose_prep->Dosing Sampling Blood Sample Collection (Serial Sampling) Dosing->Sampling Processing Plasma Separation & Sample Processing Sampling->Processing Analysis LC-MS/MS or HPLC Analysis Processing->Analysis PK_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_calc Comparison Cross-species Comparison & Statistical Analysis PK_calc->Comparison Report Reporting Comparison->Report

References

Safety Operating Guide

Proper Disposal of Trimebutine (3-TCBS): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Trimebutine is paramount for laboratory operations and environmental protection. This guide provides detailed procedures for the proper handling and disposal of Trimebutine and its associated waste materials within a laboratory setting.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under RCRA. This act governs the management of both hazardous and non-hazardous solid waste. While some pharmaceuticals are explicitly listed as hazardous (P- and U-listed wastes), many, like Trimebutine, are not. In such cases, a determination must be made based on whether the substance exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Given the absence of specific data classifying Trimebutine as a characteristic hazardous waste, it is prudent to manage it as a non-RCRA, non-hazardous pharmaceutical waste. This approach ensures a high level of safety and environmental protection. However, it is crucial to note that state and local regulations may be more stringent than federal guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes or airborne particles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: In situations where dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.

  • Cleanup: Clean the spill area with a suitable detergent and water.

  • Disposal of Cleanup Materials: All materials used for spill cleanup should be collected in a sealed, labeled container and disposed of as Trimebutine waste.

Step-by-Step Disposal Procedure for Trimebutine

The following procedure outlines the recommended steps for the disposal of Trimebutine from a laboratory setting. This process is designed to be straightforward and to minimize environmental impact.

1. Segregation of Waste:

  • All waste materials containing Trimebutine, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup debris, must be segregated from general laboratory waste.

  • Use a dedicated, clearly labeled waste container for all Trimebutine waste. The container should be leak-proof and have a secure lid.

2. Labeling of Waste Container:

  • The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should also include the name "Trimebutine."

  • Include the date when the waste was first added to the container.

3. On-site Storage:

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool and dry.

4. Final Disposal:

  • The primary recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[2][3][4] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the Trimebutine waste container. They will have established procedures with certified waste management vendors.

  • Do not dispose of Trimebutine down the drain or in the regular trash.[4]

Quantitative Data Summary

The following table summarizes the known solubility of Trimebutine maleate in various solvents. This information is critical for handling and cleaning procedures.

SolventSolubility
WaterSlightly soluble[5][6]; 35 mg/mL[7]
EthanolSparingly soluble[5]; Soluble[7]
MethanolSparingly soluble[5]
AcetoneSparingly soluble[5]
ChloroformFreely soluble[5]
DMSO100 mg/mL[8]
AcetonitrileSoluble[5]
EtherVery slightly soluble[5]
n-hexaneVery slightly soluble[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for Trimebutine, the following diagrams illustrate the decision-making process and the step-by-step workflow.

TrimebutineDisposalWorkflow cluster_ppe Step 1: Don PPE cluster_segregation Step 2: Segregate Waste cluster_labeling Step 3: Label Container cluster_storage Step 4: Store Securely cluster_disposal Step 5: Final Disposal PPE Gloves, Eye Protection, Lab Coat, Respirator (if needed) Segregate Collect all Trimebutine waste in a dedicated, leak-proof container. Label Label as 'Non-Hazardous Pharmaceutical Waste for Incineration - Trimebutine' and date. Store Store in a designated, cool, dry, and secure area. Disposal Contact institutional EHS for pickup and disposal via a licensed waste management facility for incineration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine (3-TCBS)
Reactant of Route 2
Reactant of Route 2
Trimebutine (3-TCBS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.